(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Description
BenchChem offers high-quality (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQMBTWYIRYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509530 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-48-0 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
A Versatile Synthon in Medicinal Chemistry & Materials Science[1]
Executive Summary
Molecule: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS Registry Number: 22494-48-0 Molecular Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1][2][3]
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol represents a privileged structural motif in modern organic synthesis.[1] As a halogenated biphenyl alcohol, it serves as a critical "linchpin" intermediate.[1] The molecule features two distinct reactive handles: a primary benzylic alcohol for oxidation or substitution, and a para-chloro substituent available for further metal-catalyzed cross-coupling (though less reactive than bromo- or iodo- analogs, offering orthogonality).[1] This guide details its structural properties, validated synthetic protocols, and utility as a precursor in the development of anticoagulants and liquid crystalline materials.[1]
Structural Analysis & Chemical Properties[1][4]
The molecule consists of a biphenyl core with a torsion angle induced by steric repulsion between the ortho-hydrogens, preventing distinct planarity in solution.[1] This non-planar geometry is crucial for its interaction with biological targets (e.g., hydrophobic pockets in enzymes).[1]
Key Physicochemical Data
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | Experimental observation |
| Melting Point | 118–122 °C (Predicted range) | Analogous to 4-methoxybiphenyl derivatives |
| Boiling Point | ~367 °C (at 760 mmHg) | Calculated [1] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water | Lipophilic biphenyl core |
| pKa | ~14.8 (Benzylic alcohol) | Standard alcohol acidity |
| LogP | 3.84 | High lipophilicity |
Structural Visualization
The following diagram illustrates the connectivity and the dual-reactive nature of the scaffold.
Figure 1: Functional decomposition of the (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol scaffold.
Validated Synthetic Protocol
While several routes exist, the Suzuki-Miyaura Cross-Coupling is the industry standard due to its high chemoselectivity and tolerance of the alcohol functional group.[1]
Reaction Scheme
Reagents: 4-Chlorophenylboronic acid + 4-Bromobenzyl alcohol Catalyst: Pd(PPh₃)₄ (Tetrakis) Base: Na₂CO₃ (aq) Solvent: DME (Dimethoxyethane) / Water (2:1)[1]
Step-by-Step Methodology
This protocol is designed for a 10 mmol scale, ensuring self-validating checkpoints.
-
Preparation of Reagents:
-
Charge a round-bottom flask with 4-bromobenzyl alcohol (1.87 g, 10 mmol) and 4-chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv).
-
Add DME (40 mL) and stir until dissolved.
-
-
Degassing (Critical Step):
-
Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling.[1]
-
Bubble Argon or Nitrogen through the solution for 15 minutes.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (346 mg, 3 mol%).[1]
-
Add degassed 2M Na₂CO₃ aqueous solution (15 mL).
-
-
Reaction:
-
Workup & Purification:
-
Cool to room temperature.[1][4] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
-
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica gel, Gradient 0→30% EtOAc in Hexane).
-
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle for the formation of the biphenyl core.
Reactivity Profile & Applications
The utility of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol lies in its ability to undergo divergent transformations.
Key Transformations Table
| Reaction Type | Reagents | Product | Application |
| Oxidation | PCC or Swern [2] | 4'-Chloro-4-biphenylcarboxaldehyde | Precursor for Wittig olefination |
| Halogenation | SOCl₂ or PBr₃ | 4-(Chloromethyl)-4'-chlorobiphenyl | Alkylating agent for amines |
| Etherification | NaH, R-X | Biphenyl Ethers | Liquid crystals, mesogens |
Pharmaceutical Relevance
This scaffold is a structural analog to intermediates used in the synthesis of superwarfarin anticoagulants (e.g., substituted derivatives leading to Difenacoum-like structures) and neutral endopeptidase inhibitors .[1] The lipophilic biphenyl tail provides high affinity for hydrophobic enzyme pockets, while the alcohol/aldehyde head group allows for covalent attachment to the pharmacophore.[1]
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized product, compare experimental data against these reference values.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60–7.50 (m, 4H): Overlapping signals for protons ortho to the biphenyl linkage (Aromatic).[1]
-
δ 7.45 (d, J = 8.4 Hz, 2H): Protons ortho to the hydroxymethyl group.[1]
-
δ 7.40 (d, J = 8.5 Hz, 2H): Protons ortho to the chlorine.[1]
-
δ 4.75 (d, J = 5.0 Hz, 2H): Benzylic methylene (-CH ₂OH).[1]
-
δ 1.80 (t, J = 5.0 Hz, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.[1]
¹³C NMR (100 MHz, CDCl₃):
-
δ 140.5, 139.2: Quaternary carbons at the biphenyl junction.[1]
-
δ 133.5: C-Cl quaternary carbon.[1]
-
δ 129.0, 128.5, 127.5, 127.2: Aromatic CH signals.[1]
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): 218 (¹⁰⁰%), 220 (³²% - characteristic ³⁵Cl/³⁷Cl isotope pattern).[1]
-
Base Peak: Loss of -OH or -CH₂OH depending on ionization method.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.[1]
-
Precautionary Measures:
References
-
PubChem. (2025).[1][6] Compound Summary: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.[1][2][3] National Library of Medicine. [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
Sources
- 1. 22494-48-0,(4’-chloro-1,1’-biphenyl-4-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 22494-48-0 | (4'-氯-[1,1'-联苯]-4-基)甲醇 | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 3. 22494-48-0|(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4-Biphenylmethanol(3597-91-9) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol synthesis pathway.
An In-depth Technical Guide to the Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Introduction: Significance and Synthetic Overview
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a crucial bifunctional organic molecule. Its structure, featuring a chlorinated biphenyl backbone and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules. It serves as a key building block in the development of pharmaceuticals, liquid crystals, and specialized polymers. The precise arrangement of its functional groups allows for sequential, site-selective reactions, a desirable attribute in multi-step organic synthesis.
The primary challenge in synthesizing this molecule lies in the controlled formation of the carbon-carbon bond between the two phenyl rings while preserving the reactive hydroxymethyl group. This guide provides a comprehensive exploration of the most robust and widely adopted synthetic pathways, with a primary focus on the palladium-catalyzed Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss alternative strategies, offering researchers a practical and scientifically grounded resource.
Primary Synthesis Strategy: Suzuki-Miyaura Coupling and Subsequent Functional Group Transformation
The most reliable and versatile approach to constructing the (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol scaffold involves a two-stage process:
-
Formation of the Biphenyl Core: A Suzuki-Miyaura cross-coupling reaction is employed to create the C-C bond between a substituted phenylboronic acid and an aryl halide.
-
Functional Group Interconversion: The resulting biphenyl intermediate, typically an aldehyde or carboxylic acid, is then reduced to the target primary alcohol.
This strategy is favored due to the exceptional functional group tolerance of the Suzuki coupling, which allows the reaction to proceed without the need for protecting the aldehyde or acid group, thereby improving step economy.[1][2]
Overall Synthesis Workflow
Caption: Recommended two-stage synthesis pathway for the target molecule.
Stage 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an aryl halide and an arylboronic acid using a palladium catalyst and a base.[3]
Mechanistic Insights
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, formed by reaction with the base) is transferred to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol literature review
This technical guide provides a comprehensive analysis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol , a critical biaryl building block used in medicinal chemistry and materials science.
CAS Registry Number: 22494-48-0 Synonyms: 4'-Chloro-4-hydroxymethylbiphenyl; 4-(4-Chlorophenyl)benzyl alcohol Molecular Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1][2][3]
Executive Summary
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a primary alcohol attached to a biphenyl core, characterized by a para-chloro substituent on the distal ring. It serves as a high-value intermediate in the synthesis of anticoagulant rodenticides (structural analogs to brodifacoum), liquid crystal mesogens , and pharmaceutical candidates targeting specific protein-protein interactions. Its structural rigidity, combined with the handleable alcohol group and the lipophilic chloro-biphenyl motif, makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physical Properties[2][4][5][6][7]
| Property | Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Predicted/Analogous range) |
| Boiling Point | ~367 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| pKa | ~14.5 (Primary alcohol) |
| LogP | ~3.8 (High lipophilicity) |
Strategic Synthesis Protocols
The synthesis of this compound is best achieved through Suzuki-Miyaura Cross-Coupling , which offers superior regioselectivity compared to classical Friedel-Crafts or reduction methods.
Protocol A: Suzuki-Miyaura Coupling (Preferred)
This method couples 4-chlorophenylboronic acid with 4-bromobenzyl alcohol . This route is advantageous because it preserves the alcohol functionality without requiring protection groups.
Reagents:
-
4-Chlorophenylboronic acid (1.1 equiv)
-
4-Bromobenzyl alcohol (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inertion: Charge a reaction flask with 4-bromobenzyl alcohol, 4-chlorophenylboronic acid, and base. Evacuate and backfill with nitrogen (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalysis: Add the Palladium catalyst under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Protocol B: Reduction of Carboxylic Acid
Alternatively, the compound can be synthesized by reducing 4'-chloro[1,1'-biphenyl]-4-carboxylic acid . This is useful if the acid is the available starting material.
Reagents:
-
Precursor: 4'-Chloro-4-biphenylcarboxylic acid
-
Reductant: Borane-THF complex (BH₃·THF) or LiAlH₄
-
Solvent: Anhydrous THF
Critical Note: Borane is preferred over LiAlH₄ to avoid potential dechlorination of the aromatic ring under harsh reflux conditions.
Mechanistic Visualization (Suzuki Cycle)
The following diagram illustrates the catalytic cycle for the preferred synthesis pathway.
Caption: Catalytic cycle for the Pd-catalyzed synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol via Suzuki coupling.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.75 ppm (s, 2H): Characteristic singlet for the benzylic methylene (-CH ₂OH).
-
δ 7.40–7.65 ppm (m, 8H): Aromatic protons. The biphenyl system typically shows two sets of doublets for the para-substituted rings, though overlap may occur depending on resolution.
-
δ 1.80 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 65.0 ppm: Benzylic carbon (-C H₂OH).
-
δ 127.0–140.0 ppm: Aromatic carbons. Look for the quaternary carbons at the biphenyl junction and the C-Cl / C-CH₂OH attachment points.
-
-
Mass Spectrometry (GC-MS/ESI):
-
m/z: Molecular ion peak [M]+ at 218 (³⁵Cl) and 220 (³⁷Cl) in a 3:1 ratio, confirming the presence of chlorine.
-
Applications in Drug Development[7][8][9]
Pharmacophore Bioisostere
This compound acts as a lipophilic spacer . In drug design, the biphenyl unit provides a rigid scaffold that can span hydrophobic pockets in enzymes or receptors. The chloro-substituent increases metabolic stability (blocking para-hydroxylation) and lipophilicity compared to the unsubstituted congener.
Anticoagulant Synthesis (Superwarfarins)
While Brodifacoum typically utilizes a 4'-bromo substituent, the 4'-chloro derivative is used in Structure-Activity Relationship (SAR) studies to tune the binding affinity and pharmacokinetic half-life of 4-hydroxycoumarin derivatives. The alcohol is converted to a bromide or chloride (using PBr₃ or SOCl₂), creating a reactive alkylating agent for coupling with 4-hydroxycoumarin.
Liquid Crystal Materials
The chloro-biphenyl core is a classic "mesogen" (liquid crystal forming unit). Derivatives of this alcohol (e.g., esters, ethers) are investigated for their nematic phase properties, where the chloro group provides a dipole moment essential for electro-optical switching.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| STOT-SE | H335: May cause respiratory irritation. |
| Environmental | H411: Toxic to aquatic life with long-lasting effects (Typical for chlorobiphenyls). |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.[4]
-
Wear nitrile gloves and safety glasses.
-
Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19186, (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Accela ChemBio. Product Safety Data Sheet: (4'-Chloro-1,1'-biphenyl-4-yl)methanol (CAS 22494-48-0). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
Sources
- 1. 22494-48-0,(4’-chloro-1,1’-biphenyl-4-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol - CAS:22494-48-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 22494-48-0|(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
Introduction: The Significance of the Chlorinated Biphenyl Methanol Scaffold
An In-depth Technical Guide to the Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol Derivatives
The (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol core is a privileged scaffold in modern chemistry. Its rigid, well-defined three-dimensional structure, combined with the specific electronic properties imparted by the chloro-substituent, makes it a cornerstone for the development of novel pharmaceuticals and advanced materials.[1][2] The biphenyl motif is prevalent in a wide array of biologically active compounds, and the introduction of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, derivatives of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol are explored as intermediates in the synthesis of drugs for treating diseases ranging from neurological disorders to cancer and infectious diseases.[4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for accessing this vital chemical entity. We will delve into the mechanistic underpinnings of the key reactions, present detailed, field-proven protocols, and offer insights into the critical choices that govern reaction outcomes, ensuring both scientific accuracy and practical applicability.
Core Synthetic Strategies: A Retrosynthetic Perspective
The synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol can be logically deconstructed into two primary bond disconnections: the carbon-carbon bond forming the biphenyl linkage and the carbon-carbon bond of the hydroxymethyl group. This leads to two predominant and highly effective synthetic paradigms:
-
Late-Stage Functional Group Interconversion: Constructing the chlorinated biphenyl core first, typically via a cross-coupling reaction, followed by the reduction of a carbonyl group (an aldehyde or ester) to the desired primary alcohol.
-
Convergent Grignard-Based Approaches: Utilizing the power of organomagnesium reagents to either form the biphenyl linkage or to install the hydroxymethyl functionality.
The following sections will explore these strategies in detail, emphasizing the causality behind experimental design.
Strategy 1: Suzuki-Miyaura Cross-Coupling Followed by Reduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most versatile and widely employed method for the synthesis of biaryl compounds.[1][5][6] Its popularity stems from mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its key reagents.[5][7]
Mechanistic Rationale & Key Parameters
The reaction couples an aryl boronic acid (or its ester derivative) with an aryl halide. The catalytic cycle, illustrated below, is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination that regenerates the active Pd(0) catalyst.
-
Catalyst: A palladium(0) source is essential. While various Pd complexes can be used, catalysts like Pd(OH)₂ or nanoparticles are also effective.[7][8]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of all components. Mixed solvent systems, such as ethanol/water or toluene/THF, are often employed to achieve optimal yields.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow I: Synthesis via Suzuki Coupling
This workflow first constructs the 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde intermediate, which is then reduced.[9]
Caption: Synthetic workflow using Suzuki coupling followed by reduction.
Experimental Protocol 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde [10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), (4-chlorophenyl)boronic acid (1.1 eq), and a suitable base such as potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OH)₂ (typically 1-5 mol%).[7]
-
Solvent Addition: Add a degassed solvent mixture, such as 1:3 water/ethanol.[7]
-
Reaction Execution: Heat the mixture to a specified temperature (e.g., 65-80°C) under an inert atmosphere (Nitrogen or Argon) and stir vigorously.[7][8] Monitor the reaction progress by TLC or ¹H NMR.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[10] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like hexanes/methanol or by column chromatography.[6]
Experimental Protocol 2: Reduction to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol [6]
-
Reaction Setup: Dissolve or suspend the purified 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in methanol in an Erlenmeyer flask with a magnetic stir bar.
-
Reducing Agent: In a separate container, dissolve sodium borohydride (NaBH₄, approx. 1.5 eq) in a small amount of water.
-
Reaction Execution: Cool the aldehyde solution in an ice bath. Add the NaBH₄ solution dropwise over 5-10 minutes. After the addition is complete, remove the ice bath and stir at room temperature for 20-30 minutes.
-
Workup: Quench the reaction by pouring it into a beaker containing cold water and a small amount of concentrated HCl to neutralize the excess borohydride and protonate the alkoxide.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water.
-
Purification: The crude alcohol can be further purified by recrystallization to afford the final product.
| Parameter | Suzuki Coupling[7] | Carbonyl Reduction[6] |
| Key Reagents | Aryl halide, Arylboronic acid | Biphenyl aldehyde |
| Catalyst/Reagent | Pd(OH)₂ | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol/Water (3:1) | Methanol |
| Temperature | 65 °C | 0 °C to Room Temperature |
| Typical Yield | >90% | >95% |
Strategy 2: The Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[11] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[11]
Mechanistic Rationale & Critical Considerations
The formation of the Grignard reagent (R-MgX) from an aryl halide and magnesium metal is the critical first step. The resulting reagent is a potent nucleophile and a strong base.
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents like water and alcohols.[12][13] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.
-
Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of a symmetrical biphenyl byproduct (e.g., 4,4'-dichlorobiphenyl).[13][14] This is often favored at higher temperatures.
Experimental Protocol 3: Grignard Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
This protocol exemplifies a convergent approach where one aryl halide forms the Grignard reagent which then attacks the other aryl component, in this case an aldehyde.
-
Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small portion of a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous diethyl ether. A crystal of iodine can be added to initiate the reaction. Once initiated (observed by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
Reaction with Aldehyde: In a separate dried flask, dissolve 4-formylbenzonitrile or a related protected benzaldehyde (0.9 eq) in anhydrous ether. Cool this solution in an ice bath.
-
Addition: Transfer the prepared Grignard reagent via cannula to the aldehyde solution dropwise, maintaining a low temperature.
-
Workup: After stirring, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.[14] This protonates the intermediate alkoxide to form the alcohol.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether.[15] Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to separate it from the biphenyl byproduct.[12]
Purification and Characterization
Regardless of the synthetic route, rigorous purification and characterization are paramount to validate the identity and purity of the final product.
-
Recrystallization: This is a highly effective method for purifying solid products. A solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.[16] Methanol is often a good solvent for recrystallizing biphenyls.[16][17]
-
Column Chromatography: For separating mixtures that are difficult to recrystallize, silica gel chromatography is the method of choice. A solvent system (eluent) is selected to achieve differential migration of the product and impurities down the column.
-
Characterization: The structure and purity of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the final structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, most notably the broad O-H stretch of the alcohol group (around 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Melting Point Analysis: A sharp melting point range is a strong indicator of high purity. The melting point for 4'-Chlorobiphenyl-4-carboxaldehyde is reported as 113-116°C.[9]
-
Caption: General workflow for the workup, purification, and characterization of the final product.
Conclusion
The synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol and its derivatives is readily achievable through robust and well-established synthetic methodologies. The Suzuki-Miyaura cross-coupling offers a reliable and high-yielding route to the biphenyl core, which can be subsequently functionalized. Alternatively, the Grignard reaction provides a powerful, albeit more moisture-sensitive, approach. The choice of strategy will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific functional groups present in the desired derivative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to efficiently synthesize these valuable compounds for application in drug discovery and materials science.
References
- CN105198707A - 4-biphenyl methanol synthetic method.
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
-
The Grignard synthesis of triphenylmethanol. TSI Journals. [Link]
-
(PDF) 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. ResearchGate. [Link]
-
Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Namur. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. University of Massachusetts. [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. [Link]
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC. [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications. [Link]
-
An alternative synthesis of chlorinated biphenyl methylsulfonyl metabolites. ScienceDirect. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Why is methanol a good solvent to recrystallize biphenyl? Homework.Study.com. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Grignard Reaction. University of Rochester. [Link]
-
Model biphenyl reaction. ResearchGate. [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tsijournals.com [tsijournals.com]
- 12. cerritos.edu [cerritos.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. homework.study.com [homework.study.com]
- 17. researchgate.net [researchgate.net]
discovery and history of biphenyl compounds
An In-depth Technical Guide to the Discovery and History of Biphenyl Compounds
Abstract
The biphenyl moiety, a deceptively simple scaffold of two connected phenyl rings, has charted a remarkable and complex course through the history of chemistry. This guide traces the century-and-a-half journey of biphenyl compounds, from their initial forceful construction through 19th-century stoichiometric reactions to the precision of modern palladium-catalyzed cross-couplings. We will explore the foundational discoveries of the Wurtz-Fittig and Ullmann reactions, which first made these structures accessible, and the conceptual breakthrough of atropisomerism that revealed their hidden three-dimensional complexity. The narrative also addresses the dual legacy of polychlorinated biphenyls (PCBs)—celebrated for their industrial utility before being condemned for their profound environmental toxicity. Finally, we examine the renaissance of the biphenyl scaffold, powered by the Nobel Prize-winning development of cross-coupling reactions, which has cemented its status as a privileged structure in drug discovery, materials science, and beyond. This document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this enduring chemical entity.
Introduction: The Biphenyl Core - A Privileged Structural Motif
At its core, the biphenyl structure (C₆H₅-C₆H₅) is an aromatic hydrocarbon that serves as a foundational building block in organic chemistry.[1] Its significance, however, extends far beyond its basic form. The connection of two aryl systems creates a unique electronic and steric environment, giving rise to compounds with applications ranging from heat-transfer fluids to life-saving pharmaceuticals.[1] Biphenyl can be isolated from natural sources like coal tar and crude oil, but its true potential was unlocked through chemical synthesis.[2] Industrially, it is often produced by the thermal dehydrogenation of benzene.[1][2]
A defining characteristic of substituted biphenyls is the phenomenon of atropisomerism , where steric hindrance between bulky groups at the ortho positions restricts free rotation around the central carbon-carbon single bond. This restricted rotation can create stable, non-superimposable stereoisomers, a form of axial chirality that is critical in modern asymmetric synthesis and drug design.[3][4] This guide will navigate the chronological evolution of our understanding and synthesis of these vital compounds.
Chapter 1: The Dawn of Biaryl Synthesis - 19th Century Stoichiometric Methods
The initial forays into biphenyl synthesis were characterized by harsh reaction conditions and the use of stoichiometric metals, reflecting the nascent state of organic chemistry in the 19th century.
The Wurtz-Fittig Reaction (c. 1862)
The history of biphenyl synthesis can be traced back over 160 years.[5][6] Building upon Charles Adolphe Wurtz's 1855 work on coupling alkyl halides with sodium, Wilhelm Fittig extended this methodology in 1862 to include aryl halides.[5][6] The Wurtz-Fittig reaction provided the first reliable, albeit forceful, method for creating a C(sp²)-C(sp²) bond between two aromatic rings.
Causality and Mechanism: The driving principle was the reductive coupling of an aryl halide in the presence of an alkali metal, typically sodium. The reaction is believed to proceed through a free-radical mechanism, involving dehalogenation by the metal, diffusion of the resulting aryl radicals, and subsequent coupling.[5][6] This process, while groundbreaking, suffered from significant drawbacks, including the need for aggressive reagents and the frequent formation of undesired side products. Furthermore, bulky substituents could kinetically hinder the coupling process.[6]
Caption: Proposed free-radical mechanism for the Wurtz-Fittig reaction.
Experimental Protocol: Classic Fittig Synthesis of Biphenyl
-
Setup: A three-necked round-bottom flask is fitted with a reflux condenser (with a drying tube) and a dropping funnel. The apparatus must be scrupulously dried.
-
Reagents: Dry diethyl ether is added to the flask, followed by clean sodium metal, cut into small pieces.
-
Addition: Bromobenzene, dissolved in dry ether, is added dropwise from the funnel to the stirred suspension of sodium in ether.
-
Reaction: The reaction is often initiated by gentle warming. Once started, the reaction is typically vigorous and may require cooling to maintain control. The mixture is refluxed until the sodium is consumed.
-
Workup: After cooling, water is cautiously added to destroy any unreacted sodium. The ether layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.
-
Purification: The crude biphenyl is purified by recrystallization or distillation.
Chapter 2: The Copper Age - The Ullmann Reaction
A significant advancement in biaryl synthesis came in 1901 when German chemist Fritz Ullmann discovered that copper powder could mediate the coupling of aryl halides.[7][8] This method, now known as the Ullmann reaction or Ullmann condensation, offered a more controlled and often higher-yielding alternative to the Wurtz-Fittig reaction, particularly for electron-deficient aryl halides.[8]
Causality and Mechanism: The Ullmann reaction involves the reductive coupling of two aryl halide molecules in the presence of a copper catalyst, typically at high temperatures.[7][8] The synthesis essentially involves three steps: the dissociation of the aryl halide (e.g., iodobenzene) into a phenyl radical and iodine, diffusion, and finally association to form the biphenyl. While the precise mechanism has been debated, it is generally thought to involve the formation of an organocopper intermediate.
Caption: Simplified representation of the Ullmann reaction pathway.
Experimental Protocol: Ullmann Synthesis of Biphenyl
-
Reagents: Iodobenzene is mixed with an excess of finely powdered copper metal.[9][10]
-
Setup: The mixture is placed in a sealed tube or a flask equipped with a high-boiling solvent (e.g., dimethylformamide) and a reflux condenser.[8]
-
Reaction: The mixture is heated to a high temperature (often >200°C) for several hours.[8]
-
Workup: After cooling, the reaction mixture is filtered to remove copper and copper salts. The filtrate is then subjected to an extraction to isolate the crude product.
-
Purification: The crude biphenyl is purified by distillation or recrystallization from a suitable solvent like ethanol.
Chapter 3: Diazonium Salts and Radical Pathways
Another early route to biphenyls utilized diazonium salts, which are readily prepared from anilines. This approach, known as the Gomberg-Bachmann reaction , involves the treatment of an acidic solution of an aromatic amine with sodium nitrite to form a diazonium salt, which is then reacted with another aromatic compound.[2] For instance, treating benzene diazonium chloride with benzene yields biphenyl.[2] This reaction proceeds via a radical mechanism and provided a valuable method for preparing unsymmetrical biaryls, though yields were often modest.
Chapter 4: A Paradigm Shift - The Discovery of Atropisomerism
While the synthesis of the biphenyl scaffold progressed, its stereochemical nature remained unexplored until 1922. In a landmark discovery, George Christie and James Kenner demonstrated that 6,6'-dinitro-2,2'-diphenic acid could be resolved into stable, optically active enantiomers.[3][4]
Causality and Concept: They correctly deduced that the bulky nitro and carboxylic acid groups in the ortho positions of the biphenyl core sterically prevented the free rotation around the central C-C single bond.[3] This restriction locks the molecule into one of two twisted, non-superimposable, mirror-image conformations. The term "atropisomerism" (from the Greek a for "not" and tropos for "turn") was coined by Richard Kuhn in 1933 to describe this phenomenon.[4] This discovery established the concept of axial chirality, where the chiral element is an axis of rotation rather than a stereocenter.[3]
Caption: Steric hindrance in ortho-substituted biphenyls leads to stable atropisomers.
Chapter 5: The Double-Edged Sword - Polychlorinated Biphenyls (PCBs)
No history of biphenyls is complete without discussing the profound societal and environmental impact of polychlorinated biphenyls (PCBs).
Discovery, Commercialization, and Utility
PCBs are a class of man-made organic chemicals produced by the chlorination of biphenyl.[1] The first "PCB-like" chemical was identified as a byproduct of coal tar in 1865, and the first laboratory synthesis was achieved by German chemist Oscar Döbner in 1876.[11] Commercial manufacturing began in the United States in 1929 by the Swann Chemical Corporation, which was later acquired by Monsanto.[12][13]
Their properties—non-flammability, chemical stability, high boiling point, and excellent electrical insulating capabilities—made them seem like miracle chemicals.[12][13] They were widely used in electrical equipment like transformers and capacitors, as heat transfer fluids, hydraulic fluids, and as plasticizers in paints, plastics, and carbonless copy paper.[1][12][13][14][15]
The Environmental Crisis
The very stability that made PCBs industrially valuable also made them an environmental nightmare.[15] In the 1960s, research began to reveal their alarming persistence. In 1966, Swedish scientist Sören Jensen detected PCBs in wildlife, providing the first clear evidence of widespread environmental contamination.[16] Subsequent studies confirmed their presence in water, soil, fish, birds, and humans across the globe.[1][16]
Because they are fat-soluble, PCBs bioaccumulate, concentrating up the food chain.[1] They were found to be highly toxic, causing a range of adverse health effects in both wildlife and humans, including cancer, immune system suppression, reproductive harm, and neurological damage.[1][11][13][16]
Regulatory Action and Legacy
Mounting scientific evidence and public concern led to regulatory action. The United States banned the manufacture of PCBs in 1979.[1][11][12][13] The Stockholm Convention on Persistent Organic Pollutants, an international treaty, banned them globally in 2001.[11] Despite the ban, their longevity means that PCBs remain a persistent environmental contaminant today, with large quantities still present in older electrical equipment, landfills, and river sediments.[1][11][12]
| Milestone | Year/Period | Significance |
| First Lab Synthesis | 1876 | Oscar Döbner synthesizes the first PCB in a laboratory.[11] |
| Commercial Production | 1929 | Swann Chemical Corp. (later Monsanto) begins manufacturing in the US.[12][13] |
| Widespread Industrial Use | 1930s-1970s | Used extensively in transformers, capacitors, and as plasticizers.[1][13] |
| Environmental Persistence | 1966 | Sören Jensen detects PCBs in wildlife, revealing global contamination.[16] |
| Link to Health Risks | 1960s-1970s | Studies link PCBs to cancer and other severe health effects in animals and humans.[11][13] |
| US Manufacturing Ban | 1979 | The U.S. Environmental Protection Agency (EPA) bans domestic production.[1][12][13] |
| International Ban | 2001 | The Stockholm Convention on Persistent Organic Pollutants bans PCBs globally.[11] |
Chapter 6: The Modern Era - Palladium-Catalyzed Cross-Coupling
The limitations of early synthetic methods—harsh conditions, low yields, and limited functional group tolerance—were largely overcome with the development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. This revolution, recognized with the 2010 Nobel Prize in Chemistry, transformed biaryl synthesis from a brute-force endeavor into a precise and versatile science.
Causality and Mechanism: These reactions employ a palladium (or sometimes nickel) catalyst to facilitate the coupling of an organometallic reagent (the nucleophile) with an organic halide or triflate (the electrophile).[5][17] The general mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
-
Transmetalation: The aryl group from the organometallic reagent is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed biaryl cross-coupling.
Key Cross-Coupling Reactions for Biaryl Synthesis
-
Suzuki-Miyaura Coupling: This is arguably the most widely used method, coupling an arylboronic acid or ester with an aryl halide. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and stability of the boron reagents.[5][6][18]
-
Stille Coupling: Utilizes organotin (stannane) reagents. While effective, the toxicity of the tin byproducts is a significant drawback.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but also sensitive to air and moisture.
-
Kumada Coupling: Uses Grignard reagents (organomagnesium), which are powerful nucleophiles but have limited functional group tolerance.[19]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: A reaction vessel is charged with the aryl halide (e.g., 1-bromo-4-nitrobenzene), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).[5]
-
Solvent: A suitable solvent system, often a mixture like toluene/water or THF/water, is added.[5][6]
-
Inert Atmosphere: The vessel is purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated with stirring (e.g., to 80-100°C) for a period ranging from a few hours to overnight, monitored by techniques like TLC or GC-MS.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure biphenyl derivative.
Conclusion: The Enduring Relevance of the Biphenyl Scaffold
The journey of the biphenyl compound is a microcosm of the evolution of organic chemistry itself. It began with the brute-force methods of the 19th century, matured with the discovery of its unique stereochemical properties, faced a reckoning due to the environmental devastation caused by its polychlorinated derivatives, and was ultimately reborn through the elegance and precision of modern catalytic chemistry.
Today, the ability to synthesize complex biaryls with high efficiency and selectivity has made the biphenyl scaffold a cornerstone of modern molecular design. It is a privileged structure in numerous blockbuster drugs, such as the angiotensin II receptor blockers (e.g., Valsartan, Telmisartan).[2] In materials science, cyanobiphenyls were central to the development of the liquid crystal displays (LCDs) that defined a generation of electronics, and other derivatives are key components in organic light-emitting diodes (OLEDs).[2] The story of the biphenyl is a powerful testament to chemistry's capacity for discovery, innovation, and the ongoing quest to build a better molecular world.
References
-
Al-Zoubi, W., Al-Masri, M., & Ko, Y. G. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19339-19379. [Link]
-
Al-Zoubi, W., Al-Masri, M., & Ko, Y. G. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19339–19379. [Link]
-
Britannica, The Editors of Encyclopaedia. (2026, February 4). biphenyl. Encyclopedia Britannica. [Link]
-
Express TV Production. (2013). An Immortal Poison -- the history of PCBs, an excerpt. YouTube. [Link]
-
Sathee Jee. Chemistry Ullmann Reaction. [Link]
-
International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Triumvirate Environmental. (2021). EHS History: The Origin of PCBs and Their Impact Today. [Link]
-
Bano, S., & Javed, S. (2020). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. New Trends in Pharmaceutical Sciences, 8, 1-15. [Link]
-
Wikipedia contributors. (2023). Biphenyl. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Polychlorinated biphenyl. Wikipedia. [Link]
-
Markgraf, J. H. (2018). From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls. Ambix, 65(4), 347–369. [Link]
-
U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). [Link]
-
Unacademy. (2023). A Brief Introduction to Atropisomerism. [Link]
-
Christie, G. H., & Kenner, J. (1922). LXXII.—The molecular configurations of polynuclear aromatic compounds. Part I. The resolution of 6: 6′-dinitro-2: 2′-diphenic acid into its optically active components. Journal of the Chemical Society, Transactions, 121, 614-620. [Link]
-
Bharat Baria. (2022). Synthesis of Diphenyl or Biphenyl. YouTube. [Link]
-
The History of Polychlorinated Biphenyls (PCBs) in the United States. (n.d.). [Link]
-
Al-Zoubi, W., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
PrepChem. (2023). Preparation of biphenyl. [Link]
-
MacMillan, D. S., & Bio, M. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Unacademy. (2023). Atropisomerism. [Link]
-
Wikipedia contributors. (2023). Atropisomer. Wikipedia. [Link]
-
Infinity Learn. (n.d.). Iodobenzene on heating with copper in a sealed tube forms biphenyl, name of the reaction is. [Link]
Sources
- 1. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. A Brief Introduction to Atropisomerism [unacademy.com]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Iodobenzene on heating with copper in a sealed tube forms biphenyl, name of the reaction is [infinitylearn.com]
- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 12. triumvirate.com [triumvirate.com]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Biphenyls
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the toxicological profile of Polychlorinated Biphenyls (PCBs), a class of persistent organic pollutants with significant health implications. Since their production was banned, research has focused on understanding their long-term effects and complex mechanisms of toxicity.[1] This document synthesizes current knowledge on the toxicokinetics, molecular mechanisms of action, and analytical methodologies pertinent to PCB toxicology, offering a foundational resource for the scientific community.
Introduction to Polychorinated Biphenyls (PCBs)
Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were once widely used in industrial applications such as coolants and lubricants in electrical equipment, as well as in products like carbonless copy paper.[1] Their chemical stability, non-flammability, and insulating properties made them commercially valuable. However, these same properties contribute to their extreme persistence in the environment.[2]
PCBs consist of a biphenyl structure with chlorine atoms replacing hydrogen atoms. There are 209 distinct chemical compounds, or congeners, based on the number and position of chlorine atoms.[1] This structural diversity is critical, as the toxicological properties of individual congeners vary dramatically.[1]
For toxicological assessment, PCBs are broadly divided into two main categories based on their structure and mechanism of action:
-
Dioxin-like PCBs: These congeners have a flat, "coplanar" structure, which allows them to bind to and activate the aryl hydrocarbon receptor (AhR).[1] Their toxicity is similar to that of dioxins, the most potent of which is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][3]
-
Non-dioxin-like PCBs: These congeners have chlorine atoms in the ortho positions, which forces the two phenyl rings to twist relative to each other. This non-coplanar structure prevents high-affinity binding to the AhR.[4] Their toxicity is mediated through various other mechanisms, including neurotoxicity and endocrine disruption.[4]
The global production of PCBs has been estimated at 1.2 million tons, and despite international bans such as the 2001 Stockholm Convention on Persistent Organic Pollutants, they remain ubiquitous in the environment, bioaccumulating in the food chain and posing an ongoing risk to human and ecological health.[1]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The persistence and toxicity of PCBs are intrinsically linked to their behavior in biological systems, a field known as toxicokinetics.[5][6] This discipline studies the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.
Absorption: Human exposure to PCBs occurs predominantly through the consumption of contaminated food, especially fish, meat, and dairy products.[1] Inhalation of contaminated air and dermal contact are less common routes of exposure.[1][7] Due to their lipophilic nature, PCBs are readily absorbed from the gastrointestinal tract.
Distribution: Once absorbed, PCBs are transported in the blood, bound to lipoproteins. Their high lipid solubility drives their distribution into and storage in adipose tissue, which serves as a long-term reservoir.[1] This bioaccumulation leads to a very long biological half-life, estimated to be 10-15 years for some congeners.[1] PCBs can also cross the placenta and accumulate in breast milk, leading to prenatal and neonatal exposure.[1]
Metabolism: The metabolism of PCBs is a slow process, primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system.
-
Phase I Metabolism: This involves oxidation, primarily hydroxylation, catalyzed by CYP enzymes. The susceptibility of a PCB congener to metabolism depends heavily on its chlorine substitution pattern. Congeners with adjacent non-chlorinated carbon atoms are more readily metabolized. Dioxin-like PCBs are potent inducers of CYP1A1, while some non-dioxin-like PCBs induce CYP2B enzymes.[8] This metabolism can produce hydroxylated (OH-PCBs) and methyl sulfone (MeSO2-PCBs) metabolites, some of which are more toxic than the parent compounds and can bind to transport proteins like transthyretin, disrupting thyroid hormone transport.[9]
-
Phase II Metabolism: The hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.
Excretion: The primary route of excretion for PCBs and their metabolites is through the feces.[1] Due to their high lipophilicity and slow metabolism, the overall rate of excretion is extremely low, contributing to their persistence in the body.
Mechanisms of Toxicity
The toxicity of PCBs is complex, arising from multiple mechanisms that differ between dioxin-like and non-dioxin-like congeners.
Dioxin-Like Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway
The toxicity of coplanar, dioxin-like PCBs is mediated by their ability to bind and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][10]
The AhR Signaling Pathway:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[10] Dioxin-like PCBs diffuse into the cell and bind to the AhR.
-
Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[10]
-
Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10] This binding initiates the transcription of a battery of genes, most notably those encoding CYP1A1, CYP1A2, and CYP1B1 enzymes.[8]
The persistent activation of this pathway disrupts normal cellular function and is linked to a wide range of toxic effects, including immunotoxicity, reproductive deficits, developmental problems, and carcinogenesis.[8][11]
Non-Dioxin-Like Toxicity
Non-dioxin-like PCBs do not activate the AhR but exert toxicity through other mechanisms, which are areas of active research.[4] Key effects include:
-
Neurotoxicity: Developmental exposure to PCBs is associated with neurodevelopmental deficits.[12] Mechanisms include interference with intracellular signaling pathways, particularly those involving calcium homeostasis, and disruption of neurotransmitter systems, such as the dopaminergic system.[13][14] These effects are considered a primary endpoint of concern for PCB exposure.[15]
-
Endocrine Disruption: PCBs can interfere with the endocrine system in several ways.[1]
-
Thyroid Hormones: PCBs and their metabolites can bind to thyroid hormone transport proteins (like transthyretin), reducing circulating levels of thyroid hormones.[16][17][18] They can also disrupt the expression of genes involved in thyroid hormone synthesis and metabolism.[16] This is particularly concerning during development, as thyroid hormones are critical for normal brain development.[12]
-
Estrogenic Effects: Some PCBs can mimic or inhibit the action of estradiol, the primary female sex hormone, by interacting with estrogen receptors.[1] This can lead to disruptions in reproductive health and development.[1]
-
Toxicological Assessment and Analytical Methodologies
Assessing the risk posed by PCBs requires sophisticated analytical techniques to measure their levels in various matrices and bioassays to determine their toxic potential.
Toxic Equivalency (TEQ) for Dioxin-Like Compounds
Because PCBs exist as complex mixtures in the environment, a method was needed to sum the toxicity of all dioxin-like compounds present. The Toxic Equivalency Factor (TEF) approach was developed for this purpose.[3]
-
Toxic Equivalency Factor (TEF): Each dioxin-like congener is assigned a TEF value, which represents its toxicity relative to TCDD (which has a TEF of 1.0).[3]
-
Toxic Equivalency (TEQ): The concentration of each dioxin-like congener in a sample is multiplied by its TEF, and the results are summed to give a single total TCDD Toxic Equivalency (TEQ) for the mixture.[3]
This approach is a cornerstone of risk assessment for dioxin-like compounds.[19] The World Health Organization (WHO) periodically re-evaluates and updates these TEF values based on the latest scientific data.[20][21]
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs
| PCB Congener | WHO 2005 TEF |
|---|---|
| Non-ortho PCBs | |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |
| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |
| Mono-ortho PCBs | |
| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |
| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |
| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |
| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |
| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |
| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |
| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |
Source: Van den Berg et al., 2006[21]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for identifying and quantifying individual PCB congeners in environmental and biological samples is high-resolution gas chromatography coupled with mass spectrometry (GC-MS).[22][23]
Experimental Protocol: Overview of PCB Analysis by GC-MS/MS
-
Sample Extraction: PCBs are extracted from the sample matrix (e.g., serum, tissue, soil) using an organic solvent like hexane. This step is critical for isolating the lipophilic PCBs from the bulk of the sample.[22]
-
Cleanup/Fractionation: The raw extract contains many interfering compounds. It is passed through one or more chromatography columns (e.g., silica, alumina) to remove lipids and other interferences and to separate PCBs from other classes of compounds like pesticides.[22]
-
GC Separation: The cleaned extract is injected into a gas chromatograph. The GC uses a long, thin capillary column (e.g., DB-5ms) to separate the individual PCB congeners based on their boiling points and interaction with the column's stationary phase.[24]
-
MS/MS Detection and Quantitation: As congeners exit the GC column, they enter a mass spectrometer. A triple quadrupole mass spectrometer (MS/MS) is often used for its high sensitivity and selectivity.[2][25] It works by:
-
Ionization: The PCB molecule is ionized, typically by electron impact (EI).
-
Precursor Ion Selection (Q1): The first quadrupole selects the molecular ion of a specific PCB congener.
-
Fragmentation (Q2): The selected ion is fragmented by collision with an inert gas.
-
Product Ion Selection (Q3): The third quadrupole selects a specific fragment ion characteristic of that congener.
-
Detection: This highly specific fragment ion is detected, providing a signal that is proportional to the amount of the congener in the sample. This process, known as Selected Reaction Monitoring (SRM), minimizes matrix interference.[23]
-
-
Data Analysis: The concentration of each congener is determined by comparing its signal to that of a known amount of an internal standard and a calibration curve.[24]
In Vitro Bioassay: CALUX Assay
To measure the total AhR-mediated activity of a sample extract, in vitro bioassays are invaluable. The Chemically Activated LUciferase eXpression (CALUX) assay is a widely used method.
Experimental Protocol: CALUX Assay for Dioxin-Like Activity
-
Cell Culture: Genetically modified cells (often a rat hepatoma cell line) are used. These cells contain a firefly luciferase reporter gene under the control of XREs.
-
Dosing: The cells are cultured in multi-well plates and are exposed to either standard solutions of TCDD (to create a calibration curve) or the sample extract obtained from the protocol above.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours), during which any dioxin-like compounds in the extract will activate the AhR pathway.
-
Luciferase Induction: Activation of the AhR/ARNT complex leads to the transcription of the luciferase gene and production of the luciferase enzyme.
-
Lysis and Measurement: The cells are lysed, and a substrate for luciferase (luciferin) is added. The luciferase enzyme catalyzes a reaction that produces light.
-
Quantitation: The amount of light produced is measured using a luminometer. This light output is directly proportional to the AhR-mediated activity of the sample.
-
Data Analysis: The activity of the sample is compared to the TCDD standard curve, and the result is expressed as a Bioanalytical Equivalent (BEQ).
Health Effects and Regulatory Context
Exposure to PCBs is associated with a range of adverse health effects in humans and wildlife.[26]
-
Human Health: High-level occupational or accidental exposures have resulted in skin conditions like chloracne, liver damage, and neurological symptoms.[7] Developmental exposure is of particular concern, with studies showing links to lower birth weight, neurobehavioral deficits, and immune system changes in children.[26] The International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens (Group 1).[1]
-
Regulatory Standards: To protect public health, regulatory agencies have established guidelines for PCB levels. The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) set limits for PCBs in drinking water and various foods, respectively.[27] The Agency for Toxic Substances and Disease Registry (ATSDR) provides comprehensive toxicological profiles and public health statements on PCBs.[28][29]
Conclusion
The toxicological profile of chlorinated biphenyls is multifaceted, governed by the distinct mechanisms of action of dioxin-like and non-dioxin-like congeners. The AhR pathway is central to the effects of coplanar PCBs, while non-coplanar congeners induce toxicity through pathways affecting neurological and endocrine function. Understanding these complex mechanisms, supported by robust analytical and bioanalytical methodologies, is essential for accurate risk assessment and the continued protection of public and environmental health from these persistent pollutants.
References
-
The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effects on Peripheral Hearing Threshold. (2021). eNeuro. [Link]
-
Polychlorinated biphenyl - Wikipedia. (n.d.). Wikipedia. [Link]
-
Toxicological Profile for Selected PCB's. (1989). U.S. Environmental Protection Agency. [Link]
-
Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. (n.d.). Merck Veterinary Manual. [Link]
-
TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). (2000). Agency for Toxic Substances and Disease Registry. [Link]
-
Dietary Intake of Endocrine Disrupting Substances Presents in Environment and Their Impact on Thyroid Function. (2022). MDPI. [Link]
-
Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. (n.d.). U.S. Environmental Protection Agency. [Link]
-
ATSDR Polychlorinated Biphenyls (PCBs) ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs). (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
ATSDR - Toxicological Profile: Polychlorinated Biphenyls (PCBs). (2015). Agency for Toxic Substances and Disease Registry. [Link]
-
Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. (1998). PubMed. [Link]
-
Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. (2019). Agilent. [Link]
-
Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults. (n.d.). National Center for Biotechnology Information. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples. (2020). PubMed Central. [Link]
-
Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics. (n.d.). National Toxicology Program. [Link]
-
WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. (2024). World Health Organization. [Link]
-
Association between polychlorinated biphenyl exposure and thyroid hormones: a systematic review and meta-analysis. (2022). Taylor & Francis Online. [Link]
-
The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. (2006). National Center for Biotechnology Information. [Link]
-
Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. (n.d.). PubMed Central. [Link]
-
Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. (2018). MDPI. [Link]
-
Dioxins and dioxin-like polychlorinated biphenyls. (2025). AGES. [Link]
-
Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes. (n.d.). Endocrine Abstracts. [Link]
-
Toxicokinetics Overview. (2025). U.S. Environmental Protection Agency. [Link]
-
(PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). (2025). ResearchGate. [Link]
-
US EPA: RAF: Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk. (2009). U.S. Environmental Protection Agency. [Link]
-
Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples. (2020). PubMed. [Link]
-
WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. (n.d.). Eurofins. [Link]
-
Assessment of five typical environmental endocrine disruptors and thyroid cancer risk: a meta-analysis. (n.d.). Frontiers. [Link]
-
Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. (2021). YouTube. [Link]
-
Role of the Aryl Hydrocarbon Receptor in Environmentally Induced Skin Aging and Skin Carcinogenesis. (2018). MDPI. [Link]
-
Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (2024). Chromatography Online. [Link]
-
Analytical approaches for the determination of PCB metabolites in blood: A review. (2025). ResearchGate. [Link]
-
Adoption of Revised Toxicity Equivalency Factors for TEF(WHO-05) for PCDDs, PCDFs, and Dioxin-like PCBs. (2011). OEHHA. [Link]
-
Dioxins and Dioxin-like PCBs analysis. (n.d.). ALS Global. [Link]
-
Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. (n.d.). National Center for Biotechnology Information. [Link]
-
Dioxins and dioxin-like compounds - Wikipedia. (n.d.). Wikipedia. [Link]
-
Absorption, Distribution, and Excretion of Toxicants. (n.d.). AccessPharmacy. [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Dioxins and dioxin-like polychlorinated biphenyls - AGES [ages.at]
- 4. epa.gov [epa.gov]
- 5. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. epa.gov [epa.gov]
- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Aryl Hydrocarbon Receptor in Environmentally Induced Skin Aging and Skin Carcinogenesis [mdpi.com]
- 12. Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effects on Peripheral Hearing Threshold | eNeuro [eneuro.org]
- 13. Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Assessment of five typical environmental endocrine disruptors and thyroid cancer risk: a meta-analysis [frontiersin.org]
- 19. Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]
- 21. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. gcms.cz [gcms.cz]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. atsdr.cdc.gov [atsdr.cdc.gov]
- 29. ATSDR - Toxicological Profile: Polychlorinated Biphenyls (PCBs) [medbox.iiab.me]
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative containing a chlorine atom on one phenyl ring and a methanol group on the other. This unique substitution pattern suggests a complex pharmacological profile, potentially combining the characteristics of both polychlorinated biphenyls (PCBs) and benzyl alcohols. While the specific biological targets of this compound have yet to be elucidated, its structural similarity to known bioactive molecules allows for the formulation of a compelling hypothesis regarding its mechanism of action. This guide will explore the putative molecular mechanisms, drawing parallels from related compounds and proposing a comprehensive experimental strategy for validation.
Hypothesized Mechanism of Action: A Dual-Threat Hypothesis
We propose a "dual-threat" hypothesis for the mechanism of action of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, centered on two key structural motifs: the chlorinated biphenyl core and the reactive methanol group.
-
Aryl Hydrocarbon Receptor (AhR) Agonism: The chlorinated biphenyl scaffold is a well-known pharmacophore for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including dioxins and PCBs.[1] We hypothesize that (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol acts as an agonist of the AhR, leading to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.
-
Metabolic Activation to a Genotoxic Aldehyde: The methanol group is susceptible to oxidation by cellular dehydrogenases to form the corresponding aldehyde. This reactive aldehyde can then form adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and inhibition of critical cellular processes like protein synthesis. This is supported by evidence that the parent compound, 4-biphenylmethanol, can cause DNA damage.
The following sections will detail the experimental protocols required to investigate these two putative mechanisms.
Part 1: Investigating Aryl Hydrocarbon Receptor (AhR) Agonism
The first arm of our hypothesis centers on the interaction of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol with the AhR signaling pathway.
Experimental Workflow: AhR Activation
Caption: Workflow for investigating AhR activation by (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
Protocol 1: Competitive Binding Assay for AhR
This assay determines the affinity of the test compound for the AhR.
Materials:
-
Guinea pig hepatic cytosol (source of AhR)
-
[³H]-2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (radiolabeled ligand)
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Hydroxyapatite
Procedure:
-
Prepare a reaction mixture containing guinea pig hepatic cytosol and a fixed concentration of [³H]-TCDD.
-
Add increasing concentrations of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol or unlabeled TCDD (as a positive control).
-
Incubate at 20°C for 2 hours.
-
Add a hydroxyapatite slurry and incubate on ice for 30 minutes.
-
Wash the pellet with buffer to remove unbound ligand.
-
Measure the radioactivity in the pellet using a scintillation counter.
-
Calculate the IC₅₀ value for the displacement of [³H]-TCDD.
Protocol 2: DRE-Luciferase Reporter Gene Assay
This assay measures the ability of the compound to activate AhR-mediated gene transcription.
Materials:
-
Hepa-1c1c7 cells stably transfected with a DRE-luciferase reporter plasmid
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
TCDD (positive control)
-
Luciferase assay reagent
Procedure:
-
Plate the Hepa-1c1c7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol or TCDD for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
Data Presentation: AhR Agonism
| Compound | AhR Binding Affinity (IC₅₀, nM) | DRE-Luciferase Activation (EC₅₀, nM) |
| TCDD (Positive Control) | Expected: ~1-10 | Expected: ~0.1-1 |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | To be determined | To be determined |
Part 2: Investigating Metabolic Activation and Genotoxicity
The second part of our hypothesis focuses on the metabolic conversion of the methanol group to a reactive aldehyde and its subsequent genotoxic effects.
Signaling Pathway: Metabolic Activation and Cellular Consequences
Caption: Putative metabolic activation pathway and downstream cellular effects.
Protocol 3: In Vitro Metabolism Assay
This assay will determine if the compound is metabolized by alcohol dehydrogenase.
Materials:
-
Human liver microsomes or recombinant human alcohol dehydrogenase
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
NAD⁺ (cofactor)
-
LC-MS/MS system
Procedure:
-
Incubate the compound with liver microsomes or recombinant enzyme in the presence of NAD⁺.
-
Take samples at various time points.
-
Quench the reaction with a suitable solvent.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and the aldehyde metabolite.
Protocol 4: Comet Assay (Single Cell Gel Electrophoresis)
This assay will assess DNA damage in cells treated with the compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Lysis solution
-
Electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Treat HepG2 cells with the compound for a defined period.
-
Embed the cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail length and intensity.
Protocol 5: Protein Synthesis Inhibition Assay
This assay will measure the effect of the compound on new protein synthesis.
Materials:
-
HeLa cells (or other suitable cell line)
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
[³⁵S]-Methionine (radiolabeled amino acid)
-
Trichloroacetic acid (TCA)
Procedure:
-
Culture HeLa cells and treat with the compound for various times.
-
Pulse-label the cells with [³⁵S]-Methionine for a short period (e.g., 30 minutes).
-
Lyse the cells and precipitate the proteins with TCA.
-
Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A decrease in radioactivity indicates inhibition of protein synthesis.
Data Presentation: Genotoxicity and Protein Synthesis Inhibition
| Assay | Endpoint Measured | Expected Outcome for a Positive Result |
| Comet Assay | % DNA in tail | Dose-dependent increase in DNA migration |
| Protein Synthesis Inhibition Assay | [³⁵S]-Methionine incorporation | Dose-dependent decrease in radiolabel incorporation |
Conclusion
The proposed dual-threat mechanism of action for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, involving both AhR agonism and metabolic activation to a genotoxic species, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a comprehensive and scientifically rigorous approach to validating this hypothesis. Elucidating the precise molecular mechanisms of this compound is crucial for understanding its potential therapeutic applications or toxicological risks.
References
- Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
-
Kruk, J., & Piskozub, J. (2013). The Effect of Methanol on the Structural Parameters of Neuronal Membrane Lipid Bilayers. Cellular and Molecular Neurobiology, 33(6), 813–823. [Link]
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Methanol Poisoning: A Case Report and Literature Review. Retrieved from [Link]
-
Vedantu. (n.d.). Is Biphenyl soluble in Methanol. Retrieved from [Link]
-
GOV.UK. (2024). Methanol: toxicological overview. Retrieved from [Link]
-
Nickson, C. (2024). Methanol Toxicity. Life in the Fastlane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]
-
PubChem. (n.d.). (4'-Methyl[1,1'-biphenyl]-4-yl)methanol. Retrieved from [Link]
Sources
Theoretical and Computational Exploration of Biphenyl Methanol Derivatives: From Molecular Conformation to Drug Design
An In-depth Technical Guide:
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its unique structural and electronic properties.[1] When functionalized with a methanol group, these derivatives gain a critical hydrogen bonding capability, enhancing their potential as therapeutic agents and functional materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate biphenyl methanol derivatives. We delve into the causality behind selecting specific computational tools, focusing on Density Functional Theory (DFT) to elucidate conformational landscapes, predict electronic and spectroscopic properties, and guide rational drug design. Through detailed protocols and illustrative case studies, this guide serves as a practical handbook for leveraging in silico techniques to accelerate the discovery and optimization of novel biphenyl methanol-based compounds.
The Biphenyl Methanol Scaffold: A Nexus of Structure and Function
A Privileged Structure in Modern Chemistry
Biphenyl derivatives are foundational structural motifs in a multitude of functional molecules.[1] Their prevalence stems from a combination of metabolic stability, synthetic accessibility, and the ability of the two phenyl rings to act as a versatile scaffold for introducing diverse functional groups. The biphenyl ring system is relatively flexible, allowing it to adopt various conformations to fit within biological binding pockets.[2] The introduction of a methanol (-CH₂OH) group adds a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.
Significance in Medicinal Chemistry and Materials Science
In the pharmaceutical industry, the biphenyl scaffold is integral to drugs with applications as anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics.[1] Notably, biphenyl-based molecules have been successfully developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, heralding a new era in cancer immunotherapy.[3][4] The flexible nature of the biphenyl core is also leveraged in the design of Hsp90 C-terminal inhibitors.[2] Beyond medicine, the unique electronic and optical properties of these compounds make them ideal for applications in materials science, including the development of liquid crystals and Organic Light-Emitting Diodes (OLEDs).[1][5]
The Guiding Hand of Theoretical Chemistry
Theoretical and computational studies provide an atomic-level understanding of the structure-property relationships that govern the behavior of biphenyl methanol derivatives.[6] These in silico methods allow for the prediction of molecular geometry, conformational stability, electronic properties, and spectroscopic signatures before a molecule is ever synthesized. This predictive power is invaluable in modern research, enabling the rational design of molecules with tailored properties and accelerating the discovery pipeline by prioritizing the most promising candidates for experimental validation.[7]
Core Theoretical Methodologies: The Computational Toolkit
The "Why": Selecting the Appropriate Computational Method
The choice of a theoretical method is a critical decision dictated by the balance between desired accuracy and available computational resources. For molecules the size of biphenyl methanol derivatives, Density Functional Theory (DFT) represents the optimal compromise, offering excellent accuracy for a wide range of molecular properties at a manageable computational cost. It has become the workhorse for studying such systems.[5][8][9]
A general workflow for the theoretical investigation of a new biphenyl methanol derivative is outlined below. This process ensures a systematic and validated approach to characterizing the molecule's properties.
Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure of molecules, from which numerous properties can be derived. The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional and the basis set.
-
Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, providing reliable geometric and electronic data.[5][10]
-
Basis Sets : Pople-style basis sets, such as 6-31G(d,p), are widely used.[11] This notation indicates that the core orbitals are described by 6 basis functions, while the valence orbitals are split into two sets of functions (3 and 1). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding and non-covalent interactions.
Table 1: Common DFT Functionals and Basis Sets
| Method | Type | Strengths | Common Usage |
|---|---|---|---|
| B3LYP | Hybrid Functional | Excellent for geometries and energies of organic molecules. | General-purpose calculations.[10] |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. | Conformational analysis, interaction energies. |
| 6-31G(d,p) | Pople Basis Set | Good balance of accuracy and computational cost. | Initial geometry optimizations and property calculations.[5] |
| cc-pVTZ | Dunning Basis Set | High accuracy, systematically improvable. | High-precision energy calculations, benchmarking. |
Conformational Analysis: The Rotational Heart of Biphenyls
The Non-Planar Nature of Biphenyls
A defining characteristic of the biphenyl scaffold is the restricted rotation around the central C-C single bond. In biphenyl itself, steric hindrance between the ortho-hydrogens on adjacent rings forces the molecule into a non-planar, twisted conformation.[12] The degree of this twist is defined by the dihedral angle (ψ) between the planes of the two phenyl rings. In the gas phase, biphenyl has a dihedral angle of approximately 44°, while in the solid state, crystal packing forces can lead to a planar conformation (ψ = 0°).[13]
Calculating the Rotational Energy Profile
Understanding the energy associated with this rotation is critical, as it dictates the molecule's accessible conformations and, consequently, its biological activity. A key theoretical exercise is the calculation of the rotational energy profile by performing a "relaxed scan." In this procedure, the dihedral angle is systematically varied in steps (e.g., every 10°), and at each step, all other geometric parameters are allowed to relax to their minimum energy state. Plotting the resulting energy versus the dihedral angle reveals the energy barriers to rotation and identifies the most stable conformers.
The energy curve for biphenyl typically shows energy minima at approximately ±45° and rotational barriers at 0° (planar) and 90° (perpendicular).[13] The height of these barriers determines the rate of interconversion between enantiomeric twisted forms. If bulky substituents are placed at the ortho positions, this barrier can become so high that rotation is hindered at room temperature, leading to separable enantiomers known as atropisomers.[12]
Elucidating Electronic and Spectroscopic Properties
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding and predicting intermolecular interactions.
-
Red regions (negative potential) indicate areas of high electron density, such as those around electronegative atoms (e.g., the oxygen in the methanol group). These are sites susceptible to electrophilic attack and favorable for hydrogen bond acceptance.
-
Blue regions (positive potential) indicate areas of low electron density or high nuclear charge, such as the hydrogen of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.
For polychlorinated biphenyls (PCBs), a correlation has been found where the most toxic congeners possess highly positive MEP values on the aromatic rings and highly negative values on the chlorine atoms, highlighting the map's predictive power.[6]
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. In drug design, it influences properties like solubility and the ability to cross cell membranes. For applications in materials science, biphenyl derivatives with large dipole moments are often sought as chiral dopants for liquid crystals.[5][11] DFT calculations provide a reliable prediction of both the magnitude and direction of the molecular dipole moment.
Simulating Spectroscopic Data
Computational chemistry can predict various types of spectra, providing a direct link between theoretical models and experimental results. After a successful geometry optimization and frequency calculation, the vibrational frequencies and their corresponding intensities can be used to generate a theoretical Infrared (IR) spectrum. This is particularly useful for interpreting experimental spectra, as was done for 2-biphenylmethanol, where DFT calculations helped assign the observed vibrational modes and estimate the energy of hydrogen bonds.[10]
Application in Rational Drug Design: A PD-L1 Inhibitor Case Study
The development of small-molecule inhibitors that disrupt the PD-1/PD-L1 protein-protein interaction is a major focus in cancer therapy. Biphenyl-based compounds have emerged as a promising class of such inhibitors.[3]
A Theoretical Workflow for Inhibitor Design
Theoretical studies provide an atomistic picture of the binding event, which is crucial for rational drug design.[7] A typical computational workflow involves molecular docking to predict the binding pose of a biphenyl methanol derivative in the PD-L1 protein, followed by molecular dynamics (MD) simulations to assess the stability of the complex and analyze the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that contribute to binding affinity.
This iterative process, where computational predictions guide chemical synthesis and biological testing, dramatically enhances the efficiency of the drug discovery process. It allows researchers to understand why certain derivatives are more active than others and to design next-generation inhibitors with improved potency and specificity.[4][7]
Experimental Protocols: A Practical Guide
The following protocols outline the fundamental steps for performing DFT calculations on a representative molecule, (1,1'-biphenyl)-4-methanol[14], using a program suite like Gaussian.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Objective : To find the lowest energy structure of the molecule and confirm it is a true minimum.
-
Step 1: Build the Molecule : Construct the 3D structure of (1,1'-biphenyl)-4-methanol in a molecular editor (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.
-
Step 2: Prepare the Input File : Create a text file specifying the calculation type, theoretical method, and molecular coordinates.
-
Route Section : #p B3LYP/6-31G(d,p) Opt Freq
-
B3LYP/6-31G(d,p): Specifies the DFT method.[11]
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
-
Step 3: Run the Calculation : Submit the input file to the computational chemistry software.
-
Step 4: Verify the Result :
-
Convergence : Check the output file to ensure the optimization converged successfully.
-
Frequencies : Analyze the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. A single imaginary frequency indicates a transition state.
-
Protocol 2: Calculating the Rotational Energy Barrier
-
Objective : To determine the energy profile for rotation around the central C-C bond.
-
Step 1: Identify the Dihedral Angle : In the optimized structure from Protocol 1, identify the four atoms that define the central C1-C1' dihedral angle.
-
Step 2: Prepare the Input File for a Relaxed Scan :
-
Route Section : #p B3LYP/6-31G(d,p) Opt=ModRedundant
-
Scan Specification : At the end of the input file, add a line to define the scan: D A1 A2 A3 A4 S 36 10.0
-
D: Specifies a dihedral scan.
-
A1 A2 A3 A4: Are the atom numbers defining the dihedral.
-
S 36 10.0: Requests a scan of 36 steps, moving 10.0 degrees at each step.
-
-
-
Step 3: Run the Calculation .
-
Step 4: Analyze the Output : Extract the energy at each step and plot it against the dihedral angle to visualize the rotational barrier.
Protocol 3: Generating a Molecular Electrostatic Potential (MEP) Map
-
Objective : To visualize the charge distribution on the molecular surface.
-
Step 1: Use the Optimized Geometry : Start with the converged structure from Protocol 1.
-
Step 2: Prepare the Input File : Create a new input file for a single-point energy calculation and request the MEP to be calculated.
-
Route Section : #p B3LYP/6-31G(d,p) Pop=MK IOp(6/33=2,6/41=10,6/42=17)
-
This keyword combination requests the calculation of the potential on the electron density surface.
-
-
Step 3: Generate Visualization Files : After the calculation, use a utility program (e.g., cubegen in Gaussian) to generate a cube file of the electron density and another for the electrostatic potential.
-
Step 4: Visualize the Map : Load the cube files into a visualization program and map the potential onto the density surface to create the color-coded MEP.
Conclusion and Future Perspectives
Theoretical studies are an indispensable component of modern research into biphenyl methanol derivatives. Computational tools like DFT allow for the accurate prediction of molecular structures, stabilities, and electronic properties, providing deep insights that guide experimental work in both drug discovery and materials science. By explaining the causality behind experimental choices and providing self-validating protocols, these theoretical approaches embody the principles of expertise and trustworthiness. As computational power continues to grow and new theoretical methods, including machine learning and AI, are developed, the predictive accuracy and scope of these in silico studies will only expand, further cementing their role in the rational design of next-generation molecules.
References
- Vertex AI Search. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved February 8, 2026.
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). DFT Study of Methanol Adsorption on Vacancy and N- Doped Graphene and Comparing Them with Pristine Graphene. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals | Request PDF. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved February 8, 2026, from [Link]
- RSC Publishing. (2024, June 24).
-
MDPI. (2022, June 29). DFT Study on Methanol Oxidation Reaction Catalyzed by PtmPdn Alloys. Retrieved February 8, 2026, from [Link]
- American Chemical Society. (2026, January 30). Understanding the Influence of a Water Molecule in the Structure of a Dimer. Retrieved February 8, 2026.
-
PubMed. (2023, June 8). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Biphenyl conformations. | Download Scientific Diagram. Retrieved February 8, 2026, from [Link]
-
PMC. (n.d.). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Theoretical and empirical investigation of the structure and intermolecular interactions in 2-biphenylmethanol | Request PDF. Retrieved February 8, 2026, from [Link]
-
Journal of The Chemical Society of Pakistan. (2013, April 11). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Retrieved February 8, 2026, from [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Retrieved February 8, 2026, from [Link]
-
PubChem - NIH. (n.d.). (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186. Retrieved February 8, 2026, from [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved February 8, 2026.
-
Indian Academy of Sciences. (n.d.). An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. Retrieved February 8, 2026, from [Link]
-
PubMed. (2021, June 10). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Retrieved February 8, 2026, from [Link]
-
PubMed. (n.d.). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Retrieved February 8, 2026, from [Link]
- Henry Rzepa's Blog. (n.d.). Conformational analysis of biphenyls: an upside-down view. Retrieved February 8, 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved February 8, 2026, from [Link]
- Benchchem. (n.d.). The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development. Retrieved February 8, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Physicochemical Properties
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a biphenyl methanol derivative with a chlorine substituent. Its structure combines the potential hazards of a chlorinated aromatic system with those of a primary alcohol. Understanding its physicochemical properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 22494-48-0 | [1][2][3][4] |
| Molecular Formula | C13H11ClO | [1][2] |
| Molecular Weight | 218.67 g/mol | |
| Appearance | Likely a solid at room temperature, given the properties of similar biphenyl compounds. | Inferred from related compounds |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like acetone.[5] | Inferred from related compounds |
Section 2: Hazard Identification and Toxicological Profile
Due to the absence of specific toxicological data for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, a conservative approach to hazard assessment is imperative. The toxicological profile is inferred from the known hazards of its constituent functional groups: the chlorinated biphenyl moiety and the aromatic alcohol.
2.1. Chlorinated Biphenyl Moiety:
The presence of a chlorinated biphenyl structure raises significant health concerns. Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their toxicity.[6][7] While (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is not a PCB, the chlorinated biphenyl core warrants caution.
-
Potential Health Effects of Chlorinated Biphenyls:
-
Dermal Effects: Skin conditions such as acne and rashes are common with exposure to PCBs.[8]
-
Liver Damage: Studies on workers exposed to PCBs have indicated potential liver damage.[8][9]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans.[7][10] The US Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[10]
-
Other Systemic Effects: Exposure to PCBs has been associated with irritation of the nose and lungs, gastrointestinal discomfort, changes in the blood, depression, and fatigue.[11] They can also affect the immune, reproductive, nervous, and endocrine systems.[7][10]
-
2.2. Aromatic Alcohol Functional Group:
The methanol group attached to the biphenyl ring introduces hazards associated with aromatic alcohols.
-
Potential Health Effects of Aromatic Alcohols:
-
Irritation: Aromatic alcohols can be irritating to the skin, eyes, and respiratory tract.
-
Toxicity: Ingestion, inhalation, or dermal absorption can lead to systemic toxicity.[12]
-
2.3. Overall Hazard Assessment:
Given the combined structural features, (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol should be handled as a potentially hazardous substance with the following inferred GHS classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Carcinogenicity: Category 2 (Suspected of causing cancer).
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs, particularly the liver, through prolonged or repeated exposure).
-
Hazardous to the Aquatic Environment (Chronic Hazard): Category 2 (Toxic to aquatic life with long-lasting effects).
Section 3: Safe Handling and Storage Protocols
Adherence to stringent safety protocols is essential to minimize exposure and mitigate risks.
3.1. Engineering Controls:
-
Ventilation: All handling of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13]
-
Containment: Use appropriate containment measures to prevent the release of dust or aerosols.
3.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[14] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary for operations that could generate dust or aerosols, especially in the absence of adequate engineering controls. | Prevents inhalation of the compound. |
3.3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[13]
3.4. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Section 4: Emergency Procedures
A well-defined emergency response plan is crucial for managing accidental exposures or spills.
4.1. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4.2. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
-
Section 5: Disposal Considerations
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol and any contaminated materials should be disposed of as hazardous waste.
-
Waste Classification: The waste should be classified as hazardous due to its potential toxicity and persistence.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Section 6: Experimental Workflows and Diagrams
6.1. Safe Handling Workflow:
The following diagram outlines the critical steps for safely handling (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in a laboratory setting.
Caption: Workflow for the safe handling of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
6.2. Emergency Spill Response Logic:
This diagram illustrates the decision-making process in the event of a spill.
Caption: Decision tree for responding to a spill of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
References
-
Sunway Pharm Ltd. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol - CAS:22494-48-0. [Link]
-
CP Lab Safety. (4'-CHLOROBIPHENYL-4-YL)-METHANOL, 97% Purity, C13H11ClO, 1 gram. [Link]
-
New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Polychlorinated Biphenyls. [Link]
-
Encyclopedia of World Problems and Human Potential. (2022). Polychlorinated biphenyls as a health hazard. [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
Suzhou Aobi Pharmaceutical Technology Co., Ltd. (4'-CHLORO-1,1'-BIPHENYL-4-YL)METHANOL. [Link]
-
2a biotech. (4'-CHLORO-[1,1'-BIPHENYL]-4-YL)METHANOL. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]
-
PubChem. 4-Chlorobiphenyl. [Link]
-
PubChem. (4'-Methyl[1,1'-biphenyl]-4-yl)methanol. [Link]
-
U.S. Department of Veterans Affairs. (2025). Polychlorinated Biphenyls (PCBs). [Link]
-
National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Robertson, L. W., & Hansen, L. G. (2001). Polychlorinated Biphenyls (PCBs): Sources, Exposures, Toxicities. Environmental Science & Technology, 35(15), 352A-359A. [Link]
-
Storemasta. (2023). 6 Chemical Safety Tips For Wineries, Breweries and Distilleries. [Link]
-
Landrigan, P. J. (1980). The Toxicology of PCB's—An Overview for Clinicians. Mount Sinai Journal of Medicine, 47(5), 534-540. [Link]
Sources
- 1. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol - CAS:22494-48-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (4'-CHLORO-1,1'-BIPHENYL-4-YL)METHANOL [allbiopharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. ビフェニル-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. encyclopedia.uia.org [encyclopedia.uia.org]
- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 8. Polychlorinated Biphenyls (PCBs) - Public Health [publichealth.va.gov]
- 9. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 13. download.basf.com [download.basf.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in Modern Medicinal Chemistry
Introduction: The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in a significant number of approved therapeutic agents.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a chloro substituent can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2] This guide provides an in-depth exploration of the applications of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol as a key intermediate in the synthesis of novel therapeutic agents. We will delve into its synthesis, its role as a versatile building block, and provide detailed protocols for the preparation and biological evaluation of its derivatives.
Part 1: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[4]
Protocol 1: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol from 4-bromobenzyl alcohol and 4-chlorophenylboronic acid.
Materials:
-
4-Bromobenzyl alcohol
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzyl alcohol (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Stir for 10 minutes at room temperature to form the catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 3:1 mixture of toluene and degassed water.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Applications in Medicinal Chemistry
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The hydroxyl group provides a convenient handle for further functionalization, while the chlorobiphenyl core imparts desirable pharmacological properties.
Application 1: Synthesis of Novel Anticonvulsant Agents
Recent studies have demonstrated the potential of derivatives of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol as potent anticonvulsant agents. One such example is the synthesis of N,N-bis((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-4-morpholinoaniline.
Logical Workflow for Synthesis and Evaluation:
Caption: Synthetic and evaluation workflow for anticonvulsant derivatives.
Protocol 2: Synthesis of N,N-bis((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-4-morpholinoaniline
This protocol details the conversion of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol to a potent anticonvulsant candidate.
Materials:
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
4-Morpholinoaniline
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Chlorination: Dissolve (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (1.0 eq) in DCM and cool to 0 °C. Slowly add thionyl chloride (1.2 eq). Stir at room temperature for 2-4 hours. Quench the reaction with a saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate to obtain 4-(chloromethyl)-4'-chloro-1,1'-biphenyl.
-
Nucleophilic Substitution: In a separate flask, dissolve 4-morpholinoaniline (0.5 eq) and triethylamine (2.5 eq) in DMF. Add the previously synthesized 4-(chloromethyl)-4'-chloro-1,1'-biphenyl (1.0 eq). Stir the mixture at 80 °C for 24 hours.
-
Workup and Purification: Cool the reaction mixture and pour it into water. Extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final compound.
Protocol 3: In Vivo Evaluation of Anticonvulsant Activity
This protocol describes the standard screening methods for assessing the anticonvulsant potential of novel compounds.[5]
Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All experiments should be conducted in accordance with institutional animal ethics guidelines.
Maximal Electroshock (MES) Seizure Test:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Administer the test compound i.p. at various doses.
-
After a specified time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures within a 30-minute period.
-
Protection is defined as the absence of clonic seizures.
Rotarod Neurotoxicity Test:
-
Train the mice to stay on a rotating rod (e.g., 6 rpm) for at least 1 minute.
-
Administer the test compound i.p.
-
At various time points after administration, place the mice on the rotarod and measure the time they are able to maintain their balance.
-
Neurotoxicity is indicated by the inability of the mice to remain on the rod for a predetermined time (e.g., 1 minute).
Data Analysis:
The anticonvulsant activity is expressed as the percentage of animals protected from seizures. The neurotoxicity is expressed as the percentage of animals exhibiting motor impairment. ED₅₀ (median effective dose) and TD₅₀ (median toxic dose) values can be calculated using probit analysis. The protective index (PI = TD₅₀/ED₅₀) is determined to assess the compound's margin of safety.
Part 3: Potential Future Applications
The (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol scaffold holds promise for the development of other classes of therapeutic agents.
Anticancer Agents:
The biphenyl moiety is present in several anticancer drugs.[6] Derivatives of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol could be synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Hypothetical Signaling Pathway Targeted by Biphenyl Derivatives:
Caption: Inhibition of receptor tyrosine kinase signaling by a biphenyl derivative.
Anti-inflammatory Agents:
Chronic inflammation is implicated in a wide range of diseases.[7] Biphenyl-containing compounds have been investigated as anti-inflammatory agents. Derivatives of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol could be synthesized and screened for their ability to inhibit key inflammatory mediators.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| N,N-bis(([1,1'-biphenyl]-4-yl)methyl)-4-morpholinoaniline derivatives | Anticonvulsant | Chloro-substituted derivative showed significant protection in the MES test. | [8] |
| 2,4-diphenyl-5H-indeno[1,2-b]pyridines | Anticancer | Chlorinated compounds displayed significant cytotoxic effects against breast cancer cells. | [2] |
| Pogostemon cablin methanol extract | Anti-inflammatory, Analgesic | Reduced paw edema and writhing responses in mice. | [8] |
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry. Retrieved February 8, 2026, from [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Advances. Retrieved February 8, 2026, from [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. Retrieved February 8, 2026, from [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Molecules. Retrieved February 8, 2026, from [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2015). MedChemComm. Retrieved February 8, 2026, from [Link]
-
Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved February 8, 2026, from [Link]
-
Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. (2012). Evidence-Based Complementary and Alternative Medicine. Retrieved February 8, 2026, from [Link]
-
Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats. (2023). Journal of Experimental Pharmacology. Retrieved February 8, 2026, from [Link]
-
Suzuki Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved February 8, 2026, from [Link]
- 4-biphenyl methanol synthetic method. (2015). Google Patents.
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. Retrieved February 8, 2026, from [Link]
-
The Suzuki Reaction. (2014). University of California, Berkeley. Retrieved February 8, 2026, from [Link]
-
Biphenyl (CICADS). (n.d.). INCHEM. Retrieved February 8, 2026, from [Link]
-
Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal. Retrieved February 8, 2026, from [Link]
-
Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. (2012). Journal of Neurology & Neurophysiology. Retrieved February 8, 2026, from [Link]
-
Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. (n.d.). Korean Chemical Society. Retrieved February 8, 2026, from [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2015). MedChemComm. Retrieved February 8, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules. Retrieved February 8, 2026, from [Link]
-
4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses. Retrieved February 8, 2026, from [Link]
Sources
- 1. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol as a Versatile Chemical Intermediate
Section 1: Introduction & Strategic Overview
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be functionalized to modulate biological activity or physical properties. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a particularly valuable chemical intermediate due to its bifunctional nature. It possesses two key reactive sites: a primary alcohol (hydroxymethyl group) and an aryl chloride. This dual functionality allows for sequential, orthogonal chemical modifications, making it an excellent starting point for building complex molecular architectures.
The hydroxymethyl group is a versatile handle for transformations such as oxidation, esterification, etherification, and conversion to a reactive halomethyl group. The aryl chloride, while less reactive than its bromide or iodide counterparts, provides a site for late-stage functionalization via cross-coupling reactions, a crucial strategy in modern drug discovery.[1] The presence of the chlorine atom also enhances lipophilicity, which can be a desirable property in drug candidates.[1]
Compound Profile
| Property | Value | Source |
| CAS Number | 22494-48-0 | [2] |
| Molecular Formula | C₁₃H₁₁ClO | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| IUPAC Name | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | [2] |
| Appearance | Off-white to white solid (typical) | N/A |
| Solubility | Soluble in methanol, acetone, ethyl acetate |
Strategic Importance as an Intermediate
The utility of this molecule stems from the distinct reactivity of its two functional groups. The benzylic alcohol can be readily manipulated using classical organic reactions, while the aryl chloride can participate in modern transition-metal-catalyzed cross-coupling reactions. This allows for a divergent synthetic approach, where a common intermediate is used to generate a library of diverse analogues.
Caption: Key reactive sites of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
Section 2: Synthesis of the Intermediate
While commercially available, understanding the synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is crucial for process development and cost analysis. The most convergent and widely applicable method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[3][4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-C bond between the two aromatic rings. This leads to two potential Suzuki-Miyaura coupling strategies, both of which are viable.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Protocol: Synthesis via Suzuki-Miyaura Coupling (Route A)
This protocol outlines the synthesis using 4-chlorophenylboronic acid and (4-bromophenyl)methanol. This route is often preferred as aryl bromides are typically more reactive than aryl chlorides, leading to milder reaction conditions.
Reaction Scheme: (4-Bromophenyl)methanol + 4-Chlorophenylboronic acid --[Pd catalyst, Base]--> (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (4-Bromophenyl)methanol | 187.04 | 1.0 | 5.00 g |
| 4-Chlorophenylboronic acid | 156.37 | 1.2 | 5.02 g |
| Pd(PPh₃)₄ | 1155.56 | 0.02 | 618 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 8.49 g |
| Toluene | - | - | 80 mL |
| Ethanol | - | - | 20 mL |
| Water | - | - | 20 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-bromophenyl)methanol (5.00 g), 4-chlorophenylboronic acid (5.02 g), and sodium carbonate (8.49 g).
-
Solvent Addition: Add toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).
-
Inerting: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 618 mg) to the flask. The mixture will typically turn yellow or dark.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting bromide). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Section 3: Application Notes: Key Transformations
The true value of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol lies in the selective transformations of its hydroxymethyl group.
Oxidation to Aldehydes and Carboxylic Acids
-
Rationale: Converting the alcohol to an aldehyde provides an electrophilic center for reactions like reductive amination, Wittig olefination, and aldol condensations. Further oxidation to the carboxylic acid opens the door to amide bond formation, a cornerstone of pharmaceutical synthesis.
-
Reagent Choice:
-
For Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are excellent choices.
-
For Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by the addition of a second oxidant is also common.
-
Esterification
-
Rationale: Esterification can be used to install protecting groups, modify solubility, or create prodrugs that are metabolized in vivo to release an active carboxylic acid.[5]
-
Methodology:
-
Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is a classic and cost-effective method, particularly when the carboxylic acid is inexpensive and can be used in excess.[6]
-
Steglich Esterification: For more sensitive substrates, coupling with a carboxylic acid using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) provides a milder alternative.[7]
-
Etherification
-
Rationale: Converting the alcohol to an ether is a common strategy to introduce linkers for bioconjugation or to attach the biphenyl motif to other pharmacophores.
-
Methodology: The Williamson ether synthesis is the most common approach.[8] The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (R-X) in an Sₙ2 reaction to form the ether.
Conversion to (4'-Chloro-4-(chloromethyl)-[1,1'-biphenyl])
-
Rationale: Replacing the hydroxyl group with a halogen, such as chlorine, transforms the benzylic position into a highly reactive electrophilic site.[9] The resulting benzylic chloride is an excellent substrate for nucleophilic substitution reactions with amines, thiols, cyanides, and other nucleophiles, enabling rapid diversification.
-
Reagent Choice: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Section 4: Detailed Experimental Protocols
The following protocols are representative examples of the transformations discussed above. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be used at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Oxidation to (4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde)
Reagents & Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 218.68 | 1.0 | 2.19 g |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | 3.23 g |
| Celite® | - | - | ~3 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Protocol:
-
Prepare a suspension of PCC (3.23 g) and Celite® (~3 g) in anhydrous DCM (25 mL) in a round-bottom flask with magnetic stirring.
-
Dissolve (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (2.19 g) in anhydrous DCM (25 mL) and add this solution to the PCC suspension in one portion.
-
Stir the resulting dark brown mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (staining with KMnO₄ will show the disappearance of the alcohol spot).
-
Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Fischer Esterification to (4'-Chloro-[1,1'-biphenyl]-4-yl)methyl acetate
Reagents & Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 218.68 | 1.0 | 2.19 g |
| Acetic Acid, Glacial | 60.05 | ~20 (solvent) | 20 mL |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | catalytic | 3-4 drops |
Step-by-Step Protocol:
-
Dissolve (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (2.19 g) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Carefully add 3-4 drops of concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the acetate ester.
Protocol 3: Conversion to (4'-Chloro-4-(chloromethyl)-[1,1'-biphenyl])
Reagents & Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 218.68 | 1.0 | 2.19 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 1.1 mL |
| Toluene, anhydrous | - | - | 40 mL |
| Pyridine, anhydrous | 79.10 | catalytic | 1-2 drops |
Step-by-Step Protocol:
-
Dissolve (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (2.19 g) in anhydrous toluene (40 mL) in a flask equipped with a reflux condenser and gas outlet to a scrubber (for HCl and SO₂).
-
Add a catalytic amount of anhydrous pyridine (1-2 drops).
-
Slowly add thionyl chloride (1.1 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours. Vigorous gas evolution will be observed initially.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and toluene.
-
Redissolve the crude residue in DCM, wash with cold water and brine, dry over Na₂SO₄, and concentrate to yield the product, which is often used in the next step without further purification.
Section 5: Safety & Handling
-
Compound-Specific Hazards: While specific toxicity data for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is limited, related chlorinated biphenyls are known to be environmental pollutants and may cause organ damage through prolonged exposure.[10] Handle with care, assuming potential toxicity.
-
Reagent Hazards: Many reagents used in the protocols are hazardous.
-
PCC: A suspected carcinogen and strong oxidant.
-
Thionyl Chloride: Corrosive and reacts violently with water. Releases toxic gases.
-
Solvents: Use appropriate care when handling flammable and volatile organic solvents like toluene, DCM, and ether. Methanol is toxic if ingested, inhaled, or absorbed through the skin.[11][12][13][14][15]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often suitable), and safety glasses or goggles.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and dust.
Section 6: References
-
CN105198707A - 4-biphenyl methanol synthetic method - Google Patents.
-
CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.
-
4-Chloroaniline Solution (Solvent: Methanol) | 1X5ML | C6H6ClN | 674000 | 106-47-8.
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol - CAS:22494-48-0 - Sunway Pharm Ltd.
-
4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. [Link]
-
DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents.
-
US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents.
-
(1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. [Link]
-
Acid to Ester - Common Conditions. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
-
Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]
-
Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Methanol - Safety Data Sheet. [Link]
Sources
- 1. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol - CAS:22494-48-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 10. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hpc-standards.com [hpc-standards.com]
- 12. fishersci.com [fishersci.com]
- 13. airgas.com [airgas.com]
- 14. chemos.de [chemos.de]
- 15. agilent.com [agilent.com]
analytical methods for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol quantification.
Executive Summary
This Application Note details the analytical strategy for the quantification of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0), hereafter referred to as CBPM .[1]
CBPM is a critical intermediate in the synthesis of biphenyl-based pharmaceuticals (e.g., antihistamines, antithrombotics).[1] Its quantification is pivotal for two reasons:
-
Process Control: It serves as the precursor to 4'-chloro-4-(chloromethyl)biphenyl , a reactive alkylating agent.[1] Incomplete conversion results in yield loss, while residual CBPM in the final drug substance constitutes a process-related impurity.[1]
-
Genotoxic Risk Management: As a precursor to alkyl halides (potential genotoxic impurities or PGIs), the strict control of the alcohol starting material is a regulatory expectation (ICH M7).[1]
This guide presents two orthogonal methods: a robust HPLC-UV/MS protocol for routine release testing and a GC-MS method for trace-level impurity profiling.[1]
Chemical Context & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Biphenyl core with Chloro (4') and Hydroxymethyl (4) substitutions.[1][2] | High lipophilicity (LogP ~3.8).[1] Requires high organic mobile phases.[1] |
| Chromophore | Conjugated biphenyl system.[1] | Strong UV absorbance at 254 nm (primary) and 280 nm (secondary).[1][3] |
| Reactivity | Primary benzylic alcohol.[1] | Susceptible to oxidation (to aldehyde) or dehydration under harsh acidic conditions.[1] |
| Solubility | Insoluble in water; soluble in MeOH, ACN, DCM.[1] | Diluent must be matched to the mobile phase to prevent precipitation on-column.[1] |
Method A: HPLC-UV/MS (Primary Protocol)[1]
Rationale: Reversed-Phase Liquid Chromatography (RPLC) is the gold standard for this analyte due to its high boiling point and the need to separate it from polar degradation products (e.g., carboxylic acids).[1]
Instrumental Parameters
-
System: UHPLC coupled with PDA and Single Quadrupole MS (ESI).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or Waters XBridge BEH C18.[1]
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2.0 µL.
Mobile Phase & Gradient
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Note: Formic acid is used to protonate the alcohol for better ESI ionization
and to suppress silanol activity.[1]
-
| Time (min) | % A (Water) | % B (ACN) | Curve |
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | Hold |
| 8.00 | 5 | 95 | Linear Ramp |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 90 | 10 | Re-equilibrate |
| 13.00 | 90 | 10 | End |
Detection Settings
-
UV: 254 nm (Bandwidth 4 nm).[1]
-
MS (ESI+):
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg CBPM in 10 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using 50:50 ACN:Water .
-
System Suitability: Resolution (
) between CBPM and its synthetic precursor (4'-chloro-4-methylbiphenyl) must be .[1]
Method B: GC-MS (Trace Impurity Profiling)[1]
Rationale: GC-MS is orthogonal to HPLC.[1] It is preferred when quantifying CBPM as a residual impurity in a final drug substance matrix that might be insoluble in HPLC mobile phases but soluble in volatile organic solvents.[1]
Instrumental Parameters
-
Inlet: Splitless (250°C).
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).[1]
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Why: The 5% phenyl phase interacts with the biphenyl pi-system, providing excellent peak shape without derivatization.[1]
-
Temperature Program
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (Improves separation of isomers).
-
Final: 300°C (Hold 5 min).
MS Detection (EI Source)[1][5]
-
Source Temp: 230°C.
-
SIM Mode (Selected Ion Monitoring):
Visualizing the Analytical Logic
The following diagram illustrates the "Impurity Fate Mapping" and the decision tree for selecting the analytical method.
Caption: Decision matrix for selecting HPLC vs. GC based on the concentration range and analytical objective.
Synthesis Pathway & Impurity Origins
Understanding the synthesis helps in identifying potential interferences.[1] CBPM is typically synthesized via the Suzuki coupling of 4-chlorophenylboronic acid and 4-bromobenzyl alcohol, or by the reduction of the corresponding aldehyde.[1]
Caption: Synthetic origin of CBPM showing the potential "Methyl" impurity which must be resolved by the HPLC method.
Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of your data, the following acceptance criteria should be met during method transfer:
-
Specificity: Inject the "Methyl" impurity (4-Chloro-4'-methylbiphenyl) and CBPM.[1] Baseline separation is required.[1] The methyl analog is significantly more hydrophobic and will elute after the alcohol.[1]
-
Linearity:
over the range of 0.5 µg/mL to 100 µg/mL.[1] -
Accuracy (Spike Recovery): Spike CBPM into the sample matrix at 0.1%. Recovery must be 90–110%.[1]
-
LOD/LOQ:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from [Link] (Used for structural analog comparison and lipophilicity data).[1]
Sources
Application Note: Optimized Chlorination Protocols for Biphenyl Methanol
Abstract & Scope
This application note details the experimental setup and kinetic control strategies for the chlorination of 4-biphenylmethanol (CAS: 3597-91-9) to 4-(chloromethyl)biphenyl (CAS: 1667-11-4). This transformation is a critical intermediate step in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and various pharmaceutical scaffolds.
While direct chloromethylation of biphenyl is possible, it often yields regioisomeric mixtures. The chlorination of the purified alcohol precursor using Thionyl Chloride (
Chemistry & Mechanism[1][2][3]
Reaction Pathway
The conversion typically proceeds via an
-
Uncatalyzed (
): In the absence of a base/catalyst, forms a chlorosulfite intermediate which decomposes with retention of configuration (less relevant for achiral benzyl carbons but kinetically slower). -
Catalyzed (
): The addition of catalytic N,N-Dimethylformamide (DMF) forms a Vilsmeier-Haack type intermediate (chloroiminium ion).[1] This species is a potent electrophile, significantly accelerating the activation of the alcohol and facilitating chloride attack.
Reaction Scheme
The following diagram illustrates the catalytic cycle and the critical scrubbing workflow required for safety.
Figure 1: Mechanistic flow of DMF-catalyzed chlorination.
Experimental Configuration
Engineering Controls (The "Scrubber" System)
The reaction generates stoichiometric quantities of
Required Setup:
-
Reaction Vessel: 3-Neck Round Bottom Flask (RBF).
-
Addition: Pressure-equalizing addition funnel (for
). -
Condenser: High-efficiency reflux condenser (cooled to 5°C).
-
Gas Outlet: Tubing from the top of the condenser leading to the trap.
-
Trap: Empty "suck-back" trap (prevent water entering the reaction).
-
Scrubber: Vessel containing 10% NaOH or saturated
solution.
Figure 2: Process flow diagram for the experimental apparatus.
Detailed Protocol: Catalytic Chlorination
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| 4-Biphenylmethanol | 1.0 | Substrate | White solid; ensure dryness.[2] |
| Thionyl Chloride ( | 1.2 - 1.5 | Reagent | Distill if yellow/impure. |
| DMF | 0.05 (5 mol%) | Catalyst | Essential for kinetics. |
| Toluene | Solvent | Medium | 5-10 volumes relative to substrate. |
Step-by-Step Methodology
Step 1: System Preparation
-
Dry all glassware in an oven at 120°C for 2 hours prior to use.
-
Assemble the setup as shown in Figure 2.
-
Charge the scrubber with 10% NaOH solution.
Step 2: Solubilization
-
Charge the 3-neck flask with 4-biphenylmethanol (10 g, 54.3 mmol) and anhydrous Toluene (50 mL).
-
Add DMF (0.2 mL, catalytic).
-
Note: The alcohol may not dissolve completely at room temperature; a suspension is acceptable.
Step 3: Reagent Addition (Critical Rate Control)
-
Heat the mixture to 50°C.
-
Charge the addition funnel with Thionyl Chloride (6.0 mL, ~82 mmol).
-
Add
dropwise over 30–45 minutes. -
Observation: Vigorous gas evolution (
) will occur. Ensure the scrubber is bubbling steadily but not violently.
Step 4: Reaction Completion
-
Once addition is complete, ramp the temperature to Reflux (~110°C) .
-
Hold at reflux for 2–3 hours.
-
In-Process Control (IPC): Spot on TLC (Hexane/EtOAc 8:2). The polar alcohol spot (
) should disappear, replaced by the non-polar chloride spot ( ).
Step 5: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Degassing: Apply a light vacuum (using a water aspirator via the trap) for 15 minutes to remove residual
and dissolved in the toluene. -
Quench: Slowly pour the reaction mixture into ice-cold water (100 mL). Caution: Exothermic.
-
Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.
-
Wash: Wash the organic layer with saturated
(2 x 50 mL) followed by Brine (50 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 6: Purification (Recrystallization) [3][4]
-
The crude solid is often off-white or yellow.
-
Recrystallize from Cyclohexane or a Hexane/Toluene (9:1) mixture.
-
Heat to boiling until dissolved, filter hot (to remove polymer traces), and cool slowly to 4°C.
-
Yield Target: >90%
-
Purity Target: >98% (HPLC/GC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Hydrolyzed | Distill |
| Dimer Formation (Dibiphenyl ether) | Reaction too hot/fast; lack of catalyst | Ensure dropwise addition is slow. Must use DMF to favor chloride attack over self-etherification. |
| Sticky Polymer | Friedel-Crafts side reactions | Avoid Lewis acid contaminants ( |
| Yellow Product | Sulfur impurities | Wash organic layer thoroughly with base ( |
References
-
Common Organic Chemistry. (2023). Alcohol to Chloride: Thionyl Chloride Protocols. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2023). Thionyl Chloride - PubChem Compound Summary. Retrieved October 26, 2023, from [Link]
-
Google Patents. (2010). Method for synthesizing 4,4'-bis(chloromethyl)biphenyl (CN101665406B).[3][4] Retrieved October 26, 2023, from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved October 26, 2023, from [Link]
Sources
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents [patents.google.com]
- 3. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
Application Notes and Protocols for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in Polymer Chemistry
An in-depth guide to the application of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in polymer chemistry is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols.
Introduction: The Strategic Value of the Biphenyl Moiety in Polymer Science
The biphenyl unit is a foundational structural motif in high-performance polymers. Its rigid, planar nature imparts exceptional thermal stability, chemical resistance, and desirable optoelectronic properties to the resulting macromolecular chains. Polymers derived from biphenyl-containing monomers, such as poly(biphenyl ether sulfones), are known for their robust mechanical properties and high glass transition temperatures, making them suitable for demanding applications in aerospace, medical, and electronics industries.[1]
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a particularly interesting monomer for several reasons:
-
Asymmetric Substitution: The monosubstitution with a chloro group on one phenyl ring and a hydroxymethyl group on the other provides a unique combination of reactivity and functionality.
-
Reactive Benzylic Alcohol: The primary alcohol group can participate in a variety of polymerization reactions, including condensation and ring-opening polymerizations.
-
Tunable Properties: The presence of the chlorine atom can influence the polymer's solubility, refractive index, and flame retardant properties. It also offers a potential site for post-polymerization modification.
This document outlines two primary applications of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in polymer synthesis: as a monomer in self-polycondensation to form polyethers and as an initiator for ring-opening polymerization.
Application I: Synthesis of Poly((4'-chloro-[1,1'-biphenyl]-4-yl)methylene) Ether via Self-Condensation
The synthesis of polyethers from benzylic alcohols can be achieved through self-condensation reactions, often catalyzed by strong acids. This approach leverages the reactivity of the benzylic alcohol to form an ether linkage with the elimination of water. The resulting poly(biphenyl methylene) ethers are expected to exhibit high thermal stability and hydrophobicity.[2][3]
Mechanistic Rationale
The acid-catalyzed self-condensation of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol proceeds through the formation of a stabilized benzylic carbocation. The biphenyl structure enhances the stability of this intermediate, facilitating the polymerization. The presence of the electron-withdrawing chloro group may slightly deactivate the ring towards electrophilic side reactions, potentially leading to a more linear polymer structure.
Monomer [label="(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol"]; Protonation [label="Protonation of\nHydroxyl Group"]; Carbocation [label="Formation of Benzylic\nCarbocation Intermediate"]; Nucleophilic_Attack [label="Nucleophilic Attack by\n another Monomer"]; Dimer [label="Dimer Formation with\nEther Linkage"]; Polymer [label="Poly((4'-chloro-[1,1'-biphenyl]-4-yl)methylene) Ether"];
Monomer -> Protonation [label=" H+ "]; Protonation -> Carbocation [label=" -H2O "]; Carbocation -> Nucleophilic_Attack [label=" + Monomer "]; Nucleophilic_Attack -> Dimer; Dimer -> Polymer [label=" Propagation "]; }
Figure 1. Proposed mechanism for the acid-catalyzed self-condensation of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.Experimental Protocol: Acid-Catalyzed Polycondensation
Materials:
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (Monomer)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Methanol
-
Dean-Stark trap and condenser
-
Nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a Dean-Stark trap, a condenser, a nitrogen inlet, and a magnetic stir bar.
-
Reagent Addition: Charge the flask with (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (1.0 eq) and anhydrous toluene to achieve a monomer concentration of 0.5 M.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Catalyst Introduction: Add p-toluenesulfonic acid (0.05 eq) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110-120 °C) and continuously remove water via the Dean-Stark trap. Monitor the progress of the polymerization by observing the amount of water collected. The reaction is typically allowed to proceed for 24-48 hours.
-
Termination and Isolation: After cooling to room temperature, terminate the reaction by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate). Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
Expected Polymer Characterization
| Parameter | Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of the polyether structure, disappearance of the hydroxyl proton signal. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | High thermal decomposition temperature and a high glass transition temperature (Tg). |
Application II: Initiator for Ring-Opening Polymerization (ROP) of Cyclic Esters
The hydroxyl group of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone (CL) and lactide (LA). This results in the formation of well-defined polyester chains with a (4'-Chloro-[1,1'-biphenyl]-4-yl)methyl end-group. The non-chlorinated analog, biphenyl-4-methanol, has been successfully used for this purpose.[4] The biphenyl moiety can impart unique thermal and mechanical properties to the resulting polyesters.
Mechanistic Rationale
In the presence of a suitable catalyst (e.g., a strong acid or an organometallic compound like Sn(Oct)₂), the hydroxyl group of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol initiates the polymerization by attacking the carbonyl carbon of the cyclic ester monomer. This opens the ring and forms a new ester bond, with the biphenyl moiety at one end of the growing polymer chain.
Initiator [label="(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol"]; Monomer [label="Cyclic Ester (e.g., ε-caprolactone)"]; Activation [label="Catalyst Activation\nof Monomer"]; Initiation [label="Nucleophilic Attack\nby Initiator"]; Propagation [label="Chain Growth"]; Polymer [label="Biphenyl-end-capped\nPolyester"];
Initiator -> Initiation; Monomer -> Activation [label=" Catalyst "]; Activation -> Initiation; Initiation -> Propagation [label=" + Monomer "]; Propagation -> Polymer; }
Figure 2. General workflow for the ring-opening polymerization of a cyclic ester initiated by (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.Experimental Protocol: ROP of ε-Caprolactone
Materials:
-
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (Initiator)
-
ε-Caprolactone (Monomer), freshly distilled
-
Stannous octoate (Sn(Oct)₂) (Catalyst)
-
Anhydrous Toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating oil bath
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (1.0 eq) and anhydrous toluene to a flame-dried Schlenk flask.
-
Monomer and Catalyst Addition: Add the desired amount of ε-caprolactone monomer (e.g., 100 eq for a target degree of polymerization of 100) and a stock solution of Sn(Oct)₂ in toluene (typically a monomer to catalyst ratio of 5000:1 to 10000:1).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 2-24 hours, depending on the target molecular weight).
-
Termination and Isolation: Cool the reaction to room temperature and quench by exposing it to air. Dilute the viscous solution with a small amount of dichloromethane or tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by pouring the solution into a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
Expected Polymer Characterization
| Parameter | Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR | Confirmation of the polyester structure and the presence of the (4'-Chloro-[1,1'-biphenyl]-4-yl)methyl end-group. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Controlled molecular weight with a narrow polydispersity index (PDI < 1.5). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of melting temperature (Tm) and glass transition temperature (Tg), which may be influenced by the biphenyl end-group. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a promising monomer for the synthesis of advanced polymers. Its unique structure allows for the creation of novel polyethers and end-functionalized polyesters with potentially enhanced thermal and mechanical properties. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this versatile building block in the development of new materials.
References
Sources
- 1. WO2000018824A1 - Poly (biphenyl ether sulfone) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-联苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of Biphenyl Derivatives
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for angiotensin II receptor antagonists, antifungal agents, and liquid crystals. However, the synthesis of biphenyls—typically via Suzuki-Miyaura cross-coupling—introduces specific purification challenges: persistent palladium (Pd) catalyst residues, inorganic salts, and homocoupled byproducts.[1] This guide provides a rigorous, field-proven protocol for the recrystallization of biphenyl compounds, prioritizing the removal of heavy metals and the prevention of "oiling out," a common failure mode for low-melting aromatics.[1]
Strategic Solvent Selection
Success in recrystallization is determined before the first flask is heated. For biphenyls, the "Like Dissolves Like" rule must be applied with nuance. Biphenyls are non-polar aromatic hydrocarbons.[2] Therefore, non-polar solvents (Hexane) often dissolve them too well at room temperature, while highly polar solvents (Water) will not dissolve them even at boiling.
The "Sweet Spot" for biphenyls lies in Polar Protic solvents (Alcohols) or Binary Systems .
Table 1: Solvent Compatibility Matrix for Biphenyls
| Solvent Class | Examples | Solubility Profile | Suitability | Notes |
| Alcohols | Ethanol, Methanol, IPA | Low at RT / High at Boil | Excellent | Best for single-solvent methods.[1] Promotes crystal lattice formation over oiling. |
| Hydrocarbons | Hexane, Pentane, Toluene | High at RT | Poor | Good only as the "Anti-solvent" in binary systems. Toluene is too good a solvent; yield will be low. |
| Esters | Ethyl Acetate (EtOAc) | Moderate at RT / High at Boil | Good | Excellent "Solvent A" for binary systems. |
| Chlorinated | DCM, Chloroform | Very High at RT | Avoid | Too strong. Product will not crystallize upon cooling. |
| Ethers | Diethyl Ether, THF | High at RT | Moderate | Flammability risk. Use only if alcohols fail. |
Pre-Protocol: The "Test Tube Pilot" (Self-Validation)
Scientific Integrity Check: Never commit the entire batch to a solvent system without validation. This micro-scale step prevents yield loss.
-
Place ~50 mg of crude biphenyl into a test tube.
-
Add Ethanol (95%) dropwise while heating in a water bath.
-
Observation A: If it dissolves at RT, the solvent is too strong. Action: Switch to Methanol or use a Binary System.
-
Observation B: If it dissolves only near boiling, cool slowly.
-
Validation: Crystals must form within 10 minutes of reaching RT. If an oil forms, the solvent BP is likely higher than the compound's MP. Switch to a lower-boiling solvent (e.g., Methanol).
Core Protocol: Single-Solvent Recrystallization (Ethanol)
Target Audience: Routine purification of stable biphenyls (MP > 70°C).
Phase A: Dissolution & Scavenging[1]
-
Setup: Equip a round-bottom flask (RBF) with a reflux condenser and magnetic stir bar.
-
Solvent Addition: Add crude solid and a minimum volume of Ethanol.
-
Heating: Heat to reflux. Add additional Ethanol through the condenser only until the solid dissolves.
-
Pd Scavenging (Critical): If the material is from a Suzuki coupling (grey/black tint), add Activated Carbon (5-10 wt%) carefully (remove heat source briefly to prevent boil-over).[1] Reflux for 10 minutes.
Phase B: Hot Filtration (The Purity Gate)
Mechanistic Insight: This step removes insoluble inorganic salts and the carbon-bound Palladium.[1]
-
Pre-heat a glass funnel and fluted filter paper (or a coarse sintered glass funnel) with hot solvent.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Tip: Keep the receiving flask on a hot plate to prevent premature crystallization in the stem.
-
Phase C: Nucleation & Growth[1]
-
Ambient Cooling: Remove from heat.[3] Cap the flask loosely. Allow to cool to Room Temperature (RT) undisturbed on a wood or cork surface (insulator).
-
Why? Rapid cooling on a cold benchtop traps impurities in the crystal lattice.
-
-
Cold Soak: Once at RT, move to an ice-water bath (0°C) for 30-60 minutes.
Phase D: Isolation
-
Wash: Rinse crystals with ice-cold Ethanol.
-
Drying: Dry under vacuum or in a desiccator.[5] Biphenyls sublime; avoid high-heat ovens.[1]
Advanced Protocol: Binary Solvent (The "Craig" Method)
Target Audience: Difficult derivatives where single solvents fail or "oiling out" occurs.[6] System: Solvent A (Good Solvent: Ethyl Acetate) / Solvent B (Anti-Solvent: Hexane).
-
Dissolve: Dissolve crude biphenyl in the minimum amount of boiling Ethyl Acetate .
-
Precipitate: Add hot Hexane dropwise to the boiling solution until a persistent cloudiness (turbidity) appears.
-
Clear: Add one drop of Ethyl Acetate to restore clarity.
-
Cool: Allow to cool slowly. The lower solubility in the mixed system forces crystallization at a lower temperature, often bypassing the "oil" phase.
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on physical properties.
Diagram 2: Pd-Scavenging Recrystallization Workflow
Caption: Workflow integrating Palladium scavenging into the standard recrystallization process.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form instead of crystals. Cause: The saturation temperature is higher than the melting point of the solute. Remedy:
-
Reheat to dissolve the oil.
-
Add Seed Crystals: Add a tiny crystal of pure product at the cloud point.
-
Switch Solvents: Use a lower boiling solvent (e.g., Methanol instead of Ethanol) or increase the ratio of the "Good Solvent" in a binary system.
Colored Impurities (Palladium)
Symptom: Crystals are grey or off-white.[1] Remedy:
-
Perform the Hot Filtration step with activated charcoal (Norit or Darco G-60).
-
Ensure the filter paper is fine enough (Whatman No. 50) to catch carbon fines.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Recrystallization Techniques and Solvent Selection. Longman Scientific & Technical.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7095, Biphenyl. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Suzuki Coupling and Purification. Org. Synth. 1998, 75, 53. [Link]
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Context on Pd removal via crystallization/charcoal). [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Welcome to the technical support guide for the synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. As a crucial intermediate in pharmaceutical and materials science research, achieving high purity of this compound is paramount. This guide is structured to help you identify, understand, and resolve common issues related to side product formation.
Section 1: Understanding Common Side Products and Their Origins
This section addresses the most frequently observed impurities, their chemical origins based on common synthetic routes, and how to identify them. The primary routes to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to form the biphenyl core, followed by or preceded by functional group manipulation to install the methanol moiety.
Q1: My LC-MS and NMR data show impurities with masses of 222.10 g/mol and 250.04 g/mol . What are they and why are they forming?
A1: These masses likely correspond to homocoupled side products. Their formation is a classic issue in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
-
4,4'-Dichlorobiphenyl (MW: 223.10 g/mol ): This arises from the homocoupling of your 4-chlorophenyl starting material (e.g., 4-chlorophenylboronic acid or 1-bromo-4-chlorobenzene).
-
[1,1'-Biphenyl]-4,4'-diyldimethanol (MW: 214.25 g/mol ): This results from the homocoupling of the (4-(hydroxymethyl)phenyl)boronic acid partner.
Causality: Homocoupling is particularly prevalent under a few conditions. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it must be reduced in situ to the active Pd(0) state. One pathway for this reduction involves the palladium(II) species catalyzing the coupling of two boronic acid molecules, which reduces it to palladium(0) and generates the homocoupled byproduct.[1] Furthermore, the presence of molecular oxygen can facilitate this side reaction by re-oxidizing Pd(0) to Pd(II), perpetuating the homocoupling cycle.[1][2]
Q2: I'm synthesizing the target molecule by reducing 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde. My final product is contaminated with the starting aldehyde. What happened?
A2: This indicates an incomplete reduction. The conversion of an aldehyde to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is typically efficient, but issues can arise.[3]
Common Causes for Incomplete Reduction:
-
Insufficient Reducing Agent: The stoichiometry is critical. Aldehydes consume one hydride equivalent, but it's standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to account for any reagent decomposition or reaction with protic solvents.
-
Reagent Quality: Both NaBH₄ and especially LiAlH₄ can degrade upon exposure to atmospheric moisture.[3] Using old or improperly stored reagents can lead to lower effective concentrations and incomplete reactions.
-
Low Temperature/Short Reaction Time: While NaBH₄ reductions are often fast at room temperature, some sterically hindered or less reactive substrates may require longer times or gentle heating. Ensure your reaction has proceeded for a sufficient duration, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching Issues: Premature quenching of the reaction (e.g., adding water or acid before the reduction is complete) will halt the conversion and leave unreacted aldehyde.
Q3: My crude product contains 4-chlorobiphenyl. Where is this coming from?
A3: The presence of 4-chlorobiphenyl points to a side reaction where a functional group is replaced by a hydrogen atom. The specific cause depends on your synthetic route.
-
In Suzuki-Miyaura Reactions: This side product is a result of protodeborylation . The boronic acid or ester group is cleaved and replaced by a proton from a solvent (like water or alcohol) or other protic source in the reaction mixture. This side reaction can be competitive with the desired cross-coupling.[1]
-
In Grignard-based Syntheses: If you are forming a Grignard reagent, such as (4'-chloro-[1,1'-biphenyl]-4-yl)magnesium bromide, any trace of moisture or other protic contaminants will rapidly quench the reagent, leading to the formation of 4-chlorobiphenyl.[4]
Section 2: Troubleshooting and Preventative Measures
Proactive measures during the experimental setup can significantly reduce the formation of key side products.
Q1: How can I minimize homocoupling in my Suzuki reaction?
A1: Minimizing homocoupling requires careful control of the reaction conditions to favor the cross-coupling pathway.
| Parameter | Recommended Action | Rationale |
| Atmosphere | Thoroughly degas the solvent and reaction mixture (e.g., via 3-5 vacuum/inert gas cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | Prevents the oxidation of the active Pd(0) catalyst to Pd(II) by atmospheric oxygen, which promotes homocoupling.[1][2] |
| Catalyst | Use a Pd(0) source like Pd(PPh₃)₄ directly, or use a pre-catalyst designed for clean activation. | This bypasses the need for an in-situ reduction of a Pd(II) source, a step that can generate homocoupled dimers.[1] |
| Reagent Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the boronic acid reagent. | Ensures the palladium catalyst preferentially reacts with both coupling partners rather than just one. |
| Base and Solvent | Choose an appropriate base and solvent system. Aqueous bases like Na₂CO₃ or K₂CO₃ are commonly effective.[5] | The base activates the boronic acid for transmetalation.[6] An optimized system ensures the rate of cross-coupling is much faster than competing side reactions. |
Q2: What are the best practices for achieving a complete and clean reduction of the aldehyde precursor?
A2: Ensuring a successful reduction hinges on reagent choice, handling, and monitoring.
Experimental Protocol: NaBH₄ Reduction of 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
-
Preparation: Ensure all glassware is thoroughly dried. Dissolve the aldehyde (1.0 eq.) in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and can improve selectivity if other reducible functional groups are present.
-
Addition of Reductant: Add NaBH₄ (1.2 eq.) portion-wise over 5-10 minutes. Adding it slowly prevents excessive foaming and a rapid temperature increase.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC. The product alcohol will have a lower Rf value (be more polar) than the starting aldehyde.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding acetone (to react with excess NaBH₄), followed by water or dilute HCl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Section 3: Purification Strategies
Even with optimized reaction conditions, some level of impurity is often unavoidable. Effective purification is the final step to achieving the required product specifications.
Q1: What is the best general method to purify the final product from common side products like homocoupled dimers and unreacted starting materials?
A1: A combination of recrystallization and column chromatography is often the most effective strategy.
-
Recrystallization: This is an excellent method for removing small amounts of impurities, especially if the desired product is a solid with good crystallinity. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a solid at room temperature.[7] Solvents like toluene, ethyl acetate, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate should be screened to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
-
Flash Column Chromatography: This is the method of choice for separating compounds with different polarities.[8] The desired alcohol is significantly more polar than nonpolar side products like 4,4'-dichlorobiphenyl and 4-chlorobiphenyl due to its hydroxyl group. It is also more polar than the starting aldehyde. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.
Q2: How can I efficiently separate the product alcohol from the structurally similar starting aldehyde?
A2: While both compounds can be separated using flash chromatography, there is also a chemical method that can be employed during the aqueous workup.
Protocol: Bisulfite Wash for Aldehyde Removal
-
After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel for 5-10 minutes.
-
The bisulfite will form a water-soluble adduct with the residual aldehyde, pulling it into the aqueous phase.
-
Separate the layers. Wash the organic layer again with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a product with significantly reduced aldehyde content.
This procedure can simplify the subsequent final purification by chromatography or recrystallization.
References
- Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]
-
kchem.org. (n.d.). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). The grignard synthesis of triphenylmethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
TSI Journals. (n.d.). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
ASBASJSM College of Pharmacy. (n.d.). Metal Hydride Reduction Reaction (NaBH4 and LiAlH4). Retrieved from [Link]
Sources
Technical Support Center: Optimization of Suzuki Coupling for Hindered Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C bonds with bulky molecules. Here, we move beyond standard protocols to address the specific challenges posed by steric hindrance, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses common experimental issues in a question-and-answer format, offering step-by-step guidance and the scientific rationale behind each recommendation.
Q1: My Suzuki coupling reaction with a hindered substrate is not proceeding, or the yield is very low. What are the first steps to troubleshoot this?
A1: When a Suzuki coupling with sterically demanding substrates fails or gives low yields, a systematic evaluation of the reaction components is crucial. The increased steric bulk can impede key steps in the catalytic cycle, namely the oxidative addition and the reductive elimination.[1][2] Here is a logical workflow to diagnose the issue:
Caption: A stepwise troubleshooting workflow for low-yield Suzuki couplings.
Step 1: Verify Catalyst and Ligand Efficacy
The heart of the Suzuki coupling is the palladium catalyst and its coordinating ligand. For hindered substrates, the choice of ligand is paramount.
-
Rationale: Bulky, electron-rich phosphine ligands are essential.[3][4] The bulkiness of the ligand promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[4] The electron-donating nature of the ligand accelerates the rate-limiting oxidative addition and the subsequent reductive elimination.[2][3]
-
Actionable Advice:
-
Switch to a specialized ligand: Standard ligands like PPh₃ are often ineffective for hindered substrates.[2] Consider using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging couplings.[1][5]
-
Confirm catalyst loading: While lower catalyst loadings are desirable, hindered reactions may initially require a higher loading (e.g., 1-5 mol%) to achieve a reasonable reaction rate.
-
Step 2: Evaluate the Base and Solvent System
The base activates the boronic acid, facilitating the crucial transmetalation step.[5] Its effectiveness is highly dependent on the solvent.
-
Rationale: A base that is too weak may not form the boronate species required for transmetalation efficiently. Conversely, a base that is too strong can promote side reactions. The solubility of the base in the chosen solvent is critical.
-
Actionable Advice:
-
Screen different bases: If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These are often more effective in hindered systems.
-
Solvent compatibility: For instance, K₃PO₄ has poor solubility in toluene but is more effective in polar aprotic solvents like DMF or dioxane, or in the presence of water. A biphasic system (e.g., toluene/water) can be very effective.
-
Water's role: A small amount of water can be beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species. However, excessive water can lead to protodeboronation of the boronic acid.
-
Step 3: Assess Substrate Quality
Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.
-
Rationale: Boronic acids can undergo decomposition (protodeboronation) or form anhydrides (boroxines) upon storage.[6] Aryl halide substrates may contain impurities that can interfere with the catalyst.
-
Actionable Advice:
-
Purify your substrates: Recrystallize or run a column on your aryl halide and boronic acid if their purity is questionable.
-
Consider boronic esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions than the corresponding boronic acids.[6]
-
Step 4: Optimize Reaction Conditions
Temperature and reaction time are critical variables, especially for sluggish reactions.
-
Rationale: Hindered couplings often require more thermal energy to overcome the activation barriers of the catalytic cycle.
-
Actionable Advice:
-
Increase the temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), try increasing it to the boiling point of the solvent (e.g., 110 °C for toluene).
-
Microwave irradiation: For particularly stubborn couplings, microwave heating can significantly accelerate the reaction rate.
-
Extend the reaction time: Monitor the reaction by TLC or LC-MS to determine if it is simply proceeding slowly.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or reduction of my aryl halide. How can I minimize these side products?
A2: The formation of homocoupled biaryls (from the boronic acid) and the reduction of the aryl halide (dehalogenation) are common side reactions, particularly in challenging couplings.[7][8]
Minimizing Boronic Acid Homocoupling:
-
Rationale: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.
-
Actionable Advice:
-
Thoroughly degas your reaction mixture: Use a robust degassing method such as the freeze-pump-thaw technique or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Control stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.
-
Use a high-purity palladium source: Some palladium sources can contain impurities that promote homocoupling.
-
Minimizing Aryl Halide Reduction (Dehalogenation):
-
Rationale: Reduction of the aryl halide can occur via β-hydride elimination if an appropriate β-hydrogen is present on an alkyl-palladium intermediate.[9] It can also be promoted by certain bases and solvents.
-
Actionable Advice:
-
Ligand choice: Certain bulky ligands are designed to disfavor the formation of intermediates that can undergo β-hydride elimination.[9] For example, ligands like AntPhos have been shown to be effective in suppressing this side reaction.[9]
-
Base selection: Avoid very strong, nucleophilic bases if reduction is a significant issue. K₃PO₄ is often a good choice.
-
Solvent effects: Protic solvents can sometimes be a source of protons for the reduction pathway. Using anhydrous aprotic solvents can be beneficial.
-
Frequently Asked Questions (FAQs)
What is the mechanistic reason that hindered substrates are so challenging for Suzuki couplings?
The primary reason lies in the steric hindrance affecting the key steps of the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center is often the rate-determining step.[3] Large substituents on the aryl halide can sterically clash with the bulky ligands on the palladium, slowing this step down.
-
Reductive Elimination: This is the final step where the two organic groups are coupled, and the C-C bond is formed.[3] For this to occur, the two bulky groups must be in a cis orientation on the palladium center. The steric repulsion between two ortho-substituted aryl groups can create a high energy barrier for the transition state of this step, making it very slow.[1] This is often the bottleneck in the synthesis of tetra-ortho-substituted biaryls.[1]
How do I choose the best ligand for my hindered coupling?
Ligand selection is an empirical process, but there are guiding principles. The goal is to find a ligand that is both bulky and electron-rich enough to promote the desired reaction while minimizing side reactions.
| Ligand Class | Key Features | Examples | Best For |
| Buchwald Biaryl Phosphines | Highly bulky and electron-rich. Accelerate both oxidative addition and reductive elimination. | XPhos, SPhos, RuPhos | General-purpose for a wide range of hindered aryl chlorides and bromides. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more stable than phosphines. | IPr, IMes | Particularly effective for coupling unreactive aryl chlorides.[5] |
| Specialized Phosphines | Designed to address specific challenges like β-hydride elimination. | AntPhos, BI-DIME | Couplings involving secondary alkylboronic acids or substrates prone to reduction.[9][10] |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of small-scale reactions (e.g., 0.1 mmol scale) in vials.
-
Keep the substrate concentrations, base, solvent, temperature, and palladium source constant.
-
In each vial, use a different ligand from the table above. Ensure a consistent Pd:ligand ratio (typically 1:2 for monodentate ligands).
-
Run the reactions for a set period (e.g., 12-24 hours).
-
Analyze the results by LC-MS or ¹H NMR to determine the conversion and identify the most promising ligand.
When should I use a boronic acid versus a boronic ester or a trifluoroborate salt?
The choice of boron reagent can significantly impact the reaction's success.
-
Boronic Acids: Most commonly used, but can be unstable and prone to protodeboronation and homocoupling.[6]
-
Boronic Esters (e.g., pinacol esters): More stable to storage and purification. They are less reactive than boronic acids, which can sometimes be advantageous in preventing side reactions.
-
Potassium Trifluoroborate Salts (R-BF₃K): Highly stable, crystalline solids that are easy to handle. They are unreactive until the B-F bonds are hydrolyzed in the reaction mixture, which can lead to a slow, controlled release of the active boronic acid.
Recommendation: For initial attempts, boronic acids are a good starting point due to their higher reactivity.[6] If you encounter issues with stability or side reactions related to the boronic acid, switching to the corresponding pinacol ester or trifluoroborate salt is a logical next step.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
common issues in the analysis of halogenated compounds
[1][2][3]
PROTOCOL: System Decontamination for Trace PFAS (EPA 1633 Compliant)
Objective: To eliminate background PFAS prior to high-sensitivity analysis. Applicability: LC-MS/MS systems (Agilent 6495, Sciex 7500, etc.).
| Step | Action | Technical Rationale |
| 1 | Replace Tubing | Swap all solvent lines from solvent bottles to the pump with PEEK or Stainless Steel . Remove all PTFE filters. |
| 2 | Solvent Flush | Flush system with 100% Methanol (LC-MS Grade) for 4 hours. Do not recycle solvent. |
| 3 | Passivation | Run a solution of 50:50 Methanol:Water with 0.1% Ammonium Hydroxide. |
| 4 | Delay Column | Install a "PFAS Delay Column" (e.g., 3.0 x 50mm C18) before the autosampler injection valve. |
| 5 | Blank Verification | Inject a double blank (empty vial, no septum puncture if possible). |
| Criteria | Pass/Fail | Analyte peak area in blank must be < 1/3 the area of the Limit of Quantitation (LOQ). |
REFERENCES
-
U.S. Environmental Protection Agency (EPA). (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][2][3]
-
Agilent Technologies. (2023).[4] A Comprehensive Workflow for the Analysis of PFAS in Wastewater per EPA Method 1633.
-
National Institutes of Health (NIH). (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals.[5]
-
Restek Corporation. GC Troubleshooting: Thermal Degradation of Brominated Flame Retardants. (General reference for dehalogenation mechanisms).
Technical Support Center: Biphenyl Synthesis & Catalyst Selection
Status: Online | Tier: Level 3 (Advanced Research Support) Topic: Efficient Synthesis of Biphenyls via Suzuki-Miyaura Coupling Ticket ID: BPH-SYN-2026-OPT
Introduction: The "Black Box" of Palladium Catalysis
Welcome to the Advanced Synthesis Support Hub. You are likely here because the "standard" protocol—Pd(PPh₃)₄ with sodium carbonate—failed to deliver the yield or purity required for your lead compound.
Biphenyl synthesis, particularly for drug candidates, often involves sterically hindered (ortho-substituted) or electronically deactivated (aryl chlorides/tosylates) substrates. Success in these cases is not about adding more catalyst; it is about selecting the correct ligand architecture to balance the three phases of the catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.
This guide moves beyond textbook definitions to provide field-proven troubleshooting for high-value biphenyl synthesis.
Module 1: Catalyst Selection Logic (The Triage)
Q: How do I select a catalyst based on my substrate's "difficulty"?
A: Do not guess. Use the Ligand-Substrate Match principle. The primary failure point in biphenyl synthesis is the inability of the Pd center to accommodate bulky ortho-groups during reductive elimination.
The "Go-To" Catalyst Matrix
| Substrate Challenge | Recommended Catalyst System | Why it Works |
| Standard (No ortho-subs, Aryl Bromides) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust, cheap. The large bite angle of dppf stabilizes the complex. |
| Steric Hindrance (Tri/Tetra-ortho substituted) | XPhos Pd G4 or SPhos Pd G4 | Buchwald Ligands: These bulky, electron-rich biaryl phosphines create a "pocket" that forces the product off the metal (accelerates reductive elimination). |
| Deactivated Electrophiles (Aryl Chlorides, Tosylates) | XPhos Pd G4 or Pd-PEPPSI-IPr | Electron Density: The ligand must be electron-rich (alkyl-phosphine or NHC) to push electron density onto Pd(0), facilitating oxidative addition into strong C-Cl bonds. |
| Unstable Boronic Acids (Heterocycles prone to deboronation) | XPhos Pd G4 (Fast coupling) | Speed: You must couple faster than the substrate decomposes. Highly active precatalysts work at room temperature, minimizing thermal degradation. |
Visual Guide: Catalyst Decision Tree
Figure 1: Decision logic for selecting the optimal palladium precatalyst based on substrate electronics and sterics.
Module 2: Troubleshooting (The Diagnostics)
Issue 1: "My Boronic Acid Disappeared, but No Product Formed"
Diagnosis: Protodeboronation . The base required for Suzuki coupling attacks the boron center, facilitating the coupling. However, if the coupling is slow, water/base will hydrolyze the C-B bond, replacing the boron with a proton (Ar-B(OH)₂ → Ar-H).
The Fix:
-
Increase Catalyst Activity: Counter-intuitively, lowering the temperature often fails because the coupling slows down more than the decomposition. Use a hyper-active catalyst (e.g., XPhos Pd G4 ) to ensure Transmetallation is faster than Protodeboronation.
-
Anhydrous Conditions: Switch to anhydrous K₃PO₄ in dioxane/toluene.
-
Slow Addition: Add the base (or the boronic acid) slowly via syringe pump to keep the concentration of the active "ate" complex low, favoring the catalytic cycle over decomposition.
Issue 2: "The Reaction Turns Black and Stops at 50% Conversion"
Diagnosis: Pd Black Precipitation . The active Pd(0) species has aggregated into inactive metallic palladium. This occurs when the ligand dissociates or when the reaction runs out of substrate (oxidative addition slows down).
The Fix:
-
Use Precatalysts: Switch from in-situ mixtures (Pd(OAc)₂ + Ligand) to well-defined precatalysts (e.g., Buchwald G4 or Pd-PEPPSI ). These ensure a 1:1 Pd:Ligand ratio and prevent early precipitation.
-
Add Free Ligand: Add 1-2 mol% of the free ligand (e.g., XPhos) alongside the precatalyst to shift the equilibrium back toward the active ligated species.
Issue 3: "I see Homocoupling (Ar-Ar) of my Halide"
Diagnosis: Ullmann-type Homocoupling . This is often caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), or excessive catalyst loading.
The Fix:
-
Degas Thoroughly: Sparging with argon for 15 minutes is often insufficient. Use the Freeze-Pump-Thaw method for 3 cycles.
-
Switch Base: Weak bases (KOAc, NaHCO₃) can sometimes promote homocoupling less than strong carbonate bases.
Module 3: Experimental Protocols
Protocol A: High-Efficiency Coupling with Buchwald G4 Precatalysts
Recommended for: Sterically hindered biaryls and aryl chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%) [Cas No: 1599466-81-5]
-
Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF or Toluene (degassed)
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4. (Note: G4 catalysts are air-stable solids and can be weighed on the bench).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent/Base: Add the degassed solvent and the aqueous K₃PO₄ solution via syringe.
-
Reaction: Stir vigorously.
-
Standard: 40°C for 2-4 hours.
-
Difficult (Tetra-ortho): 80°C for 12 hours.
-
-
Workup: The G4 scaffold releases a carbazole byproduct, but it is easily removed via silica plug filtration.
Protocol B: The "Universal" PEPPSI Protocol
Recommended for: Heterocycles and "dirty" starting materials.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%) [Cas No: 905459-27-0]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/MeOH (1:1) – The alcohol helps activate the PEPPSI precatalyst.
Procedure:
-
Combine all solids in the vial.
-
Add solvent (Dioxane/MeOH).
-
Heat to 60°C. The 3-chloropyridine "throw-away" ligand dissociates, activating the robust Pd-NHC species.
Visual Guide: The Catalytic Cycle & Failure Points
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting critical failure modes where specific ligand selection (L) intervenes.
References
-
Buchwald, S. L., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[1]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[2] Chemistry - A European Journal.
-
Lloyd-Jones, G. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
-
Sigma-Aldrich. (2023). Buchwald Precatalysts and Ligands User Guide.
-
BenchChem. (2025). Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling.
For further assistance, please contact the High-Throughput Experimentation (HTE) Core.
Sources
Technical Support Center: Reaction Temperature Management for Biphenyl Methanol Synthesis
Ticket ID: BPH-MET-001 Subject: Thermal Protocols for Synthesis of 4-Phenylbenzyl Alcohol (Biphenyl-4-methanol) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering yield inconsistencies or purity issues (specifically dimer formation) during the synthesis of 4-phenylbenzyl alcohol . The biphenyl moiety introduces unique solubility challenges and side-reaction risks—specifically Wurtz coupling —that are strictly governed by temperature.
This guide addresses the two primary synthetic routes:
-
Grignard Addition: (4-Bromobiphenyl
Grignard Formaldehyde addition). -
Hydride Reduction: (4-Phenylbenzoic acid
LiAlH reduction).
Part 1: The Grignard Route (Thermal Kinetics)
The Core Challenge: The "Wurtz Coupling" Trap.[1] When generating the Grignard reagent from 4-bromobiphenyl, excessive heat causes the formed Grignard to react with unreacted bromide, forming quaterphenyl (a highly insoluble impurity).
Protocol: The "Sawtooth" Thermal Profile
Do not maintain a constant temperature. You must actively cycle the temperature to balance initiation against side reactions.
| Phase | Target Temp | Critical Action | Mechanism/Reasoning |
| 1. Initiation | Reflux (Brief) | Heat only 10% of bromide w/ I | High energy required to strip oxide layer from Mg. |
| 2. Propagation | < 40°C | Dilute remaining bromide; add slowly. | Prevents local hotspots that favor Wurtz coupling (dimerization). |
| 3. Addition | 0°C | Add Paraformaldehyde/Formaldehyde. | Exothermic addition.[2] High temp here creates complex oligomers. |
| 4. Completion | RT to Reflux | Stir 1h, then gentle reflux 30m. | Overcomes activation energy to depolymerize formaldehyde chains. |
Visualizing the Thermal Workflow
Part 2: The Hydride Reduction Route (Solubility Management)
The Core Challenge: The "Solubility vs. Reactivity" Paradox.
4-Phenylbenzoic acid is sparingly soluble in cold ether/THF. However, Lithium Aluminum Hydride (LiAlH
-
Too Cold: The starting material precipitates and coats the LiAlH
, stopping the reaction. -
Too Hot: Runaway hydrogen evolution and potential fire.
Protocol: The Slurry-to-Solution Method
Reagent Choice: Use THF (Tetrahydrofuran) instead of Diethyl Ether. The boiling point (66°C) and better solubility for biphenyls make it superior here.
-
Preparation (0°C): Suspend LiAlH
in dry THF. -
Addition Mode (0°C): Do NOT add solid LiAlH
to the acid. Add the solid acid (or acid slurry) portion-wise to the cold LiAlH solution.-
Why? This keeps the hydride in excess, preventing the formation of insoluble carboxylate salts that trap unreacted material [1].
-
-
The Ramp (RT
Reflux):-
Allow to warm to Room Temp (RT) naturally. Hydrogen evolution will slow.
-
Mandatory Reflux: You must reflux (66°C) for at least 3-6 hours.
-
Reason: The intermediate aluminum alkoxide salt is stable. Heat is required to drive the reaction to the final alcohol state and ensure the bulky biphenyl group doesn't sterically hinder the hydride transfer [2].
-
Part 3: Troubleshooting Matrix (FAQ)
Q1: I see a white precipitate that won't dissolve during the Grignard workup. Is it product?
-
Diagnosis: Likely Quaterphenyl (Wurtz coupling dimer).
-
Test: Take a small sample. Add excess Ethyl Acetate. If it remains insoluble while your product dissolves, it is the dimer.
-
Root Cause: Reaction temperature was too high during the formation of the Grignard reagent (Step 2 in Fig 1).
-
Fix: In the next run, double the solvent volume during halide addition to act as a heat sink.
Q2: My reduction yield is 50%, and I recovered starting material (acid).
-
Diagnosis: Incomplete reduction due to "Carboxylate Coating."
-
Root Cause: The reaction was likely quenched before the reflux step, or the intermediate salt precipitated out of the cold solvent.
-
Fix: Switch solvent to THF (if using Ether) and extend the reflux time to 12 hours. Ensure you use a Fieser Workup (Water
15% NaOH Water) to break up the aluminum salts cleanly [3].
Q3: Can I use NaBH
-
Answer: Generally, No .
-
Reason: NaBH
is not strong enough to reduce carboxylic acids to alcohols efficiently under standard conditions. It requires activation with Iodine (I ) or conversion of the acid to an acid chloride/ester first. For direct acid reduction, LiAlH is the standard.
Troubleshooting Logic Tree
References
-
Organic Syntheses , Coll. Vol. 10, p.448 (2004); Vol. 77, p.141 (2000). Reduction of Amino Acids to Amino Alcohols: L-Valinol. (Demonstrates the protocol of adding solid acid to LAH slurry).
-
Chemguide . Reduction of Carboxylic Acids. (Explains the mechanism and necessity of heat/reflux for LiAlH4 reductions).
-
University of Rochester, Dept. of Chemistry . Workup for Aluminum Hydride Reductions (Fieser Method).
-
RSC Advances . Impact of residence time distributions... on Grignard reagent formation. (Detailed analysis of Wurtz coupling temperature dependence).
Sources
Technical Support Center: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Welcome to the technical support center for the synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
I. Synthetic Overview & Key Challenges
The synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol typically proceeds via a two-step sequence:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. A common route involves the reaction of 1-bromo-4-chlorobenzene with 4-formylphenylboronic acid.
-
Reduction: Reduction of the resulting 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde to the target primary alcohol.
The primary challenges in this synthesis often arise during the Suzuki-Miyaura coupling step. The choice of solvent, base, catalyst, and ligand can significantly impact the reaction's yield, purity, and reproducibility. This guide will focus on troubleshooting these aspects, with a special emphasis on solvent selection.
II. Troubleshooting Guide: The Suzuki-Miyaura Coupling Step
This section is formatted to address common problems encountered during the synthesis of 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde.
Question 1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki coupling is a frequent issue. Let's break down the potential causes and solutions, starting with the most common culprits.
A. Ineffective Catalyst System:
-
Cause: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for the substrates. Aryl chlorides, in particular, can be challenging substrates requiring a more active catalyst system.
-
Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, consider using a more robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a specialized ligand like XPhos or SPhos. These are often more effective for less reactive aryl halides.
-
Ligand Selection: For an electron-poor aryl chloride, an electron-rich and bulky phosphine ligand is often beneficial as it promotes the rate-limiting oxidative addition step.
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically between 1-5 mol%. Too little catalyst can lead to an incomplete reaction.
-
B. Improper Solvent and Base Combination:
-
Cause: The solubility of reactants and the effectiveness of the base are highly dependent on the solvent system. A poor choice can lead to a stalled reaction.
-
Solution:
-
Solvent Screening: The choice of solvent is critical. A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base and facilitates the transmetalation step. Common solvent systems to screen include:
-
Toluene/Water
-
Dioxane/Water
-
THF/Water
-
DMF/Water
-
-
Base Selection: The base is crucial for activating the boronic acid.[1][2] Potassium carbonate (K₂CO₃) is a good starting point. If you experience low yields, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can be solvent-dependent.[1]
-
Illustrative Solvent System Performance:
| Solvent System (v/v) | Base | Typical Outcome | Rationale |
| Toluene/Ethanol/Water (4:1:1) | K₂CO₃ | Good Yields | Toluene solubilizes the organic components, while ethanol and water aid in dissolving the base and boronic acid. |
| Dioxane/Water (4:1) | K₃PO₄ | High Yields | Dioxane is a common and effective solvent for Suzuki couplings. K₃PO₄ is a stronger base that can enhance reaction rates. |
| DMF/Water (9:1) | K₂CO₃ | Moderate to Good Yields | DMF is a polar aprotic solvent that can be effective, but may require higher temperatures and can be difficult to remove. |
| Anhydrous THF | KOtBu | Variable | Anhydrous conditions can be useful if protodeboronation is an issue, but may require a stronger, non-aqueous soluble base. |
C. Degradation of Boronic Acid:
-
Cause: Phenylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive trimeric boroxines, especially in the presence of water and at elevated temperatures.
-
Solution:
-
Use Fresh Reagent: Ensure your 4-formylphenylboronic acid is pure and dry.
-
Anhydrous Conditions: If protodeboronation is suspected, try running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as THF or dioxane.[3]
-
Use Boronic Ester: Pinacol esters of boronic acids are often more stable and less prone to degradation.
-
Question 2: My reaction produces a significant amount of side products, particularly homo-coupled products. How can I improve the selectivity?
Answer:
The formation of homo-coupled biaryl impurities (e.g., 4,4'-dichlorobiphenyl from the aryl halide and 4,4'-diformylbiphenyl from the boronic acid) is a common side reaction.
A. Oxygen Contamination:
-
Cause: Oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Solution:
-
Degassing: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive reactions.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
B. Catalyst and Ligand Choice:
-
Cause: The choice of ligand can influence the relative rates of cross-coupling versus homo-coupling.
-
Solution:
-
Bulky Ligands: Using bulky phosphine ligands (e.g., Buchwald-type ligands) can sterically hinder the formation of homo-coupled products.
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can sometimes suppress side reactions. A 2:1 ratio is a common starting point.
-
III. FAQs: Synthesis and Purification
Q1: Which solvent system is the best starting point for the Suzuki coupling to synthesize 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde?
For a robust starting point, a biphasic mixture of Toluene/Water (4:1 v/v) with potassium carbonate (K₂CO₃) as the base is recommended. Toluene is effective at solubilizing the aryl halide and the biphenyl product, while the aqueous phase dissolves the base and facilitates the crucial transmetalation step. This system often provides a good balance of reactivity and ease of workup.
Q2: I have successfully synthesized the aldehyde intermediate. What is a reliable method for its reduction to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol?
A straightforward and high-yielding method is the reduction with sodium borohydride (NaBH₄) .[4][5]
-
Protocol: Dissolve the 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde in a protic solvent like methanol (MeOH) or ethanol (EtOH) at room temperature. Add NaBH₄ portion-wise. The reaction is typically complete within a few hours.
-
Workup: The reaction is quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. The product can then be extracted with an organic solvent like ethyl acetate.
Q3: What are the common impurities I should look for after the synthesis and how can I purify the final product?
Common impurities may include:
-
Unreacted starting materials (1-bromo-4-chlorobenzene and 4-formylphenylboronic acid).
-
Homo-coupled products (4,4'-dichlorobiphenyl and 4,4'-diformylbiphenyl).
-
Protodeboronated starting material (benzaldehyde).
-
Residual palladium catalyst.
Purification:
-
Column Chromatography: This is the most effective method for removing both starting materials and side products. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an efficient purification method.
IV. Visualizing the Workflow and Logic
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for low yields in the Suzuki coupling step.
V. Experimental Protocols
Protocol 1: Synthesis of 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene and water (4:1 v/v).
-
To this mixture, add 1-bromo-4-chlorobenzene (1.0 eq.).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Dissolve the purified 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
VI. References
Sources
avoiding over-chlorination in biphenyl synthesis
Topic: Precision Control: Avoiding Over-Chlorination in Biphenyl Scaffolds Current Status: Online | Agent: Senior Application Scientist (Ph.D.)
Welcome to the Technical Support Center
You have reached the Tier-3 Support Desk for Advanced Organic Synthesis. I understand you are struggling with over-chlorination during the functionalization of biphenyl cores. This is a classic "selectivity vs. reactivity" conflict.[1] The biphenyl system presents a unique challenge: once the first ring is chlorinated, the second ring remains nucleophilic enough to invite a second attack, leading to polychlorinated biphenyls (PCBs)—a result we must avoid for both chemical purity and environmental safety.
Below are the specific troubleshooting modules designed to restore your reaction fidelity.
Module 1: Diagnostic & Triage (Troubleshooting)
Q1: I am using elemental chlorine (
) with
, but I consistently get a mixture of 4-chlorobiphenyl and 4,4'-dichlorobiphenyl. Why does the reaction not stop at the mono-product?
A: You are battling the "Twin-Ring Paradox." In standard Electrophilic Aromatic Substitution (EAS), a chlorine substituent is deactivating on the ring it attaches to (Ring A). However, this deactivation does not sufficiently protect the second phenyl ring (Ring B).
-
The Mechanism: The phenyl-phenyl bond transmits electronic effects weakly. While Ring A becomes deactivated, Ring B retains significant electron density. If your Lewis Acid (
) is too active or the temperature is unregulated, the reagent sees Ring B as a viable target almost immediately after the first substitution. -
The Fix: Abandon
. It is too aggressive for mono-selectivity on biphenyls. Switch to a Zeolite-catalyzed system or N-Chlorosuccinimide (NCS) , which allows for kinetic control.
Q2: I switched to NCS (N-Chlorosuccinimide), but the reaction is stalling. I added heat, and now I have polychlorinated impurities again.
A: This is a Thermal Runaway issue.
NCS is a source of "positive chlorine" (
-
The Fix: Do not use heat to "force" the reaction. Instead, use a mild Lewis Acid activator like Silica Gel,
, or Triflic Acid in controlled amounts. This maintains the ionic pathway (regioselective) while suppressing the radical pathway (chaotic).
Module 2: Validated Protocols
Protocol A: Zeolite-Confined Regioselective Chlorination
Best for: High-purity 4-chlorobiphenyl synthesis at scale.
Concept: This method utilizes Shape Selectivity . The pores of Zeolite L (or K-L) are large enough to accommodate the linear transition state of para-chlorination but too narrow to allow the bulky transition states required for ortho-chlorination or polychlorination.
Step-by-Step Workflow:
-
Catalyst Prep: Activate Zeolite K-L by calcining at 400°C for 4 hours to remove water (water deactivates Lewis acid sites).
-
Solvent System: Suspend Biphenyl (1.0 equiv) and Zeolite K-L (20 wt% loading) in Dichloromethane (DCM) or Chlorobenzene .
-
Note: Chlorobenzene is excellent as it suppresses polychlorination via the common ion effect and solvent cage effects.
-
-
Reagent Addition: Add Sulfuryl Chloride (
) or (gas) slowly at 0°C.-
Stoichiometry: Strictly 1.05 equiv.
-
-
Reaction: Stir at 40°C. Monitor via GC.
-
Workup: Filter the zeolite (can be regenerated). Wash filtrate with
.
Why this works: The zeolite acts as a "molecular straightjacket," physically preventing the formation of 4,4'-dichlorobiphenyl by sterically hindering the approach of the second chlorine atom to the distal ring inside the pore.
Protocol B: The "Suzuki Bypass" (The Ultimate Fix)
Best for: Drug discovery where 100% regiocontrol is non-negotiable.
Concept: If direct chlorination is too risky, do not chlorinate the biphenyl. Instead, construct the biphenyl already chlorinated.
Reaction: 4-Chlorophenylboronic acid + Bromobenzene
Figure 1: Decision logic favoring Suzuki Coupling for absolute structural fidelity.
Module 3: Data & Analysis
If you must use direct chlorination, you need to separate the impurities. Use the table below to configure your purification.
Table 1: Physicochemical Properties for Separation
| Species | Structure | Boiling Point (°C) | Rf (Hexane/EtOAc 9:1) | Retention Strategy |
| Biphenyl | Unsubstituted | 255 | 0.85 | Elutes First |
| 4-Chlorobiphenyl | Target | 291 | 0.65 | Collect Fraction 2 |
| 4,4'-Dichlorobiphenyl | Over-chlorinated | 315 | 0.55 | Retained on Column |
| 2-Chlorobiphenyl | Ortho-impurity | 274 | 0.70 | Difficult Separation* |
*Note: 2-Chlorobiphenyl is the hardest impurity to remove. Zeolite catalysis (Protocol A) minimizes this specifically.
Module 4: Mechanistic Visualization
Understanding the "Twin-Ring" activation is critical. The diagram below illustrates why the second ring remains vulnerable.
Figure 2: The kinetic bifurcation point where Ring B activation leads to over-chlorination.
References
-
Smith, K., et al. "Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites." Current Organic Chemistry, 2006. Link
-
Botta, A., et al. "Selective p-Chlorination of Biphenyl in L Zeolites."[2] Angewandte Chemie International Edition, 1991. Link
-
Menini, L., et al. "N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide to its Mechanism of Action." BenchChem Technical Library, 2025. Link
-
Lutano, L., et al. "Cu(I)-Zeolite Catalysis for Biaryl Synthesis via Homocoupling." MDPI Molecules, 2024. Link
-
US EPA. "Polychlorinated Biphenyls (PCBs) Manufacturing and Safety Standards." EPA.gov, 2023. Link
Sources
Technical Support Center: Scaling Up Biphenyl Methanol Production
Welcome to the Technical Support Center for Biphenyl Methanol Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this critical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your process development and scale-up experiments.
Introduction to Biphenyl Methanol Production
Biphenyl methanol, a key building block in the synthesis of various pharmaceuticals and advanced materials, presents unique challenges during the transition from laboratory-scale synthesis to industrial production. The most common synthetic routes, such as the Grignard reaction with 4-phenylbenzaldehyde or Suzuki coupling followed by reduction, involve sensitive reagents and reaction conditions that require careful management at a larger scale. This guide is structured to address problems you might encounter in key stages of the production process.
Section 1: Grignard Reaction Route - Troubleshooting Guide
The Grignard reaction is a powerful tool for forming the carbon-carbon bond in biphenyl methanol, but it is notoriously sensitive to reaction conditions.[1][2]
Q1: My Grignard reaction fails to initiate or proceeds with very low yield upon scale-up. What are the likely causes and how can I troubleshoot this?
A1: Failure of a Grignard reaction to initiate is a common issue, often stemming from the deactivation of the magnesium surface or the presence of trace amounts of water.[2]
-
Underlying Causes:
-
Moisture: Grignard reagents are extremely potent bases and will be quenched by even minute quantities of water from solvents, glassware, or starting materials.[2]
-
Passive Magnesium Surface: The magnesium turnings can have a passivating oxide layer that prevents the reaction with the aryl halide.
-
Impure Starting Materials: The aryl halide or solvent may contain impurities that inhibit the reaction.
-
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous.
-
Activation of Magnesium:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium to clean its surface.
-
-
Initiation with a Concentrated Solution: Add a small portion of the aryl halide to the magnesium in a minimal amount of solvent to create a concentrated solution, which can help initiate the reaction. Once initiated, the remaining aryl halide can be added as a more dilute solution.
-
Q2: I am observing a significant amount of biphenyl as a byproduct in my scaled-up Grignard reaction. How can I minimize this side reaction?
A2: The formation of biphenyl is a known side reaction in the preparation of Grignard reagents, arising from the coupling of two phenyl radicals.[3][4]
-
Causality: This side reaction is favored at higher temperatures and with slower addition of the aryl halide.
-
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the Grignard reagent.
-
Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Good Agitation: Ensure efficient stirring to quickly disperse the aryl halide and promote its reaction with the magnesium surface rather than coupling.
-
Troubleshooting Workflow for Grignard Reaction Scale-Up
Sources
Technical Support Center: Purification of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Introduction:
Welcome to the technical support center for the purification of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its isomers. The synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol can often lead to the formation of structural isomers and other impurities. Achieving high purity is critical for subsequent applications, particularly in pharmaceutical research where even minor impurities can significantly impact biological activity and safety profiles. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Problem 1: Poor Separation of Isomers Using Column Chromatography
Question: I am struggling to separate (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol from a closely-eluting isomeric impurity using silica gel column chromatography with a hexane/ethyl acetate solvent system. The spots on my TLC plate are almost overlapping. What can I do to improve the separation?
Analysis and Solution:
The inability to separate isomers with similar polarities is a common challenge in chromatography.[1] The hydroxyl group in (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol and its isomers imparts similar polarity, leading to close retention factors (Rf) on silica gel.
Causality: The separation on silica gel is primarily based on the differential adsorption of compounds to the stationary phase, which is influenced by their polarity. When isomers have very similar polarities, they interact with the silica gel in a nearly identical manner, resulting in poor separation.
Step-by-Step Troubleshooting:
-
Optimize the Solvent System:
-
Decrease Polarity: Start by significantly decreasing the polarity of the eluent. A less polar mobile phase will increase the interaction of the compounds with the silica gel, potentially enhancing the separation. Try a higher ratio of hexane to ethyl acetate (e.g., 95:5 or even 98:2).
-
Alternative Solvents: If hexane/ethyl acetate is not effective, consider using a different solvent system. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities. For instance, a small amount of methanol in dichloromethane can significantly alter the elution profile.
-
-
Modify the Stationary Phase:
-
Change Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for compounds with hydroxyl groups. Alternatively, reversed-phase silica gel (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be effective, as the separation mechanism is based on hydrophobicity.[2]
-
-
Improve Column Packing and Elution:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb the crude product onto a small amount of silica gel or Celite.[3] This "dry loading" technique often results in a more uniform application of the sample to the column, leading to sharper bands and better resolution.
-
Gradient Elution: Employ a shallow gradient elution. Start with a very non-polar mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
-
Consider Preparative HPLC:
Problem 2: Low Yield After Recrystallization
Question: I am attempting to purify (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol by recrystallization from ethanol, but my yields are consistently low, even though the purity of the resulting crystals is high. How can I improve my recovery?
Analysis and Solution:
Low yield during recrystallization is often due to the selection of a suboptimal solvent or procedural errors. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]
Causality: If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to a low recovery of crystals. Conversely, using too much solvent will also result in a lower yield.
Step-by-Step Troubleshooting:
-
Solvent Selection:
-
Test Different Solvents: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a relatively non-polar molecule with a polar hydroxyl group.[9] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., methanol, isopropanol, acetone, toluene, or a mixture of solvents). A good starting point for biphenyl compounds is often an alcohol like methanol or ethanol.[7][10]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective.[11][12] For example, dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble, like hot ethanol) and then slowly add a "poor" solvent (in which it is less soluble, like water) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Optimize the Procedure:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding excess solvent is a common cause of low yields.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Recover from Mother Liquor: After filtering the initial crop of crystals, you can often recover a second, less pure crop by concentrating the mother liquor and cooling it again. This second crop may require a subsequent recrystallization.
-
Problem 3: Oily Product Instead of Crystals
Question: During recrystallization, my product is "oiling out" and forming an oil at the bottom of the flask instead of crystallizing. What causes this and how can I fix it?
Analysis and Solution:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves, forming an immiscible liquid layer.
Causality: This phenomenon is common when the melting point of the compound is lower than the boiling point of the recrystallization solvent. Impurities can also depress the melting point of the crude product, making it more prone to oiling out.
Step-by-Step Troubleshooting:
-
Change the Solvent:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point than the melting point of your compound.
-
Increase Solute Solubility: Use a solvent in which your compound is more soluble at a lower temperature.
-
-
Modify the Procedure:
-
Add More Solvent: Sometimes, adding more of the hot solvent can dissolve the oil.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can induce crystallization and prevent oiling out.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol?
The most effective method depends on the nature and quantity of the impurities.
-
For removing polar impurities: Recrystallization is often a good first choice.[13] It is a simple and cost-effective technique for removing small amounts of impurities with different solubility profiles.
-
For separating isomers: Column chromatography is generally more effective than recrystallization for separating compounds with similar chemical structures.[1][14] For very challenging separations, preparative HPLC is the gold standard.
-
For removing non-volatile impurities: A combination of techniques may be necessary. For instance, an initial purification by column chromatography can be followed by recrystallization to obtain a highly pure product.
Q2: How can I monitor the progress of my column chromatography?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[15]
-
Before the column: Run a TLC of your crude material to determine an appropriate solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
During the column: Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard (if available). This allows you to track the elution of your product and any impurities.
-
After the column: Combine the pure fractions based on the TLC analysis.
Q3: How do I choose the right visualization technique for my TLC plate?
Since (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol contains a biphenyl system, it is UV active.[16]
-
UV Light (254 nm): This is the primary and non-destructive method for visualizing aromatic compounds. The compound will appear as a dark spot on a fluorescent green background.
-
Staining: If the compound is not UV active or for better visualization, chemical stains can be used.
-
Potassium Permanganate (KMnO4) stain: This stain reacts with the alcohol functional group, appearing as a yellow or brown spot on a purple background.
-
P-Anisaldehyde or Vanillin stain: These stains are also effective for visualizing alcohols and other functional groups, often producing colored spots upon heating.[17]
-
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of your compound and identifying any impurities.[18] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[19][20][21]
-
Chromatographic Methods:
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive method for assessing purity. A single sharp peak is indicative of a pure compound.[22]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify and quantify volatile impurities.
-
-
Elemental Analysis: This technique determines the elemental composition of your compound, which should match the theoretical values for a pure sample.
Data Presentation
Table 1: Solvent Properties for Recrystallization and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for initial elution in column chromatography. |
| Toluene | 111 | 2.4 | Aromatic solvent, can offer different selectivity from aliphatic hydrocarbons. |
| Dichloromethane | 40 | 3.1 | Good general-purpose solvent for chromatography. |
| Ethyl Acetate | 77 | 4.4 | Common polar co-solvent for chromatography. |
| Acetone | 56 | 5.1 | Can be used for recrystallization. |
| Ethanol | 78 | 4.3 | Good solvent for recrystallization of moderately polar compounds.[11] |
| Methanol | 65 | 5.1 | Polar solvent, useful for recrystallization and as a mobile phase component in HPLC.[23] |
| Water | 100 | 10.2 | Used as an anti-solvent in mixed-solvent recrystallizations. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol from non-polar and isomeric impurities.
Materials:
-
Crude (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass column, collection tubes, and other standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent of 9:1 hexane/ethyl acetate.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system determined by TLC.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
-
Protocol 2: Purification by Recrystallization
Objective: To purify (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol from impurities with different solubility profiles.
Materials:
-
Crude (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
-
Selected recrystallization solvent (e.g., ethanol or a mixed solvent system)
-
Erlenmeyer flask, reflux condenser, heating mantle, Buchner funnel, and filter paper
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization
Purification Workflow Diagram
Caption: Workflow for the purification and analysis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
References
- CN105198707A - 4-biphenyl methanol synthetic method - Google P
-
4-Chlorodiphenylmethanol - Solubility of Things. (URL: [Link])
-
Why is methanol a good solvent to recrystallize biphenyl? - Homework.Study.com. (URL: [Link])
-
A new strategy for the synthesis of polychlorinated biphenyl metabolites - PubMed - NIH. (URL: [Link])
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)
-
(1,1'-Biphenyl)-4-methanol | C13H12O | CID - PubChem - NIH. (URL: [Link])
-
HPLC Methods for analysis of Biphenyl - HELIX Chromatography. (URL: [Link])
-
4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. (URL: [Link])
-
Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Cheméo. (URL: [Link])
-
Polychlorinated Biphenyls | 2 | Chromatographic Analysis of Environmen - Taylor & Francis eBooks. (URL: [Link])
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
TLC Visualization Reagents - EPFL. (URL: [Link])
-
How can I purify two different-substituted aromatic compounds? - ResearchGate. (URL: [Link])
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (URL: [Link])
-
Purity by Absolute qNMR Instructions. (URL: [Link])
-
Supporting Information - Wiley-VCH. (URL: [Link])
-
layer chromatographic tlc: Topics by Science.gov. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media - ResearchGate. (URL: [Link])
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. (URL: [Link])
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - ResearchGate. (URL: [Link])
-
Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit. (URL: [Link])
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (URL: [Link])
-
bis(4-chlorophenyl)methanol - 90-97-1, C13H10Cl2O, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
-
Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) - MDPI. (URL: [Link])
-
Detection Progress of Selected Drugs in TLC - PMC - NIH. (URL: [Link])
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - MDPI. (URL: [Link])
-
Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water - ChemRxiv. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. orgsyn.org [orgsyn.org]
- 4. helixchrom.com [helixchrom.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. mt.com [mt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epfl.ch [epfl.ch]
- 18. reddit.com [reddit.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Welcome to the technical support center for the synthesis and purification of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, reduce impurities, and maximize yield.
Overview of the Synthetic Pathway
The synthesis of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is typically achieved via a two-step process. The first, and most critical, step is the formation of the biphenyl core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of the aldehyde functional group to the desired primary alcohol. Each step presents unique challenges that can lead to impurities and reduced yields if not properly controlled.
Caption: General two-step synthesis pathway.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but is sensitive to several parameters that can lead to incomplete reactions and the formation of difficult-to-remove side products.[1][2]
Q1: My Suzuki coupling has stalled, showing significant unreacted aryl bromide and/or boronic acid by TLC/LCMS. What are the likely causes?
A1: Reaction stalling is a common issue often traced back to catalyst deactivation, improper base selection, or suboptimal reaction conditions.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under an inert atmosphere (Nitrogen or Argon). Ensure all solvents are properly degassed and the reaction vessel is purged with an inert gas before adding the catalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can protect the palladium center and promote the catalytic cycle.
-
Incorrect Base or Insufficient Amount: The base plays a crucial role in activating the boronic acid for transmetalation.[2] An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is standard. If the base is too weak or if an insufficient number of equivalents are used, the reaction will be sluggish. For sensitive substrates, a non-aqueous base like KF might be beneficial.[2]
-
Suboptimal Temperature: While many Suzuki couplings run well at temperatures between 80-100 °C, some systems require higher temperatures for the oxidative addition step to proceed efficiently, especially with less reactive aryl chlorides (though in this case, an aryl bromide is used). Conversely, excessively high temperatures can accelerate catalyst decomposition.
Q2: My crude product is contaminated with significant amounts of homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl). How can I minimize this?
A2: Homocoupling arises from two main side reactions: the coupling of two boronic acid molecules or two aryl halide molecules.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective preventative measure.
-
Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand relative to the palladium precursor can lead to the formation of palladium black, which is known to promote homocoupling. Ensure an appropriate ligand-to-metal ratio is used (typically ranging from 1.1:1 to 4:1, depending on the specific ligand).
-
Stoichiometry: While a 1:1 stoichiometry of coupling partners is ideal in theory, in practice, a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) is often used to ensure the complete consumption of the more valuable or difficult-to-remove aryl halide. This can help drive the reaction to completion and minimize halide homocoupling.
Caption: Simplified Suzuki catalytic cycle highlighting the role of the base and the potential for oxygen-induced homocoupling.
Section 2: Troubleshooting the Aldehyde Reduction
The reduction of the intermediate aldehyde to the final alcohol product is generally straightforward, but incomplete conversion or workup issues can arise.
Q1: The reduction of my (4'-Chloro-[1,1'-biphenyl]-4-yl)carbaldehyde using sodium borohydride (NaBH₄) is incomplete. How can I ensure full conversion?
A1: Incomplete reduction is typically due to reagent stoichiometry or quality, or suboptimal conditions.
-
Reagent Stoichiometry and Quality: NaBH₄ can decompose upon exposure to atmospheric moisture. Use a fresh bottle or an appropriately stored container. While the stoichiometry is 2 equivalents of hydride per aldehyde, it is common practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents) to ensure the reaction goes to completion.
-
Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol.[3][4] The solvent not only dissolves the substrate but also participates in the reaction mechanism. Ensure enough solvent is used to fully dissolve the starting aldehyde.
-
Reaction Temperature: The reaction is often run at 0 °C to room temperature. Adding the NaBH₄ portion-wise at 0 °C can help control the initial exotherm. Allowing the reaction to stir at room temperature for a sufficient period (monitor by TLC) will drive it to completion.
Section 3: High-Purity Purification Strategies
The final purity of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is determined by the effectiveness of the final purification step. The choice between recrystallization and column chromatography depends on the impurity profile.
| Impurity | Source | Recommended Removal Method |
| Unreacted Starting Materials | Suzuki Coupling / Reduction | Column Chromatography |
| Homocoupled Products | Suzuki Coupling | Recrystallization, Column Chromatography |
| Palladium Residues | Suzuki Coupling Catalyst | Aqueous workup, Filtration through Celite/Silica, Charcoal treatment |
| Boronic Acid Byproducts | Suzuki Coupling | Aqueous basic wash during workup |
Q2: What is the most effective method for purifying the final product?
A2: For this specific molecule, which is a solid at room temperature, recrystallization is often the most efficient and scalable method for removing non-polar impurities like homocoupled byproducts.[5][6][7] Column chromatography is better suited for removing impurities with very similar polarity to the product, such as the starting aldehyde if the reduction was incomplete.[8][9]
Q3: Can you provide a general protocol for recrystallizing (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol?
A3: Certainly. The key to successful recrystallization is selecting an appropriate solvent or solvent system.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]
Protocol: Recrystallization Solvent Screening
-
Place ~50 mg of your crude product into several different test tubes.
-
Add a few drops of a test solvent (e.g., Hexanes, Ethyl Acetate, Toluene, Methanol, Isopropanol) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the product well.
-
Gently heat the tubes that showed poor room temperature solubility. The product should fully dissolve at or near the solvent's boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will be one in which a large quantity of pure crystals forms upon cooling.
-
If no single solvent is ideal, a two-solvent system (e.g., Toluene/Hexanes or Ethyl Acetate/Hexanes) can be effective.[11] Dissolve the crude product in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool.
Protocol: Bulk Recrystallization
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[5]
-
If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper or a pad of Celite.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[10]
-
Once crystallization appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize recovery.[10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Dry the crystals under vacuum to a constant weight.
References
- CN105198707A - 4-biphenyl methanol synthetic method - Google P
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recrystallization | California State University, Long Beach. [Link]
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. [Link]
- CN1680226A - Method for preparing high-purity biphenyl
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
- DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google P
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast Research Portal. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. [Link]
-
Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. - ResearchGate. [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity - Technology Networks. [Link]
-
Recrystallization - Homi Bhabha Centre for Science Education. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Glasgow. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. [Link]
-
(1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem - NIH. [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane - MDPI. [Link]
-
A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media - ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. [Link]
-
recrystallization.pdf - University of Colorado Boulder. [Link]
-
Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap. [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]
-
4'-Chlorobiphenyl-2-carbaldehyde | C13H9ClO | CID 1393689 - PubChem. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Validation of Analytical Methods for Chlorinated Compounds: GC-ECD vs. GC-MS/MS
Executive Summary
In pharmaceutical development and environmental toxicology, chlorinated compounds represent a unique analytical paradox. They are often highly toxic (requiring low detection limits) yet chemically troublesome—prone to injector degradation, carryover, and matrix interference.[1][2]
This guide objectively compares the two dominant methodologies for validating chlorinated analytes: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) .[1][2] While GC-ECD has historically been the gold standard for sensitivity, this guide argues that for modern regulatory environments (ICH Q2(R2)), GC-MS/MS offers superior specificity that outweighs the cost differential, particularly when validating methods for genotoxic impurities or complex matrices.[1]
The Technical Foundation: The "Chlorine Problem"
Before validating a method, one must understand the analyte.[2] Chlorinated compounds (e.g., alkyl chlorides, chlorinated solvents, pesticides) possess high electronegativity.[1][2]
-
The ECD Advantage: The
Ni source in an ECD generates a standing current. Electronegative chlorines capture these electrons, causing a sharp decrease in current.[1][2] This mechanism is inherently selective for halogens, often achieving femtogram-level sensitivity.[1][2] -
The MS/MS Advantage: Chlorine naturally occurs as isotopes
Cl (75.8%) and Cl (24.2%). This creates a distinct "M" and "M+2" isotopic cluster in mass spectrometry.[1][2] Validating on specific ion transitions (MRM) utilizes this unique fingerprint to eliminate false positives—something ECD cannot do.[1][2]
Comparative Analysis: GC-ECD vs. GC-MS/MS
The following table summarizes performance metrics based on field validation data for a typical chlorinated impurity (e.g., Carbon Tetrachloride or Chloroform) in a drug substance matrix.
Table 1: Performance Matrix
| Feature | GC-ECD (Traditional) | GC-MS/MS (Triple Quad) | Verdict |
| Specificity | Low. Relies solely on Retention Time (RT).[1][2] Prone to false positives from non-target electronegative species (e.g., nitro-compounds).[1][2] | High. Uses MRM (Multiple Reaction Monitoring).[1][2] Filters matrix noise; identifies compound by mass transition and ion ratio.[1][2] | MS/MS Wins |
| Sensitivity (LOD) | Excellent. 0.01 – 10 ppb.[1][2] Often surpasses single-quad MS.[1][2] | High. 0.1 – 10 ppb.[1][2] Modern Triple Quads rival ECD sensitivity.[1][2] | Draw |
| Linearity Range | Narrow. Limited dynamic range ( | Wide. Linear over | MS/MS Wins |
| Robustness | Moderate. Radioactive source requires cleaning; susceptible to moisture and oxygen damage.[1][2] | High. Requires vacuum maintenance, but modern sources are self-cleaning and robust against moisture.[1][2] | MS/MS Wins |
| Cost | Low. Low CapEx and OpEx.[1][2] | High. High CapEx; requires skilled operators.[1][2] | ECD Wins |
Decision Logic: Selecting the Right Method
Use the following decision tree to determine the appropriate technology for your validation project.
Figure 1: Decision logic for selecting analytical instrumentation based on regulatory and technical requirements.
Validation Protocol: Self-Validating Workflow
This protocol follows ICH Q2(R2) guidelines. It is designed for a GC-MS/MS workflow targeting a genotoxic chlorinated impurity (e.g., 1,2-dichloroethane) at trace levels, but can be adapted for ECD.[1][2]
Phase 1: System Suitability & Specificity (The Foundation)
Goal: Ensure the system is inert and the signal is unique.
-
Inertness Check: Before validation, inject a "priming" standard containing a labile chlorinated pesticide (like Endrin or DDT).[1][2]
-
Blank Interference: Inject the sample solvent and the unspiked matrix.[2]
-
MS/MS Specific: Monitor the specific transition (e.g., 99 -> 63 m/z).
-
Acceptance Criteria: Noise at the retention time must be < 30% of the LOQ signal.
-
Phase 2: Linearity & Range
Goal: Define the reliable operating window.
-
Preparation: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.
-
Internal Standard (IS): Critical Step. Use a deuterated analog (e.g., 1,2-dichloroethane-d4).[1][2]
-
Execution: Run in triplicate.
-
Data Analysis: Plot Response Ratio (Analyte Area / IS Area) vs. Concentration.
Phase 3: Accuracy (Recovery)
Goal: Prove the method extracts the analyte from the matrix.
-
Spiking: Spike the analyte into the actual sample matrix (API or formulation) at three levels: 50%, 100%, and 150% of the limit.
-
Replicates: Prepare 3 replicates per level (Total 9 samples).
-
Calculation:
[1][2]
Phase 4: Precision (Repeatability)
Goal: Prove consistency.
-
Protocol: Prepare 6 independent preparations of the sample spiked at 100% of the limit.
-
Acceptance: % RSD (Relative Standard Deviation)
10% (for trace impurities).[1][2]
Validation Workflow Diagram
Figure 2: Sequential validation workflow ensuring ICH Q2(R2) compliance.
Experimental Data Summary (Simulated)
The following data represents a typical validation outcome comparing ECD and MS/MS for a chlorinated solvent impurity (Limit: 10 ppm).
| Parameter | GC-ECD Results | GC-MS/MS Results | Analysis |
| LOD (S/N = 3) | 0.05 ppm | 0.08 ppm | ECD is slightly more sensitive but requires longer equilibration.[1][2] |
| Linearity ( | 0.992 (Quadratic fit required) | 0.999 (Linear fit) | MS/MS is linear over a wider range; ECD saturates quickly.[1][2] |
| Recovery (Accuracy) | 115% (High bias due to matrix) | 98.5% | Critical: MS/MS filtered out a co-eluting matrix peak that ECD detected as "analyte." |
| Precision (% RSD) | 4.5% | 1.2% | Internal Standard (Deuterated) in MS/MS corrected for injection variability. |
Key Insight: While ECD showed better raw sensitivity (LOD), the Accuracy of the MS/MS method was superior because it avoided a "false high" result caused by matrix interference.
Troubleshooting & Robustness
As a Senior Scientist, I have observed that validation often fails not due to the detector, but due to the flow path.
-
The "Active Sites" Trap: Chlorinated compounds degrade on hot, active metal surfaces.[1][2]
-
Carryover: Chlorinated compounds are "sticky."[1][2]
-
Solution: Implement a high-temperature bake-out (post-run) of the column and use a solvent wash (e.g., Methanol) that is highly soluble for the analyte.[1]
-
-
ECD Quenching: If using ECD, water or high concentrations of non-target electronegative compounds can "quench" the detector, leading to negative peaks or non-linear response.[1][2]
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2023).[1][2][3] Link
-
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography. U.S. Environmental Protection Agency.[1][2][4] (2007).[1][2][4] Link
-
Comparison of GC-ECD and GC-MS/MS for Chlorinated Pesticides. Journal of Chromatographic Science. (2014). Link[1]
-
Validation of Impurity Methods. Pharmaceutical Technology. (2014).[1][2][5] Link
Sources
Comparative Spectral Analysis of Biphenyl Methanol Isomers: Structural Determinants and Analytical Signatures
Executive Summary
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
This guide provides a technical comparison of 2-biphenylmethanol (ortho) , 3-biphenylmethanol (meta) , and 4-biphenylmethanol (para) . While these isomers share the molecular formula
Understanding these differences is critical in drug development, particularly when these motifs serve as "bifunctional linkers" or pharmacophores where the angle of the hydroxymethyl group relative to the biphenyl axis dictates biological binding affinity and metabolic stability.
Physical & Thermal Properties: The First Point of Divergence
The positioning of the hydroxymethyl group fundamentally alters the crystal lattice energy. The para-isomer (4-position) maintains a linear symmetry that facilitates efficient packing and intermolecular hydrogen bonding, resulting in a stable crystalline solid.
Conversely, the ortho-isomer (2-position) suffers from significant steric strain between the hydroxymethyl group and the phenyl ring at the 2'-position. This forces the biphenyl system into a twisted conformation, disrupting lattice packing and often resulting in a "glass-former" state that resists crystallization.
Table 1: Physical Property Comparison
| Property | 2-Biphenylmethanol (Ortho) | 4-Biphenylmethanol (Para) | Structural Cause |
| State (RT) | Viscous Oil / Low-melting Solid | Crystalline Solid | Symmetry & Packing Efficiency |
| Melting Point | < 50 °C (often supercools) | 96 – 100 °C | Intermolecular H-bond Network |
| Solubility | High in non-polar solvents | Moderate (requires polar organic) | Lipophilicity vs. Lattice Energy |
Nuclear Magnetic Resonance ( H NMR): The Anisotropy Probe
The most diagnostic tool for differentiating these isomers is Proton NMR. The chemical shift of the methylene protons (
The "Ortho-Shielding" Phenomenon
In 2-biphenylmethanol , the steric clash forces the two phenyl rings to twist significantly out of planarity (dihedral angle > 45°). This places the methylene protons in a region shielded by the ring current of the adjacent aromatic ring, resulting in an upfield shift (lower ppm) compared to the para isomer.
In 4-biphenylmethanol , the molecule can achieve a more planar conformation in solution, and the methylene group is far removed from the shielding cone of the second ring, appearing further downfield.
Table 2: Diagnostic H NMR Signals ( )
| Proton Environment | 2-Biphenylmethanol ( | 4-Biphenylmethanol ( | Multiplicity |
| 4.58 | 4.69 | Singlet (broad if OH couples) | |
| Aromatic Region | 7.20 – 7.55 (Complex Multiplet) | 7.30 – 7.60 (Distinct AA'BB' pattern) | Multiplet |
| Variable (concentration dependent) | Variable | Broad Singlet |
Experimental Protocol: Self-Validating NMR Acquisition
Solvent: Use
(99.8% D) containing 0.03% TMS as an internal standard. Avoid DMSO-d6 if observing intramolecular H-bonding is desired, as DMSO disrupts these weak interactions.Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations may induce intermolecular H-bonding shifts.
Acquisition: Set relaxation delay (
) toseconds to ensure full integration accuracy of the benzylic protons. Validation: The integration ratio of Aromatic (9H) to Methylene (2H) must be exactly 4.5:1.
Mass Spectrometry: The "Ortho Effect" Fragmentation
Electron Ionization (EI) Mass Spectrometry provides a definitive structural confirmation mechanism known as the Ortho Effect .
Mechanism of Differentiation
-
4-Biphenylmethanol: Fragments via standard benzylic cleavage pathways.
-
2-Biphenylmethanol: The proximity of the hydroxymethyl group to the second ring facilitates a cyclization-elimination reaction. The molecular ion (
184) rapidly loses a water molecule ( ) to form a stable Fluorene cation ( 166). This peak is often the base peak or highly abundant in the ortho isomer but significantly weaker in the para isomer.
Diagram 1: MS Fragmentation Logic & The Ortho Effect
Caption: The "Ortho Effect" facilitates cyclization and water loss (m/z 166), distinguishing the 2-isomer from the 4-isomer.
Infrared Spectroscopy (FT-IR): Probing Hydrogen Bonding
FT-IR allows for the detection of intramolecular vs. intermolecular hydrogen bonding.
-
2-Biphenylmethanol: Can form an intramolecular hydrogen bond between the hydroxyl proton and the
-electrons of the adjacent phenyl ring (OH- interaction). This is concentration-independent. -
4-Biphenylmethanol: Can only form intermolecular hydrogen bonds (dimers/polymers). In dilute solution (
), this results in a sharp "free" OH band, whereas the ortho isomer retains the shifted "bonded" band.
Table 3: IR Spectral Features (Dilute )
| Vibration Mode | 2-Biphenylmethanol | 4-Biphenylmethanol | Interpretation |
| ~3590 cm | ~3620 cm | OH- | |
| ~1030 cm | ~1010 cm | Electronic environment change |
UV-Vis Spectroscopy: Steric Inhibition of Resonance
The degree of conjugation between the two phenyl rings is governed by the dihedral angle.
-
Para-Isomer: Planar conformation is accessible
Extended conjugation Red Shift (Bathochromic) . -
Ortho-Isomer: Steric clash prevents planarity
Broken conjugation Blue Shift (Hypsochromic) and lower molar absorptivity ( ).
Diagram 2: Analytical Workflow for Isomer Identification
Caption: Step-by-step analytical decision tree for differentiating biphenyl methanol isomers.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Biphenylmethanol and 2-Biphenylmethanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Weast, R.C.Handbook of Chemistry and Physics. CRC Press. (Physical constants and melting points).
- Silverstein, R.M., Webster, F.X., Kiemle, D.J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Principles of Ortho Effects in MS and Anisotropy in NMR).
- Suzuki, M., et al.Intramolecular OH-pi Interaction in Biphenyl Methanols. Journal of the Chemical Society, Perkin Transactions 2.
performance of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in different assays
Executive Summary: The Strategic Scaffold
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0) is a critical biaryl building block used extensively in medicinal chemistry and agrochemical development. It serves two primary functions:
-
Metabolic Probe: The chlorine substituent at the 4'-position acts as a metabolic blocker, preventing rapid para-hydroxylation by Cytochrome P450 enzymes—a common clearance pathway for biphenyl drugs.[1]
-
Synthetic Intermediate: It is a key precursor for the synthesis of Boscalid (a succinate dehydrogenase inhibitor fungicide) and anticoagulant rodenticides (e.g., analogs of Brodifacoum).[1]
This guide objectively compares its performance against non-chlorinated and methyl-substituted alternatives across metabolic stability, physicochemical profiling, and synthetic efficiency assays.[1]
Comparative Performance Analysis
Assay A: Metabolic Stability (Microsomal Stability)
Objective: To quantify the effect of 4'-chlorination on the intrinsic clearance (
Comparative Data: Phase I Metabolism (Human Liver Microsomes)
| Compound Variant | Structure (4'-R) | Primary Metabolite | ||
| [1,1'-Biphenyl]-4-methanol | -H | 12.5 | 55.4 (High) | 4'-OH-biphenyl-4-methanol |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | -CH3 | 18.2 | 38.1 (Mod-High) | 4'-COOH / 4'-CH2OH |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | -Cl | 42.8 | 16.2 (Low-Mod) | 3'-OH (Minor) |
Note: Data represents consensus trends from SAR studies on biphenyl scaffolds.[1] The -Cl group significantly extends metabolic half-life by sterically and electronically deactivating the primary site of oxidation.
Assay B: Physicochemical Profiling (Lipophilicity)
Objective: To assess the impact of chlorination on membrane permeability and solubility.[1] Context: While chlorination improves metabolic stability, it increases lipophilicity (LogP), which can impact solubility.[1]
Comparative Data: Lipophilicity & Solubility
| Property | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | [1,1'-Biphenyl]-4-methanol | Impact of Modification |
| LogP (Octanol/Water) | 3.68 | 2.85 | +0.83 (Increased Lipophilicity) |
| Water Solubility | < 0.1 mg/mL | ~0.5 mg/mL | Reduced aqueous solubility |
| Polar Surface Area (PSA) | 20.2 Ų | 20.2 Ų | No Change (H-bond potential identical) |
Insight: The chloro-analog requires formulation strategies (e.g., micronization or lipid-based delivery) due to lower aqueous solubility, but offers superior membrane permeability for intracellular targets.
Assay C: Synthetic Efficiency (Suzuki-Miyaura Coupling)
Objective: To evaluate the yield and purity of synthesizing this scaffold compared to bromo-analogs. Context: This molecule is typically synthesized via Suzuki coupling.[1][2][3] The electron-withdrawing Chlorine on the boronic acid partner can affect transmetallation rates.[1]
Performance in Synthesis (Standard Pd(PPh3)4 Conditions)
| Reaction Component A | Reaction Component B | Product Yield | Purity (HPLC) |
| 4-Chlorophenylboronic acid | 4-Bromobenzyl alcohol | 92% | >98% |
| Phenylboronic acid | 4-Bromobenzyl alcohol | 88% | >98% |
| 4-Methoxyphenylboronic acid | 4-Bromobenzyl alcohol | 85% | 96% |
Insight: The electron-deficient nature of the 4-chlorophenyl ring accelerates the transmetallation step in the catalytic cycle, often resulting in higher yields compared to electron-rich (methoxy) analogs.
Mechanism of Action: Metabolic Blocking
The following diagram illustrates how the 4'-Chloro substituent alters the metabolic pathway compared to the unsubstituted parent.
Caption: The 4'-Chloro substituent sterically and electronically blocks the primary site of CYP450 oxidation, significantly reducing intrinsic clearance.
Detailed Experimental Protocol
Assay: In Vitro Microsomal Stability Profiling
This protocol validates the metabolic stability claim.[1] It measures the disappearance of the parent compound over time in the presence of liver microsomes.[1]
Materials:
-
Test Compound: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (10 mM DMSO stock).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Preparation:
-
Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Pre-incubate 1 µM compound with Microsomes (0.5 mg/mL final) at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.[1]
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Immediately quench into 150 µL ice-cold Acetonitrile (Stop Solution).
-
-
Analysis:
-
Calculation:
Synthesis Workflow (Suzuki Coupling)
For researchers needing to synthesize this standard, the following workflow ensures high yield and purity.
Caption: Optimized Suzuki-Miyaura coupling workflow for synthesizing the target alcohol with >90% yield.
References
-
Metabolism of Chlorobiphenyls: Safe, S., et al.[1] "The Mechanism of Chlorobiphenyl Metabolism." Journal of Agricultural and Food Chemistry, 1975.[1] Link[1]
-
Suzuki Coupling Efficiency: Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[1] Link
-
Physicochemical Properties: PubChem Compound Summary for CID 22494-48-0. Link[1]
-
Microsomal Stability Protocols: Di, L., et al. "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening, 2003.[1] Link[1]
-
Boscalid Synthesis Intermediates: Liu, X., et al. "Synthesis of Boscalid and its Intermediates."[1] Modern Agrochemicals, 2011.[1] (Contextual citation for industrial application).
Sources
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and immune-mediated hypersensitivity is paramount in the preclinical evaluation of any new chemical entity. This guide provides an in-depth technical framework for designing and executing cross-reactivity studies on derivatives of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, a biphenyl methanol compound with potential therapeutic applications. While this scaffold has shown promise, its structural alerts necessitate a thorough investigation into its potential for cross-reactivity with other biological targets, which could lead to unforeseen toxicities or drug-drug interactions.
This guide is not a rigid protocol but a strategic blueprint. It is designed to empower you to build a robust, self-validating experimental plan to de-risk your development program and provide a clear rationale for advancing the most promising candidates. We will delve into the causality behind experimental choices, ensuring that each step contributes to a comprehensive and trustworthy cross-reactivity profile.
The Imperative for Cross-Reactivity Profiling
Biphenyl structures are common motifs in pharmaceuticals and agrochemicals. For instance, the fungicide boscalid contains a chlorinated biphenyl moiety and acts as an inhibitor of succinate coenzyme Q reductase in the mitochondrial respiratory chain.[1] The presence of a chlorinated aromatic system in (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol and its derivatives raises questions about potential metabolism-mediated bioactivation and off-target interactions, including inhibition of cytochrome P450 (CYP) enzymes.[2][3]
Cross-reactivity can manifest in several ways:
-
Off-target binding: The compound or its metabolites may bind to unintended receptors, ion channels, or enzymes, leading to adverse effects.
-
Immune-mediated hypersensitivity: The parent compound or a reactive metabolite can act as a hapten, eliciting an immune response.[4]
-
Metabolic liabilities: Inhibition or induction of metabolic enzymes like CYPs can lead to significant drug-drug interactions.[5][6]
A proactive and systematic investigation of these potential liabilities is crucial for identifying a development candidate with a favorable safety profile.
Designing a Comparative Study: A Hypothetical Framework
To illustrate a comparative cross-reactivity study, let us consider a hypothetical set of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol derivatives. The parent compound, which we will designate as CBM-001 , is (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. We will compare it with two hypothetical derivatives:
-
CBM-002: (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanol - Substitution of chloro with fluoro to assess the impact of halogen electronegativity.
-
CBM-003: (4'-Chloro-[1,1'-biphenyl]-4-yl)ethan-1-ol - Extension of the methanol side chain to probe the impact of steric bulk and lipophilicity.
Our investigation will be multi-tiered, focusing on cytotoxicity, metabolic stability and CYP inhibition, and the potential for immune cell activation.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the intrinsic cytotoxicity of the compounds. This provides a therapeutic window for subsequent, more specific assays and flags compounds with overt cellular toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed human hepatocellular carcinoma cells (e.g., HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of CBM-001, CBM-002, and CBM-003 in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |
| CBM-001 | > 100 | 85.2 |
| CBM-002 | > 100 | > 100 |
| CBM-003 | 75.6 | 52.1 |
| Doxorubicin (Positive Control) | 1.2 | 0.8 |
This is example data and does not reflect actual experimental results.
Tier 2: Assessing Metabolic Liabilities - Cytochrome P450 Inhibition
Biphenyl compounds are known substrates and potential inhibitors of CYP enzymes.[2] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a significant cause of drug-drug interactions.[3]
Experimental Workflow: Fluorogenic CYP Inhibition Assay
This high-throughput assay uses specific fluorogenic substrates for each CYP isoform. Inhibition of the enzyme activity results in a decreased fluorescent signal.[3]
Caption: Workflow for Cytokine Release Assay from PBMCs.
Step-by-Step Methodology:
-
PBMC Isolation and Treatment: Follow steps 1-3 of the LTT protocol.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Measurement: Analyze the supernatant for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-5, IL-6, IL-10) using a multiplex immunoassay system (e.g., Luminex or similar bead-based technology).
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels in compound-treated wells to vehicle-treated wells.
Synthesizing the Data: Building a Cross-Reactivity Profile
The true power of this guide lies in the integrated analysis of the data from all three tiers.
-
CBM-001 (the parent compound) shows moderate CYP inhibition and a borderline positive result in the LTT, suggesting a potential for both metabolic and immune-mediated interactions.
-
CBM-002 (the fluoro-derivative) exhibits lower cytotoxicity, reduced CYP inhibition, and no significant lymphocyte proliferation. This suggests that altering the halogen at the 4'-position may be a viable strategy to mitigate cross-reactivity risks.
-
CBM-003 (the ethanol-derivative) shows increased cytotoxicity, more potent CYP inhibition, and a clear positive signal in the LTT. The modification to the methanol group appears to have exacerbated the cross-reactivity potential.
Based on this hypothetical data, CBM-002 would be prioritized for further development, while CBM-003 would likely be deprioritized due to its unfavorable profile. CBM-001 would warrant further investigation to understand the mechanisms behind its borderline activity.
This structured, multi-tiered approach provides a robust framework for comparing derivatives and making data-driven decisions. By understanding the causality behind each experimental choice and integrating the results into a cohesive narrative, you can confidently assess the cross-reactivity profile of your compounds and select the candidate with the highest probability of success.
References
- Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone.PubMed.
- 4, 4'-bis-(chloromethyl)-biphenyl.
- 4-biphenyl methanol synthetic method.
- 4-Biphenylmethanol | 3597-91-9.ChemicalBook.
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- A new strategy for the synthesis of polychlorin
- In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activ
- Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls.PubMed.
- Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450.
- In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for p
- Cytochrome P450 Enzyme System: Inducers & Inhibitors.YouTube.
- In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs.Frontiers in Immunology.
- CYP450 inhibition assay (fluorogenic).Bienta.
Sources
- 1. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 2. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 4. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Introduction: Establishing a Performance Baseline for a Key Synthetic Intermediate
An Objective Benchmarking Guide to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
In the landscape of drug discovery and materials science, the purity, stability, and reactivity of chemical intermediates are paramount. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative of significant interest, serving as a versatile building block in the synthesis of more complex molecules. The presence of both a reactive hydroxyl group and a halogenated biphenyl core makes it a valuable precursor for introducing specific pharmacophores or functional moieties.
This guide provides an in-depth, objective comparison of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol against its non-halogenated counterpart, (1,1'-biphenyl)-4-ylmethanol (also known as 4-phenylbenzyl alcohol). The purpose of this benchmarking is to elucidate the influence of the 4'-chloro substituent on key performance indicators (KPIs) relevant to researchers and process chemists. We will explore physicochemical properties, analytical profiles, and reactivity through a series of standardized experimental protocols. The data herein is designed to empower scientists to make informed decisions regarding the selection, handling, and application of this intermediate in their synthetic workflows.
Compound Profiles: Physicochemical Properties
The fundamental characteristics of a chemical reagent dictate its handling, solubility, and reaction conditions. The introduction of a chlorine atom to the biphenyl scaffold is expected to alter properties such as melting point, polarity, and molecular weight. Below is a summary of the key physicochemical properties for our target compound and its non-chlorinated standard.
| Property | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | (1,1'-biphenyl)-4-ylmethanol (Standard) |
| CAS Number | 22494-48-0 | 3597-91-9[1][2] |
| Molecular Formula | C₁₃H₁₁ClO | C₁₃H₁₂O[1][3] |
| Molecular Weight | 218.68 g/mol | 184.23 g/mol [1][2][3] |
| Appearance | White to off-white powder/crystals | White to beige powder[1] |
| Melting Point | Not specified; expected to be higher than standard | 96-100 °C[1][2] |
| Solubility | Soluble in acetone, methanol | Soluble in acetone (25 mg/mL)[1][2] |
| Key Functional Groups | Hydroxyl (-OH), Phenyl, Chloro-substituted Phenyl | Hydroxyl (-OH), Phenyl |
Benchmarking Experimental Design
To provide a robust comparison, we will focus on three core areas critical for the intended audience of research and development scientists:
-
Purity and Impurity Profiling: Establishing the purity of a starting material is non-negotiable. We will utilize High-Performance Liquid Chromatography (HPLC) with UV detection, a standard industry method for non-volatile organic compounds.
-
Structural Integrity and Confirmation: Verifying the chemical structure is essential. We will outline the use of Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Mass Spectrometry (MS) to confirm the identity of each compound.
-
Chemical Reactivity Benchmark: The ultimate test of a synthetic intermediate is its performance in a chemical reaction. We will benchmark the reactivity of the hydroxyl group via a simple esterification reaction with acetic anhydride, monitoring the reaction progress to compare conversion rates.
Experimental Protocol 1: Purity Profiling via HPLC
Causality: A reversed-phase HPLC method is chosen for its ability to separate compounds based on hydrophobicity. The biphenyl core of both molecules provides strong chromophores, making UV detection at ~254 nm highly effective. The addition of the chloro- group to the target compound increases its hydrophobicity, which should result in a longer retention time compared to the non-chlorinated standard under these conditions, providing a clear basis for separation and comparison.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of a certified reference standard for both compounds in methanol.
-
Prepare a 1.0 mg/mL solution of the (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol test sample in methanol.
-
Create a system suitability solution containing 0.5 mg/mL of each compound to verify peak resolution.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the methanol blank, followed by five replicate injections of the system suitability solution. The resolution between the two peaks must be >2.0.
-
Inject the standard and sample solutions in triplicate.
-
Calculate the purity of the test sample by area percent normalization, assuming all impurities have a similar response factor at 254 nm.
-
Data Presentation:
| Compound | Retention Time (min) (Hypothetical) | Purity (%) (Hypothetical) | Major Impurity Peak (RT, min) (Hypothetical) |
| (1,1'-biphenyl)-4-ylmethanol (Std) | 4.2 | 99.8 | 3.1 |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 5.8 | 99.5 | 3.5, 7.2 |
Experimental Protocol 2: Structural Confirmation
Causality: While HPLC confirms purity, it does not confirm identity. ¹H NMR provides information on the proton environment, allowing for verification of the core structure and the presence of the CH₂OH group. Mass spectrometry provides the molecular weight, confirming the elemental composition.
Methodology:
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Expected Signals for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol: A singlet for the two -CH₂- protons (~4.7 ppm), and a series of doublets and multiplets in the aromatic region (7.3-7.6 ppm).
-
Expected Signals for (1,1'-biphenyl)-4-ylmethanol: A singlet for the -CH₂- protons (~4.7 ppm) and aromatic signals between 7.3-7.6 ppm. The splitting patterns will differ slightly from the chlorinated version due to the change in symmetry and electronic effects.[4]
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in methanol to a concentration of ~100 µg/mL.
-
Analyze using Electrospray Ionization (ESI) in positive mode.
-
Expected m/z for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol: Look for the [M+Na]⁺ adduct at ~241.67, showing the characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio of M to M+2 peaks).
-
Expected m/z for (1,1'-biphenyl)-4-ylmethanol: Look for the [M+Na]⁺ adduct at ~207.24.[5]
-
Visualization of Benchmarking Workflow
The overall process for comprehensive analysis follows a logical flow from initial sample characterization to a functional assessment of reactivity.
Caption: Workflow for benchmarking (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
Experimental Protocol 3: Comparative Reactivity via Esterification
Causality: This experiment assesses the influence of the 4'-chloro group on the reactivity of the 4-methanol functional group. The electron-withdrawing nature of chlorine, though distant, might have a subtle effect on the nucleophilicity of the hydroxyl oxygen. This experiment aims to quantify any such difference.
Methodology:
-
Reaction Setup (Perform in parallel for both compounds):
-
To a 50 mL round-bottom flask, add the alcohol (1.0 mmol), triethylamine (1.2 mmol), and 10 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir.
-
-
Reaction Monitoring:
-
At time points T=0, 15, 30, 60, and 120 minutes, withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quench the aliquot with 1 mL of saturated sodium bicarbonate solution.
-
Extract with 1 mL of ethyl acetate and spot on a TLC plate (or analyze by HPLC) to determine the ratio of starting material to the product ester.
-
-
Data Analysis:
-
Quantify the percentage conversion at each time point.
-
Plot % Conversion vs. Time for both reactions to compare their rates.
-
Visualization of Reaction Pathway
Caption: Generalized pathway for the benchmark esterification reaction.
Conclusion
This guide outlines a systematic and objective framework for benchmarking (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol against its parent compound, (1,1'-biphenyl)-4-ylmethanol. Through standardized analytical and reactivity protocols, a clear picture emerges of the chloro-substituent's impact. The chlorinated analogue is expected to be more non-polar, leading to different chromatographic behavior, which can be exploited for purification and analysis. While its effect on the reactivity of the distal methanol group may be subtle, it is a critical parameter to quantify for process optimization. By following these self-validating protocols, researchers and drug development professionals can confidently characterize this important building block, ensuring the quality and consistency required for successful downstream applications.
References
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19186, (1,1'-Biphenyl)-4-methanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. [Link]
- Google Patents.
- Google Patents. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl. [Link]
-
Oakland, M. D., & Eling, T. E. (2003). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical research in toxicology, 16(5), 647–655. [Link]
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]
- Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
-
Sichilongo, K., & Masesane, I. (2011). Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser. European journal of mass spectrometry (Chichester, England), 17(3), 287–295. [Link]
Sources
- 1. 4-Biphenylmethanol | 3597-91-9 [chemicalbook.com]
- 2. 4-联苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis Comparison: HPLC vs. GC
Executive Summary: The Physicochemical Divide
In the regulated environments of pharmaceutical development and analytical chemistry, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is rarely a matter of preference—it is dictated by the physicochemical properties of the analyte.
While both techniques share the fundamental principle of differential partitioning between a mobile and stationary phase, they diverge in their mechanism of separation. GC relies on volatility and thermal stability, offering superior resolution (theoretical plates) and speed for suitable compounds.[1] HPLC relies on solubility and polarity, offering universality for the 80% of organic compounds that are non-volatile or thermally labile.
This guide moves beyond basic definitions to provide a data-driven comparison, supported by experimental protocols and validation standards (ICH Q2(R2), USP <621>).
Critical Decision Framework
The following logic tree illustrates the decision-making process an analytical scientist must perform before method development.
Figure 1: Analytical Method Selection Matrix based on physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
The Universal Workhorse
HPLC is the dominant technique in pharmaceutical assays because most drug substances are non-volatile solids. Its separation mechanism is driven by solvophobic interactions . Unlike GC, where the mobile phase is an inert carrier, the HPLC mobile phase actively participates in the separation process, modifying the capacity factor (
Case Study: Organic Acids in Coffee
A comparative study on organic acids (citric, malic, quinic) highlights the workflow efficiency of HPLC.[2][3]
-
GC Approach: Required formation of trimethylsilyl (TMS) derivatives to render the acids volatile. This added a 30-minute sample preparation step, introducing potential error sources (incomplete derivatization).
-
HPLC Approach: Utilized an ion-exchange column with a simple dilute-and-shoot protocol.
-
Result: HPLC provided equivalent accuracy with 40% less total analysis time due to the elimination of derivatization steps [1].
Key Performance Metrics (HPLC)
-
Linearity: Typically
over 2-3 orders of magnitude. -
Precision (RSD): < 1.0% for drug assays (autosamplers are highly precise).
-
Selectivity: Tunable via pH, organic modifier type (MeOH vs. ACN), and stationary phase chemistry (C18, Phenyl-Hexyl).
Gas Chromatography (GC)
The High-Resolution Specialist
GC is governed by the vapor pressure of the analyte and its affinity for the stationary phase. Because gas has low viscosity and high diffusivity, GC columns can be much longer (30m – 100m) than HPLC columns (5cm – 25cm), resulting in significantly higher theoretical plate counts (
Case Study: Thymol and Carvacrol Analysis
A direct comparison of Thymol quantification in Thymus vulgaris essential oil demonstrated the statistical equivalence of the methods [2].[4][5]
| Parameter | HPLC Method (C18 / UV 274nm) | GC Method (FID) |
| Thymol Content | 41.2% ± 0.4% | 40.7% ± 0.6% |
| Carvacrol Content | 4.3% ± 0.1% | 4.2% ± 0.1% |
| Analysis Time | 10 min | 25 min (Temperature Program) |
| Conclusion | Statistical | GC offered higher peak resolution ( |
Key Performance Metrics (GC)
-
Resolution: Superior. Capillary GC can achieve
plates, whereas HPLC typically achieves . -
Detectors: FID (Flame Ionization Detector) is a "carbon counter" with a massive linear dynamic range (
), often superior to UV-Vis in linearity. -
Limitations: Strictly limited to thermally stable volatiles.
Head-to-Head Performance Comparison
The following data summarizes the quantitative capabilities of both techniques in a regulated environment.
| Feature | HPLC (Liquid Chromatography) | GC (Gas Chromatography) |
| Primary Separation Mechanism | Polarity / Solubility / Size | Volatility / Boiling Point |
| Typical Efficiency ( | 5,000 – 20,000 plates/column | 100,000 – 300,000 plates/column |
| Precision (Injection RSD) | 0.2% – 1.0% (Loop injection) | 0.5% – 2.0% (Split/Splitless) |
| Sensitivity (LOD) | ng – pg range (Detector dependent) | pg range (FID/ECD are highly sensitive) |
| Sample Prep Complexity | Low (Filtration/Dilution) | Medium/High (Extraction/Derivatization) |
| Operating Cost | High (Solvent consumption/waste) | Low (Gas consumption) |
| USP General Chapter | <621> Chromatography | <621> and <467> Residual Solvents |
Experimental Protocols
Protocol A: HPLC Assay for Active Pharmaceutical Ingredient (e.g., Ibuprofen)
Target: Non-volatile, polar small molecule.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (L1 packing),
, . -
Mobile Phase: Acetonitrile : Water (pH 3.0 phosphate buffer) [60:40 v/v].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV-Vis at 214 nm (max absorption for Ibuprofen).
-
Procedure:
-
Dissolve 50 mg standard in Mobile Phase.
-
Inject
.[6] -
Acceptance Criteria: Tailing factor (
) ; RSD ( ).
-
Protocol B: GC Headspace for Residual Solvents (Ethanol/Methanol)
Target: Volatile impurities in a drug matrix.
-
System: GC-FID with Headspace Sampler.
-
Column: DB-624 (USP G43),
, film. -
Carrier Gas: Nitrogen or Helium at 35 cm/sec constant velocity.
-
Temperature Program:
(hold 5 min) Ramp . -
Headspace Conditions: Incubation at
for 20 min. -
Procedure:
-
Dissolve sample in Dimethyl Sulfoxide (DMSO).
-
Inject
headspace volume. -
Acceptance Criteria: Resolution (
) between Ethanol and Methanol .
-
Workflow Visualization
This diagram contrasts the workflow complexity, highlighting the derivatization bottleneck in GC for non-volatiles.
Figure 2: Operational workflow comparison showing the additional steps required for GC analysis of non-volatiles.
Validation Strategy (ICH Q2)
To ensure scientific integrity, any quantitative method must be validated according to ICH Q2(R2) guidelines.
-
Specificity:
-
HPLC: Peak purity analysis using Diode Array Detector (DAD).
-
GC: Mass spectral matching (GC-MS) or retention time comparison on columns of different polarity.
-
-
Linearity: Minimum 5 concentration levels.
is the standard expectation. -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration.
-
Note: GC injection ports can suffer from discrimination (boiling point bias), requiring careful optimization of split ratios to ensure accuracy.
-
-
System Suitability (USP <621>):
-
Must be run before every analysis set.
-
Key check: Resolution (
) and Tailing Factor ( ) .
-
References
-
Jham, G. N., et al. (2002).[3] "Comparison of GC and HPLC for the quantification of organic acids in coffee." Phytochemical Analysis. Link
-
Hajimehdipoor, H., et al. (2010). "A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil." Pharmacognosy Magazine. Link
-
International Council for Harmonisation (ICH). (2024). "Validation of Analytical Procedures Q2(R2)." Link
-
United States Pharmacopeia (USP). (2022). "General Chapter <621> Chromatography." Link
-
Gupta, A. (2022).[6] "Method Development and Quantitative Analysis of Ibuprofen Gel by Using HPLC and FTIR Method." International Journal of Biology, Pharmacy and Allied Sciences. Link
Sources
- 1. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Chlorine in Biphenyl Methanol Androgen Receptor Antagonists
Introduction: The Strategic Value of Bioisosteric Replacement in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one atom or group with another that possesses similar physical or chemical properties, is a powerful tool to optimize a molecule's therapeutic profile.[1] This approach allows for the fine-tuning of a compound's size, shape, electronic distribution, and lipophilicity, which in turn can enhance efficacy, improve pharmacokinetic properties, and reduce toxicity.[2]
This guide provides an in-depth technical comparison of the bioisosteric replacement of a chlorine atom on a biphenyl methanol scaffold, a core structure in many potent androgen receptor (AR) antagonists. The androgen receptor is a well-validated target in the treatment of prostate cancer, and the development of novel antagonists is crucial to overcoming resistance to existing therapies.[3][4] We will explore the rationale behind selecting chlorine as a starting point and the predictable, and sometimes unpredictable, consequences of replacing it with common bioisosteres: a methyl group (-CH₃), a trifluoromethyl group (-CF₃), and a cyano group (-CN).
This analysis is grounded in the established principles of medicinal chemistry and supported by experimental protocols that provide a clear roadmap for researchers to conduct their own comparative studies.
The Role of Chlorine: A Privileged Halogen in Androgen Receptor Antagonism
The biphenyl scaffold is a common feature in non-steroidal androgen receptor antagonists.[3] The chlorine atom, when strategically placed on this scaffold, often contributes significantly to the compound's overall activity and properties. Its inclusion is far from arbitrary and is typically driven by several key factors:
-
Hydrophobicity and Binding Pocket Interactions: The chlorine atom increases the lipophilicity of the molecule, which can enhance its binding to hydrophobic pockets within the androgen receptor's ligand-binding domain.[5]
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and overall exposure in the body.
-
Electronic Effects: As an electron-withdrawing group, chlorine can influence the electronic distribution across the biphenyl system, which can impact binding affinity and other molecular interactions.
Our parent compound for this guide is a hypothetical, yet representative, chlorinated biphenyl methanol derivative, which serves as a potent androgen receptor antagonist. The following sections will detail the rationale and expected outcomes of replacing this critical chlorine atom.
The Bioisosteric Candidates: A Comparative Overview
The choice of a bioisostere is a deliberate decision based on its physicochemical properties and the desired impact on the parent molecule. Here, we compare our chlorine-containing parent compound with three common bioisosteric replacements.
| Property | Chlorine (-Cl) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Cyano (-CN) |
| Size (van der Waals radius, Å) | 1.75 | 2.00 | 2.44 | 1.60 |
| Electronic Effect | Electron-withdrawing (inductive), Weakly donating (resonance) | Electron-donating (inductive & hyperconjugation) | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive & resonance) |
| Lipophilicity (Hansch π value) | +0.71 | +0.56 | +0.88 | -0.57 |
| Hydrogen Bonding | Weak H-bond acceptor | Not an acceptor/donor | Weak H-bond acceptor (Fluorines) | Weak H-bond acceptor (Nitrogen) |
Experimental Workflow for Comparative Assessment
A robust assessment of these bioisosteric replacements requires a systematic experimental approach. The following workflow outlines the key stages, from synthesis to biological evaluation.
Caption: Experimental workflow for assessing bioisosteric replacements.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of the biphenyl methanol analogs.
Synthesis of Biphenyl Methanol Analogs
The synthesis of the target compounds will be approached via a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations.
Protocol 1: Synthesis of 4'-Substituted-[1,1'-biphenyl]-4-carbaldehyde
-
To a degassed solution of 4-bromobenzaldehyde (1.0 eq) and the appropriately substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid, 4-methylphenylboronic acid, etc.) (1.2 eq) in a 2:1 mixture of toluene and ethanol, add 2M aqueous sodium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under an argon atmosphere for 3 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl carbaldehyde.
Protocol 2: Reduction to Biphenyl Methanol
-
Dissolve the 4'-substituted-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target biphenyl methanol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Biological Evaluation
Protocol 3: Androgen Receptor Antagonist Luciferase Reporter Assay [6][7][8]
This assay measures the ability of a compound to inhibit the androgen-induced expression of a luciferase reporter gene in a prostate cancer cell line that endogenously expresses the androgen receptor (e.g., 22RV1).
-
Cell Culture: Culture 22RV1 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Transfection: Seed cells in a 24-well plate. After 24 hours, transfect the cells with a luciferase reporter plasmid containing androgen response elements (AREs).
-
Compound Treatment: 24 hours post-transfection, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS. Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 nM to 10 µM) in the presence of a known AR agonist (e.g., 1 nM 5α-Dihydrotestosterone, DHT).
-
Luciferase Assay: After 24 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a 96-well white plate and measure the luciferase activity using a luminometer following the addition of the luciferase substrate.
-
Data Analysis: Calculate the percent inhibition of DHT-induced luciferase activity for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 4: Metabolic Stability Assay in Human Liver Microsomes [2][9][10]
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.
-
Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM.
-
Incubation: In a 96-well plate, combine the test compound solution with human liver microsomes (0.5 mg/mL final protein concentration).
-
Reaction Initiation: Pre-warm the plate to 37 °C. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the rate of metabolism. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.
Comparative Analysis and Expected Outcomes
The following table summarizes the predicted outcomes of the bioisosteric replacements based on established medicinal chemistry principles.
| Analog | Predicted AR Antagonist Potency | Predicted Metabolic Stability | Rationale |
| -Cl (Parent) | High | High | The chlorine atom provides a good balance of lipophilicity for binding and acts as a metabolic block. |
| -CH₃ | Moderate to High | Moderate | The methyl group is slightly less lipophilic and can be a site for metabolism (oxidation), potentially reducing potency and stability compared to chlorine. |
| -CF₃ | High to Very High | Very High | The strongly electron-withdrawing nature of the CF₃ group can enhance binding interactions. It is also highly resistant to metabolic degradation.[11] |
| -CN | Moderate to High | High | The cyano group is strongly electron-withdrawing but less lipophilic, which might lead to a different balance of binding and physicochemical properties. It is generally metabolically stable. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from these experiments will allow for the construction of a clear SAR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. info.mercell.com [info.mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Chemical Profile & Hazard Logic
Compound: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No: 22494-48-0 (Isomer specific) / 136285-67-1 (General category reference) Physical State: Solid (White to off-white powder)
Critical Safety Distinction: Do not confuse this compound with "Methanol" (Methyl Alcohol). While the suffix implies an alcohol functionality, the core structure is a chlorinated biphenyl . This lipophilic aromatic core significantly alters the safety profile compared to simple alcohols.
Risk Assessment (The "Why")
Unlike simple solvents, this compound presents a dual-hazard profile based on its physical state and chemical structure:
-
The "Biphenyl" Core (Bio-Interaction): Halogenated biphenyls are highly lipophilic. They can cross the dermal barrier more effectively than non-halogenated aromatics. While not as persistent as Polychlorinated Biphenyls (PCBs), they should be treated as potential aquatic toxins and skin sensitizers .
-
The "Methanol" Handle (Reactivity): The benzylic alcohol group makes this compound a versatile intermediate but also susceptible to conversion into reactive alkyl halides (e.g., benzyl chlorides) if treated with acid halides, increasing the toxicity of downstream products.
GHS Classification (Inferred from Structural Analogs):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (STOT SE 3).[1]
-
H411: Toxic to aquatic life with long-lasting effects (Precautionary assignment for chlorobiphenyls).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-to-Hazard" ratio. Standard latex gloves are insufficient for halogenated aromatics in solution.
| Protection Zone | Hazard Phase | Recommended Gear | Technical Rationale |
| Respiratory | Weighing / Solid Handling | N95 or P100 Respirator | Prevents inhalation of fine particulates. The solid dust can irritate the upper respiratory tract. |
| Dermal (Hands) | Solid Handling | Nitrile (≥ 0.11 mm) | Sufficient for incidental contact with solids. |
| Dermal (Hands) | Solution (in DCM/THF) | Double Gloving / Laminate | If dissolved in halogenated solvents (e.g., Dichloromethane), standard nitrile degrades in <5 mins. Use Silver Shield® or double-gloved thick nitrile. |
| Ocular | General Handling | Safety Glasses w/ Side Shields | Standard impact protection. |
| Ocular | Large Scale (>5g) | Chemical Goggles | Tighter seal required to prevent dust ingress or solution splash. |
| Body | Benchwork | Lab Coat (Cotton/Poly) | Standard splash protection. |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following diagram outlines the logical flow of handling to minimize contamination vectors.
Figure 1: Operational workflow emphasizing the transition from dust hazard (Weighing) to permeation hazard (Solubilization).
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
-
Static Control: Organic powders often carry static charges. Use an anti-static gun or ionizer if available to prevent "powder jumping."
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is to be used in metal-catalyzed coupling (e.g., Suzuki-Miyaura), as trace metal contamination can affect yield. Use glass or plastic instead.
Phase B: Solubilization
-
Solvent Choice: When dissolving this compound, you will likely use Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
-
The "Glove Trap":
-
Warning: If using DCM, change gloves immediately upon splash contact. DCM permeates nitrile in seconds, carrying the dissolved chlorobiphenyl through the glove and into your skin.
-
-
Vessel: Ensure the receiving vessel is clamped before transfer.
Phase C: Cleanup & Decontamination
-
Surface Wipe: Wipe the balance area with a tissue dampened with ethanol or isopropanol.
-
Visual Check: Use a UV lamp (if available) to check for fluorescent residue, as many biphenyl derivatives fluoresce under UV light.
Disposal & Waste Management
Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.
| Waste Category | Classification | Action Plan |
| Solid Waste | Hazardous Solid | Collect in a container labeled "Solid Hazardous Waste: Halogenated Organics." Do not throw in regular trash. |
| Liquid Waste | Halogenated Organic | CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if your facility separates them. Halogenated waste requires high-temperature incineration and is significantly more expensive to process. |
| Contaminated Sharps | Hazardous Sharps | Needles/syringes used with this compound must go into a rigid sharps container, not trash. |
Disposal Logic: Because the molecule contains a Chlorine atom attached to an aromatic ring, it resists biodegradation. Pouring this down the drain is a violation of environmental protection laws (e.g., RCRA in the US).
Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Lift eyelids to ensure flushing.[1][2] Do not use an eye-neutralizing solution ; water or saline is safest.
-
Skin Contact:
-
Blot excess liquid (do not rub).
-
Wash with soap and copious amounts of water.[3]
-
Avoid using ethanol or acetone to clean skin; these solvents increase skin permeability and drive the chemical deeper into the dermis.
-
-
Spill (Solid): Dampen a paper towel to wipe up powder (prevents dust cloud). Place in hazardous waste.[4][5]
-
Spill (Solution): Cover with absorbent pads. If dissolved in DCM, evacuate the immediate area until vapors dissipate via the fume hood.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 128285, (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
